Product packaging for BLU-5937(Cat. No.:)

BLU-5937

Cat. No.: B1192307
M. Wt: 456.49
InChI Key: HHJIZLMOCIYWJF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BLU-5937 is a selective P2X3 antagonist with a potent anti-tussive effect and no taste alteration.

Properties

Molecular Formula

C24H26F2N4O3

Molecular Weight

456.49

IUPAC Name

Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate

InChI

InChI=1S/C24H26F2N4O3/c1-14-6-8-30-19(10-15-5-4-7-29(13-15)24(32)33-3)22(28-20(30)9-14)21-17(25)11-16(12-18(21)26)23(31)27-2/h6,8-9,11-12,15H,4-5,7,10,13H2,1-3H3,(H,27,31)/t15-/m0/s1

InChI Key

HHJIZLMOCIYWJF-HNNXBMFYSA-N

SMILES

O=C(N1C[C@H](CC2=C(C3=C(F)C=C(C(NC)=O)C=C3F)N=C4C=C(C)C=CN42)CCC1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BLU5937;  BLU 5937;  BLU-5937

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BLU-5937 in Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BLU-5937, also known as Camlipixant, is a potent and highly selective, non-competitive antagonist of the P2X3 receptor.[1][2][3] This receptor is an ATP-gated ion channel predominantly located on primary afferent sensory neurons.[1][2][3] In conditions such as refractory chronic cough, tissue damage and inflammation in the airways lead to an increase in extracellular adenosine (B11128) triphosphate (ATP). This ATP then binds to P2X3 receptors on sensory neurons, triggering depolarization and the transmission of action potentials that the central nervous system interprets as an urge to cough.[1][2] this compound is being developed to treat refractory chronic cough by inhibiting this hypersensitization of the cough reflex.[1][2][3] A key advantage of this compound is its high selectivity for the P2X3 receptor over the P2X2/3 receptor, which is implicated in taste perception. This selectivity aims to reduce the taste-related side effects observed with less selective P2X3 antagonists.[1][2][4]

Core Mechanism of Action

The primary mechanism of action of this compound is the selective antagonism of the P2X3 receptor in sensory neurons. P2X3 receptors are ligand-gated ion channels that, upon binding to extracellular ATP, open to allow the influx of cations, primarily Ca2+ and Na+. This influx leads to depolarization of the neuronal membrane and the initiation of an action potential.

This compound acts as a non-competitive antagonist, meaning it binds to an allosteric site on the P2X3 receptor, distinct from the ATP-binding site. This binding induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound. By blocking the activation of P2X3 receptors, this compound effectively inhibits the signaling cascade that leads to the sensation of irritation and the initiation of the cough reflex.

Signaling Pathway of P2X3 Receptor Activation and Inhibition by this compound

P2X3_Signaling_Pathway P2X3 Receptor Signaling and this compound Inhibition cluster_membrane Sensory Neuron Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X3 P2X3 Receptor (Ligand-gated ion channel) IonChannel Ion Channel (Closed) P2X3_ATP P2X3-ATP Complex P2X3_BLU5937 P2X3-BLU-5937 Complex (Inactive) BLU5937 This compound BLU5937->P2X3 binds to (allosteric site) ATP Extracellular ATP ATP->P2X3 binds to NoSignal No Signal Transduction IonChannel->NoSignal IonChannel_Open Ion Channel (Open) P2X3_ATP->IonChannel_Open opens Cations Ca²⁺ / Na⁺ Influx IonChannel_Open->Cations P2X3_BLU5937->IonChannel prevents opening Inflammation Inflammation/ Tissue Damage Inflammation->ATP releases Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential CoughSignal Signal to CNS (Cough) ActionPotential->CoughSignal Experimental_Workflow In Vitro Assay Workflow for this compound Characterization cluster_setup Assay Setup cluster_patchclamp Patch-Clamp Electrophysiology cluster_calcium Calcium Imaging CellCulture Cell Culture (HEK293 with P2X3/P2X2/3) PC_Recording Whole-Cell Recording CellCulture->PC_Recording CI_Plating Plate Cells CellCulture->CI_Plating PC_Agonist Apply Agonist (α,β-meATP) PC_Recording->PC_Agonist PC_Antagonist Apply this compound + Agonist PC_Agonist->PC_Antagonist PC_Analysis Measure Current Inhibition & Calculate IC50 PC_Antagonist->PC_Analysis CI_Dye Load Calcium Dye CI_Plating->CI_Dye CI_Antagonist Add this compound CI_Dye->CI_Antagonist CI_Agonist Add Agonist (ATP) & Measure Fluorescence CI_Antagonist->CI_Agonist CI_Analysis Calculate Inhibition & IC50 CI_Agonist->CI_Analysis Logical_Framework Logical Framework for this compound's Anti-Tussive Effect cluster_pathophysiology Pathophysiology of Chronic Cough cluster_intervention Pharmacological Intervention cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome CoughHypersensitivity Cough Reflex Hypersensitization ATP_Release Increased Extracellular ATP in Airways CoughHypersensitivity->ATP_Release P2X3_Activation P2X3 Receptor Activation on Sensory Neurons ATP_Release->P2X3_Activation P2X3_Blockade Selective Blockade of P2X3 Receptors BLU5937_Admin Oral Administration of this compound BLU5937_Admin->P2X3_Blockade Inhibit_Depolarization Inhibition of Neuronal Depolarization P2X3_Blockade->Inhibit_Depolarization leads to Reduce_AP Reduction of Action Potential Firing Inhibit_Depolarization->Reduce_AP Reduce_Cough_Signal Decreased Afferent Cough Signal to CNS Reduce_AP->Reduce_Cough_Signal Clinical_Benefit Reduction in Cough Frequency and Urge Reduce_Cough_Signal->Clinical_Benefit

References

The Core Pharmacology of BLU-5937: A Selective P2X3 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-5937, also known as Camlipixant, is a potent and highly selective, non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory afferent neurons.[1][2] Developed for the treatment of refractory chronic cough (RCC), this compound represents a significant advancement in targeting the neuronal hypersensitization underlying this condition.[2][3] Its mechanism of action involves the inhibition of P2X3 receptors on primary afferent neurons, thereby interrupting the signaling cascade that leads to the urge to cough.[1][2] A key feature of this compound is its high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is implicated in taste perception.[1][4] This selectivity profile is designed to minimize taste-related adverse events, a common side effect observed with less selective P2X3 antagonists.[4]

P2X3 Receptor Signaling Pathway and Mechanism of Action of this compound

The P2X3 receptor is a critical component in the sensory pathway that mediates the cough reflex. In response to airway irritants, inflammation, or tissue damage, adenosine (B11128) triphosphate (ATP) is released from epithelial cells.[5][6] This extracellular ATP binds to and activates P2X3 receptors on sensory nerve fibers.[6] The activation of these ion channels leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the neuron and the generation of an action potential.[3] This signal is then transmitted to the brainstem, which initiates the cough reflex.[5] this compound acts by binding to the P2X3 receptor and preventing its activation by ATP, thus dampening the hypersensitized cough reflex.[1][2]

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Airway Irritants Airway Irritants ATP ATP Airway Irritants->ATP causes release of P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor binds to This compound This compound This compound->P2X3 Receptor blocks Cation Influx Cation Influx P2X3 Receptor->Cation Influx opens channel for Depolarization Depolarization Cation Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Signal to Brainstem Signal to Brainstem Action Potential->Signal to Brainstem transmits Cough Reflex Cough Reflex Signal to Brainstem->Cough Reflex initiates

P2X3 Receptor Signaling Pathway and this compound Inhibition.

Quantitative Pharmacology

The pharmacological profile of this compound has been extensively characterized through in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor SubtypeAssay TypeAgonistIC50Selectivity (vs. P2X3)Reference
Human P2X3Electrophysiology / Calcium Fluxα,β-meATP25 nM-[1][2][7]
Human P2X2/3Electrophysiology / Calcium Fluxα,β-meATP>24 µM>960-fold[1][2][7]

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelTussive StimulusRoute of AdministrationDose RangeOutcomeReference
Guinea PigHistamine-enhanced citric acidOral0.3, 3, 30 mg/kgSignificant, dose-dependent reduction in coughs[2]
Guinea PigATP-enhanced citric acidOral3, 30 mg/kgSignificant, dose-dependent reduction in coughs[2]
RatBehavioral Taste ModelIntraperitoneal10-20 mg/kgNo alteration in taste perception[1][2]

Table 3: Clinical Efficacy of this compound in Refractory Chronic Cough (Phase 2b SOOTHE Trial)

DosePlacebo-Adjusted Reduction in 24-hour Cough Frequency (Day 28)p-valueReference
12.5 mg BID21%0.098[8]
50 mg BID34%≤ 0.005[8]
200 mg BID34%≤ 0.005[8]

Table 4: Taste-Related Adverse Events in Clinical Trials

StudyDoseIncidence of Taste AlterationReference
Phase 2a RELIEF25-200 mg BID6.5% - 10%[9]
Phase 2b SOOTHE12.5-200 mg BID4.8% - 6.5%[8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used to characterize this compound.

In Vitro Potency and Selectivity Assays

This technique directly measures the inhibitory effect of this compound on ATP-induced currents in cells expressing P2X3 or P2X2/3 receptors.

Patch_Clamp_Workflow start Start cell_prep Prepare HEK293 cells expressing hP2X3 or hP2X2/3 receptors start->cell_prep establish_wc Establish whole-cell patch-clamp configuration cell_prep->establish_wc apply_agonist Apply α,β-meATP to elicit baseline current establish_wc->apply_agonist pre_incubate Pre-incubate with varying concentrations of this compound apply_agonist->pre_incubate co_apply Co-apply this compound and α,β-meATP pre_incubate->co_apply record_current Record inhibited current co_apply->record_current data_analysis Calculate % inhibition and determine IC50 record_current->data_analysis end End data_analysis->end

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human P2X3 or P2X2/3 receptors are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

  • Recording:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit a baseline inward current.

    • Cells are pre-incubated with varying concentrations of this compound for 2-5 minutes.

    • This compound and α,β-meATP are co-applied, and the resulting current is recorded.

  • Data Analysis: The concentration-dependent inhibition of the agonist-induced current is used to calculate the IC50 value.

This high-throughput assay measures the influx of calcium into cells upon P2X3 receptor activation and its inhibition by this compound.

FLIPR_Workflow start Start plate_cells Plate P2X3-expressing HEK293 cells in 384-well plates start->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compound Add varying concentrations of this compound load_dye->add_compound measure_baseline Measure baseline fluorescence in FLIPR instrument add_compound->measure_baseline add_agonist Inject ATP or α,β-meATP measure_baseline->add_agonist measure_response Measure change in fluorescence add_agonist->measure_response data_analysis Calculate IC50 measure_response->data_analysis end End data_analysis->end

Workflow for Fluorescence-Based Calcium Flux Assay.

Protocol:

  • Cell Plating: HEK293 cells expressing human P2X3 or P2X2/3 receptors are seeded into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.

  • Compound Addition: Varying concentrations of this compound are added to the wells and incubated for a defined period.

  • Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the addition of a P2X3 agonist (e.g., ATP or α,β-meATP). The change in fluorescence upon agonist addition is recorded.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the control response, and the IC50 value is determined.

In Vivo Efficacy and Taste Assessment

This is a standard preclinical model to evaluate the antitussive effects of drug candidates.

Cough_Model_Workflow start Start acclimatize Acclimatize guinea pigs to plethysmography chambers start->acclimatize administer_drug Administer this compound or vehicle orally acclimatize->administer_drug wait Wait for drug absorption (e.g., 60 minutes) administer_drug->wait induce_cough Expose to aerosolized citric acid wait->induce_cough record_coughs Record coughs using whole-body plethysmography induce_cough->record_coughs analyze_data Compare cough counts between treated and vehicle groups record_coughs->analyze_data end End analyze_data->end

Workflow for the Guinea Pig Cough Model.

Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs are used.

  • Drug Administration: this compound or vehicle is administered orally.

  • Cough Induction: After a predetermined time (e.g., 60 minutes), animals are placed in whole-body plethysmography chambers and exposed to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 10 minutes). To assess the effect on hypersensitization, a sub-tussive concentration of citric acid can be co-administered with ATP or histamine.

  • Cough Measurement: Coughs are recorded and counted based on the characteristic pressure changes within the plethysmograph.

  • Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition.

This model assesses the potential for a compound to cause taste disturbances.

Protocol:

  • Animals: Rats are water-deprived overnight.

  • Test Solutions: Animals are presented with two drinking bottles: one containing water and the other a bitter-tasting solution (e.g., quinine).

  • Drug Administration: this compound or a control compound is administered intraperitoneally.

  • Measurement: The volume of liquid consumed from each bottle over a defined period is measured.

  • Data Analysis: A significant decrease in the consumption of the quinine (B1679958) solution in the drug-treated group compared to the control group indicates a potential for taste alteration. This compound did not show this effect.[1][2]

Conclusion

This compound is a highly selective P2X3 receptor antagonist with a well-defined pharmacological profile. Its potent inhibition of the P2X3 receptor, coupled with its high selectivity over the P2X2/3 receptor, translates to significant antitussive efficacy with a favorable taste profile in both preclinical models and clinical trials. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of selective P2X3 antagonists for the treatment of refractory chronic cough and other sensory hypersensitization disorders.

References

Camlipixant (BLU-5937): A Technical Overview of a Selective P2X3 Antagonist for Refractory Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camlipixant (BLU-5937) is a potent, selective, and orally bioavailable non-competitive antagonist of the P2X3 receptor, a key mediator in the pathophysiology of refractory chronic cough (RCC).[1][2][3] Developed to address the significant unmet medical need in this patient population, Camlipixant's high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor subtype is a defining characteristic.[2][4] This selectivity profile is designed to minimize taste-related adverse effects, a common challenge with less selective P2X3 antagonists.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data associated with Camlipixant.

Chemical Structure and Properties

Camlipixant is a benzoimidazole derivative.[5] Its chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate[6][7]
Molecular Formula C₂₃H₂₄F₂N₄O₄[6]
Molecular Weight 458.5 g/mol [6]
CAS Number 1621164-74-6[6][7]
Synonyms This compound, NEO-5937[5][6]

Mechanism of Action and Signaling Pathway

Camlipixant is a non-competitive antagonist of the P2X3 homotrimeric receptor.[2][3] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons, including those innervating the airways.[2][3] In the context of chronic cough, various stimuli such as inflammation or allergens can cause the release of ATP from airway epithelial cells.[8] This ATP then binds to P2X3 receptors on sensory neurons, leading to neuron depolarization and the generation of an action potential.[8] This signal is transmitted to the brainstem and perceived as the urge to cough.[8] Camlipixant selectively blocks the P2X3 receptor, thereby inhibiting this signaling cascade and reducing the hypersensitization of the cough reflex.[2][8]

Camlipixant_Mechanism_of_Action cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Sensory Neuron cluster_3 Central Nervous System Airway_Irritants Airway Irritants (e.g., inflammation, allergens) Epithelial_Cells Epithelial Cells Airway_Irritants->Epithelial_Cells Stimulate P2X3_Receptor P2X3 Receptor Epithelial_Cells->P2X3_Receptor Release ATP Neuron_Depolarization Neuron Depolarization & Action Potential P2X3_Receptor->Neuron_Depolarization Activates Brainstem Brainstem Neuron_Depolarization->Brainstem Signal Transmission Cough_Reflex Cough Reflex Brainstem->Cough_Reflex Initiates Camlipixant Camlipixant (this compound) Camlipixant->P2X3_Receptor Selectively Blocks

P2X3-mediated cough reflex pathway and the inhibitory action of Camlipixant.

Preclinical Pharmacology

In Vitro Potency and Selectivity

The potency and selectivity of Camlipixant were assessed using various in vitro assays.

ParameterReceptorValueSource
IC₅₀ hP2X3 homotrimeric25 nM[1][2]
IC₅₀ hP2X2/3 heterotrimeric>24 µM[2][4]

These results demonstrate the high selectivity of Camlipixant for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor.

In Vivo Efficacy

Preclinical studies in guinea pig models of cough demonstrated the anti-tussive effects of Camlipixant.

ModelEffectDosageSource
Histamine-induced coughSignificant, dose-dependent reduction0.3, 3, and 30 mg/kg (oral)[2]
ATP-induced coughSignificant, dose-dependent reduction3 and 30 mg/kg (oral)[1]
Taste Perception

A key differentiator of Camlipixant is its minimal impact on taste perception, which is attributed to its high selectivity for P2X3 over P2X2/3 receptors, the latter being implicated in taste function.[2][9]

Animal ModelTestResultDosageSource
RatTwo-bottle choice taste preferenceNo significant effect on taste preference10-20 mg/kg (i.p.)[1][8]

Clinical Development

Camlipixant has undergone several clinical trials to evaluate its efficacy, safety, and tolerability in patients with refractory chronic cough.

Phase 2b SOOTHE Trial (NCT04678206)

This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of Camlipixant in adults with RCC.[8][10][11]

Dose (twice daily)Change in 24-Hour Cough Frequency vs. Placebo (Day 28)Statistical SignificanceTaste-Related Adverse Events (Dysgeusia)Source
12.5 mg-21.1%Not significant (p=0.098)4.8%[8]
50 mg-34.4%Significant (p=0.003)6.5%[8][11]
200 mg-34.2%Significant (p=0.005)4.8%[8][11]
Placebo--0%[8]
Phase 3 CALM Program

Based on the positive results from the SOOTHE trial, a Phase 3 clinical program, including the CALM-1 (NCT05599191) and CALM-2 (NCT05600777) trials, was initiated to further evaluate the efficacy and safety of Camlipixant in adults with RCC.[8]

Experimental Protocols

In Vitro Electrophysiology Assay

This protocol is used to determine the inhibitory activity of Camlipixant on human P2X3 and P2X2/3 receptors.

Electrophysiology_Workflow Start Start Cell_Culture Culture HEK293 cells expressing hP2X3 or hP2X2/3 receptors Start->Cell_Culture Patch_Clamp Perform whole-cell patch-clamp recordings (Voltage-clamp at -70 mV) Cell_Culture->Patch_Clamp Establish_Baseline Establish a baseline current Patch_Clamp->Establish_Baseline Activate_Receptor Perfuse with α,β-meATP to activate receptors and record current Establish_Baseline->Activate_Receptor Pre_incubation Pre-incubate cells with varying concentrations of Camlipixant Activate_Receptor->Pre_incubation Co_application Co-apply Camlipixant and α,β-meATP Pre_incubation->Co_application Measure_Inhibition Measure concentration-dependent inhibition of agonist-induced current Co_application->Measure_Inhibition Calculate_IC50 Calculate IC₅₀ value Measure_Inhibition->Calculate_IC50 End End Calculate_IC50->End

Workflow for in vitro electrophysiology experiments.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human P2X3 or human P2X2/3 receptors.[8]

  • Technique: Whole-cell patch-clamp recordings are used to measure ion channel activity.[8]

  • Procedure:

    • HEK293 cells expressing the target receptor are cultured on glass coverslips.[8]

    • A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to achieve a whole-cell configuration.[8]

    • Cells are voltage-clamped at a holding potential (e.g., -70 mV).[8]

    • The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current.[8]

    • Cells are pre-incubated with varying concentrations of Camlipixant before co-application with α,β-meATP to determine the concentration-dependent inhibition of the agonist-induced current.[8]

    • The IC₅₀ value is calculated as the concentration of Camlipixant that inhibits 50% of the maximal agonist response.[8]

In Vivo Cough Model

This protocol is used to evaluate the anti-tussive effects of Camlipixant in an animal model.

In_Vivo_Cough_Model_Workflow Start Start Acclimatize Acclimatize guinea pigs to plethysmography chambers Start->Acclimatize Administer_Drug Administer Camlipixant or vehicle orally Acclimatize->Administer_Drug Pre_treatment Wait for a set pre-treatment time (e.g., 2 hours) Administer_Drug->Pre_treatment Induce_Cough Expose animals to aerosolized tussive agent (e.g., citric acid or citric acid + ATP) Pre_treatment->Induce_Cough Record_Coughs Record and analyze the number of coughs Induce_Cough->Record_Coughs Determine_Efficacy Determine dose-dependent reduction in cough frequency Record_Coughs->Determine_Efficacy End End Determine_Efficacy->End

Experimental workflow for the in vivo cough model.

Methodology:

  • Animal Model: Male Hartley guinea pigs.[8]

  • Technique: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmography chamber to monitor respiratory patterns and detect coughs.[8]

  • Procedure:

    • Animals are acclimatized to the plethysmography chambers.[8]

    • Camlipixant or a vehicle is administered orally at various doses.[8]

    • After a pre-treatment period (e.g., 2 hours), the animals are exposed to an aerosol of a tussive agent, such as citric acid or a combination of citric acid and ATP, for a defined period.[8]

    • The number of coughs is recorded and analyzed to determine the dose-dependent reduction in cough frequency by Camlipixant.[8]

Conclusion

Camlipixant (this compound) is a promising, highly selective P2X3 antagonist for the treatment of refractory chronic cough. Its mechanism of action directly targets a key pathway in cough hypersensitivity. Preclinical and clinical data have demonstrated its potential to significantly reduce cough frequency with a favorable safety profile, particularly with regard to taste-related side effects. The ongoing Phase 3 clinical program will be crucial in further establishing its role as a therapeutic option for patients with this burdensome condition.

References

BLU-5937: A Technical Overview of a Selective P2X3 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2224503-43-7

Molecular Formula: C₁₉H₁₉N₅O₂

Executive Summary

BLU-5937, also known as camlipixant, is a potent and highly selective, non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel located on primary afferent neurons.[1][2] Developed for the treatment of refractory chronic cough (RCC), this compound represents a targeted therapeutic approach by inhibiting the hypersensitization of the cough reflex.[1][2] Its notable selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor is a key feature designed to minimize taste-related side effects, a common issue with less selective P2X3 antagonists.[1][2] Preclinical and clinical studies have demonstrated its potential as an effective anti-tussive agent with a favorable safety and tolerability profile.[1][2][3]

Mechanism of Action and Signaling Pathway

Chronic cough is often associated with a hypersensitivity syndrome, where the cough reflex is triggered by low-level stimuli.[4] A key pathway in this hypersensitization involves the release of adenosine (B11128) triphosphate (ATP) from airway epithelial cells in response to inflammation or irritation.[4][5] This extracellular ATP binds to and activates P2X3 receptors on vagal afferent sensory C-fibers and Aδ-fibers that innervate the airways.[4]

The activation of these ligand-gated ion channels leads to cation influx, depolarization, and the generation of an action potential. This signal is then transmitted to the brainstem, specifically the nucleus tractus solitarius, which initiates the motor efferent pathway resulting in a cough.[4] this compound selectively blocks the P2X3 receptor, thereby inhibiting this ATP-mediated signaling cascade and reducing the exaggerated cough reflex seen in patients with refractory chronic cough.[1][6]

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron Terminal cluster_cns Central Nervous System Airway Irritants Airway Irritants Epithelial Cells Epithelial Cells Airway Irritants->Epithelial Cells Stimulate ATP ATP Epithelial Cells->ATP Release P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates Depolarization Depolarization P2X3->Depolarization Cation Influx BLU5937 This compound BLU5937->P2X3 Blocks Brainstem Brainstem Depolarization->Brainstem Action Potential Propagation Cough Cough Reflex Brainstem->Cough

P2X3 Signaling Pathway in Cough Generation

Quantitative Data Summary

In Vitro Selectivity

This compound demonstrates high selectivity for the human P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is implicated in taste perception.[1][2]

Receptor SubtypeIC₅₀ Value
Human P2X3 (hP2X3)25 nM[1][2][7]
Human P2X2/3 (hP2X2/3)>24 µM[1][2][7]
Clinical Efficacy (Phase 2b SOOTHE Trial)

The SOOTHE trial was a randomized, double-blind, placebo-controlled study in patients with refractory chronic cough (baseline awake cough frequency of ≥25 per hour).[3][8]

Treatment Group (BID)Placebo-Adjusted Reduction in 24-Hour Cough Frequency (Day 28)p-value
12.5 mg21.1%0.098[3]
50 mg34.4%0.003[3][9]
200 mg34.2%0.005[3][9]
Safety and Tolerability (Phase 2b SOOTHE Trial)

Taste-related adverse events were infrequent and mild across all doses.[3]

Treatment Group (BID)Incidence of Taste Alteration
Placebo0%[9]
12.5 mg4.8%[3][9]
50 mg6.5%[3][9]
200 mg4.8%[3][9]

Experimental Protocols

In Vitro Potency and Selectivity Assays

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on human P2X3 and P2X2/3 receptors.

Methodology: Whole-Cell Patch-Clamp Electrophysiology [6]

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human P2X3 or human P2X2/3 receptors are used.

  • Recording: Whole-cell patch-clamp recordings are performed to measure ion channel activity. Cells are voltage-clamped at a holding potential (e.g., -70 mV).

  • Agonist Application: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current, establishing a baseline maximal response.

  • Inhibition Assay: Cells are pre-incubated with varying concentrations of this compound before co-application with α,β-meATP.

  • Data Analysis: The concentration-dependent inhibition of the agonist-induced current is measured, and the IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the maximal agonist response.

Clinical Trial Design (Phase 2b SOOTHE Trial)

Objective: To assess the efficacy, safety, and optimal dose of this compound for the treatment of refractory chronic cough.

SOOTHE_Trial_Workflow Screening Screening & Run-in (3 weeks) Randomization Randomization (n=249) Screening->Randomization Treatment Group A This compound 12.5mg BID Group B This compound 50mg BID Group C This compound 200mg BID Group D Placebo BID Randomization->Treatment FollowUp Follow-up (until Day 43) Treatment->FollowUp Endpoint Primary Endpoint: Change in 24h Cough Frequency FollowUp->Endpoint

Phase 2b SOOTHE Clinical Trial Workflow

Protocol Summary: [8][9]

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-arm, dose-finding study.

  • Participant Population: 249 participants with refractory chronic cough for at least one year and a baseline awake cough frequency of ≥25 coughs per hour.

  • Run-in Period: A single-blind run-in period of 3 weeks to establish baseline cough frequency.

  • Randomization: Eligible participants were randomized in a 1:1:1:1 ratio to one of four treatment arms.

  • Treatment Arms:

    • This compound 12.5 mg twice daily (BID)

    • This compound 50 mg BID

    • This compound 200 mg BID

    • Placebo BID

  • Treatment Duration: 28 days of double-blind treatment.

  • Primary Endpoint: The change from baseline in log-transformed 24-hour cough frequency at day 28. Efficacy was also assessed at day 15.

  • Follow-up: A follow-up period continued for two weeks after the final dose (until day 43).

Conclusion

This compound is a promising, highly selective P2X3 antagonist that has demonstrated a significant reduction in cough frequency in patients with refractory chronic cough. Its mechanism of action directly targets a key pathway in cough hypersensitivity. The high selectivity for P2X3 over P2X2/3 receptors translates to a favorable safety profile with a low incidence of taste-related side effects. The robust data from in vitro studies and well-designed clinical trials like SOOTHE support the continued development of this compound as a potential best-in-class treatment for a condition with significant unmet medical need.[3][8]

References

Preclinical Development of BLU-5937: A Selective P2X3 Antagonist for Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of BLU-5937, a potent and highly selective antagonist of the P2X3 receptor, for the treatment of chronic cough. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development.

Introduction

Chronic cough, defined as a cough lasting longer than eight weeks, is a prevalent condition with a significant impact on quality of life.[1] The hypersensitization of sensory nerves in the airways is believed to be a key mechanism underlying chronic cough.[2] P2X3 receptors, which are ATP-gated ion channels located on primary afferent neurons, play a crucial role in this hypersensitization process.[2][3][4] Extracellular ATP, released from airway cells during inflammation or irritation, activates P2X3 receptors, leading to the initiation of the cough reflex.[2][5]

This compound is a small molecule, non-competitive antagonist of the P2X3 receptor developed by BELLUS Health.[3][4] It is specifically designed to be highly selective for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor.[6][7] This selectivity is critical, as P2X2/3 receptors are implicated in taste perception, and their inhibition can lead to taste-related side effects.[5][7] Preclinical studies have demonstrated that this compound exhibits a potent anti-tussive effect without adversely affecting taste.[6][8][9]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting P2X3 receptors on primary sensory neurons.[3][4] This inhibition prevents the ATP-mediated hypersensitization of the cough reflex.[3][4] The signaling pathway is initiated by the release of ATP from damaged or inflamed airway tissues, which then binds to and activates P2X3 receptors on afferent neurons.[3][4] This activation triggers depolarization and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of an urge to cough.[3][4] By blocking this pathway, this compound reduces the exaggerated cough response seen in chronic cough patients.[3][4]

P2X3_Signaling_Pathway P2X3 Receptor Signaling Pathway in Cough Reflex cluster_airway Airway Lumen cluster_neuron Afferent Sensory Neuron cluster_cns Central Nervous System Inflammation Inflammation/ Irritation AirwayCells Airway Epithelial Cells Inflammation->AirwayCells stimulates ATP Extracellular ATP AirwayCells->ATP releases P2X3 P2X3 Receptor ATP->P2X3 binds & activates Depolarization Neuron Depolarization P2X3->Depolarization leads to ActionPotential Action Potential Generation Depolarization->ActionPotential triggers Brainstem Brainstem (Cough Center) ActionPotential->Brainstem transmits signal to Cough Cough Reflex Brainstem->Cough initiates BLU5937 This compound BLU5937->P2X3 selectively inhibits

Caption: P2X3 Receptor Signaling Pathway in the Cough Reflex.

Quantitative Data

The preclinical development of this compound has generated significant quantitative data supporting its potency, selectivity, and efficacy. This data is summarized in the tables below for easy comparison.

Table 1: In Vitro Potency and Selectivity of this compound
ReceptorIC50 (nM)Selectivity (P2X2/3 vs. P2X3)Reference
Human P2X325>960-fold[3][4][5][7][10]
Human P2X2/3>24,000[3][4][5][7][10]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of this compound in Guinea Pig Cough Model
ModelTreatmentDose (mg/kg, oral)Cough Reduction vs. ControlReference
Citric Acid + Histamine-Induced CoughThis compound0.3Dose-dependent reduction[3][4][9]
3Statistically significant (39%)[9]
30Statistically significant (52%)[9]
Citric Acid + ATP-Induced CoughThis compound3Dose-dependent reduction[3][4]
30Statistically significant[3][4]
Table 3: In Vivo Taste Function Assessment in Rat Behavioral Model
CompoundDose (mg/kg, IP)Effect on Taste PerceptionReference
This compound10-20No alteration[3][4]
N-00588 (weakly selective P2X3 antagonist)10-20Significant inhibition[3][4]
GefapixantNot specifiedSignificant taste loss[8][9]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of the findings.

In Vitro Potency and Selectivity Assay

The potency and selectivity of this compound were determined using in vitro cellular assays, such as a calcium flux assay.[7]

Calcium_Flux_Assay_Workflow Workflow for a Calcium Flux Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CellCulture Cell Culture (HEK293 cells expressing hP2X3 or hP2X2/3) CellPlating Cell Plating (96- or 384-well plates) CellCulture->CellPlating DyeLoading Calcium Indicator Dye Loading (e.g., Fluo-4) CellPlating->DyeLoading CompoundAddition Addition of this compound (or control) DyeLoading->CompoundAddition AgonistAddition Addition of Agonist (αβ-meATP) CompoundAddition->AgonistAddition Measurement Measurement of Fluorescence Intensity AgonistAddition->Measurement InhibitionCalc Calculation of % Inhibition Measurement->InhibitionCalc CurveFitting Concentration-Response Curve Generation InhibitionCalc->CurveFitting IC50Det IC50 Determination CurveFitting->IC50Det

Caption: Workflow for a Calcium Flux Assay.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human P2X3 or P2X2/3 receptors are cultured in appropriate media.[7]

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.[7]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound or a vehicle control are added to the wells.

  • Agonist Stimulation: A P2X3 receptor agonist, such as α,β-methylene ATP (αβ-meATP), is added to the wells to induce calcium influx.[3][4]

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a plate reader.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response in the control wells. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value is determined from this curve using non-linear regression analysis.[5]

Guinea Pig Cough Model

The anti-tussive effect of this compound was evaluated in a guinea pig model of cough.[3][4][9]

Guinea_Pig_Cough_Model_Workflow Workflow for Guinea Pig Cough Model cluster_animal_prep Animal Preparation cluster_treatment Treatment and Challenge cluster_measurement Data Collection and Analysis Acclimatization Acclimatization of Guinea Pigs Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing TussiveChallenge Exposure to Tussive Agents (Citric Acid + Histamine (B1213489)/ATP) Dosing->TussiveChallenge 2 hours post-dosing CoughCounting Counting of Coughs (15-minute period) TussiveChallenge->CoughCounting DataAnalysis Statistical Analysis of Cough Frequency CoughCounting->DataAnalysis

Caption: Workflow for the Guinea Pig Cough Model.

Methodology:

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions.

  • Treatment Groups: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).[9]

  • Dosing: this compound or vehicle is administered orally two hours prior to the tussive challenge.[9][11]

  • Tussive Challenge: Animals are exposed to an aerosol of a tussive agent, such as citric acid in combination with histamine or ATP, to induce coughing.[3][4][9][11]

  • Cough Counting: The number of coughs is counted for a defined period (e.g., 15 minutes) following the challenge.[9][11]

  • Data Analysis: The cough frequency in the this compound-treated groups is compared to the vehicle control group to determine the anti-tussive effect.

Rat Behavioral Taste Model

To assess the potential for taste-related side effects, a two-bottle choice drinking test was used in rats.[3][4]

Methodology:

  • Water Deprivation: Rats are water-deprived overnight to motivate drinking.[11]

  • Treatment: Animals receive an intraperitoneal (IP) injection of this compound, a comparator compound (e.g., N-00588), or vehicle.[3][4][11]

  • Two-Bottle Choice: Following treatment, rats are presented with two drinking bottles: one containing water and the other containing a bitter-tasting solution of quinine (B1679958) (0.3 mM).[11]

  • Fluid Consumption Measurement: The volume of liquid consumed from each bottle is measured over a 15-minute period.[11]

  • Data Analysis: An increase in the consumption of the quinine solution in the drug-treated group compared to the control group indicates an impairment of taste perception.

Safety and Pharmacokinetics

Preclinical toxicology and pharmacokinetic studies have shown that this compound has excellent drug-like characteristics.[3][4][10] These include good oral bioavailability, low predicted clearance in humans, and no blood-brain barrier permeability.[3][4][10] The preclinical safety studies demonstrated a high safety margin.[3][4][10]

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic for chronic cough. Its high potency and, most notably, its high selectivity for the P2X3 receptor over the P2X2/3 receptor, provide a strong rationale for its potential to reduce cough frequency without the taste-related side effects that have been observed with less selective P2X3 antagonists. The robust anti-tussive effects demonstrated in in vivo models, coupled with a favorable safety and pharmacokinetic profile, have paved the way for its clinical development.[1][3][4][12]

References

The Preclinical Profile of BLU-5937: A Deep Dive into Animal Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of BLU-5937, a potent and highly selective antagonist of the P2X3 receptor, in various animal models. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the development of novel therapeutics for chronic cough.

Introduction

Chronic cough is a prevalent and debilitating condition with a significant unmet medical need. The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways, has emerged as a key target for therapeutic intervention. Activation of P2X3 receptors by extracellular ATP is believed to play a crucial role in the hypersensitization of the cough reflex. This compound is a non-competitive antagonist of P2X3 homotrimeric receptors, designed to reduce cough frequency without the taste-related side effects observed with less selective P2X2/3 receptor antagonists.[1][2] This document summarizes the key preclinical findings that underpin the clinical development of this compound.

Pharmacokinetics in Animal Models

Preclinical studies have demonstrated that this compound possesses favorable drug-like characteristics, including good oral bioavailability and low predicted clearance in humans.[1][2] While specific quantitative pharmacokinetic parameters in animal models are not extensively published in publicly available literature, the overall profile supports its development as an orally administered therapeutic.

Table 1: Summary of Preclinical Pharmacokinetic Profile of this compound

ParameterAnimal ModelRoute of AdministrationObservationCitation
Oral BioavailabilityNot SpecifiedOralGood[1]
ClearanceNot SpecifiedNot SpecifiedLow Predicted in Human[1]
Blood-Brain Barrier PermeabilityNot SpecifiedNot SpecifiedNo[1]

Pharmacodynamics in Animal Models

The pharmacodynamic effects of this compound have been extensively evaluated in in-vitro and in-vivo animal models, demonstrating its high potency, selectivity, and efficacy in reducing cough.

In Vitro Receptor Activity

This compound is a highly selective antagonist of the human P2X3 (hP2X3) homotrimeric receptor over the human P2X2/3 (hP2X2/3) heterotrimeric receptor. This selectivity is crucial for minimizing taste-related adverse effects, as P2X2/3 receptors are known to be involved in taste perception.

Table 2: In Vitro Inhibitory Activity of this compound

ReceptorIC50Citation
hP2X3 homotrimeric receptor25 nM[1][2]
hP2X2/3 heterotrimeric receptor>24 µM[1][2]
In Vivo Efficacy in Cough Models

The anti-tussive effects of this compound have been demonstrated in the guinea pig, a standard animal model for cough research.

Table 3: Efficacy of Oral this compound in the Guinea Pig Cough Model

Cough ModelDose (mg/kg)EffectCitation
Histamine-enhanced, citric acid-induced cough0.3, 3, 30Significant, dose-dependent reduction in coughs[1][3]
ATP-enhanced, citric acid-induced cough3, 30Significant, dose-dependent reduction in coughs[1][3]

These anti-tussive effects were achieved at plasma concentrations sufficient to block P2X3 homotrimeric receptors, but significantly lower than those required to inhibit P2X2/3 heterotrimeric receptors.[1][3]

Assessment of Taste Function

A key differentiator of this compound is its minimal impact on taste perception. This has been evaluated in a rat behavioral taste model.

Table 4: Effect of this compound on Taste Perception in a Rat Behavioral Model

Animal ModelDose (mg/kg, IP)Effect on Taste PerceptionCitation
Rat10-20No alteration[1]

Pharmacokinetic analysis confirmed that this compound did not affect taste function at plasma concentrations up to 30 times its IC50 for the P2X3 receptor.[1]

Experimental Protocols

Citric Acid and ATP-Induced Cough Model in Guinea Pigs

This model is used to evaluate the anti-tussive efficacy of compounds.

  • Animals: Male Hartley guinea pigs are typically used.

  • Acclimation: Animals are acclimated to the experimental conditions before the study.

  • Drug Administration: this compound is administered orally at various doses (e.g., 0.3, 3, and 30 mg/kg).

  • Cough Induction: After a set pre-treatment time, the animals are placed in a whole-body plethysmography chamber. A nebulized solution of citric acid, often enhanced with ATP, is delivered into the chamber to induce coughs.

  • Data Collection: The number of coughs is recorded during and after the exposure to the tussive agent.

  • Analysis: The reduction in cough frequency in the this compound treated groups is compared to a vehicle-treated control group.

Rat Behavioral Taste Model

This model assesses the potential for a compound to alter taste perception.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Acclimation: Animals are habituated to the testing apparatus, which typically consists of a cage with two drinking bottles.

  • Drug Administration: this compound is administered, for example, via intraperitoneal injection at different doses (e.g., 10-20 mg/kg).

  • Taste Test: The rats are presented with two bottles, one containing water and the other a bitter solution (e.g., quinine).

  • Data Collection: The volume of liquid consumed from each bottle over a specific period is measured.

  • Analysis: An alteration in taste perception is indicated by a significant change in the preference for the bitter solution in the drug-treated group compared to the control group.

Visualizations

P2X3 Signaling Pathway in Cough Reflex

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron cluster_cns Central Nervous System Stimuli Stimuli Epithelial_Cell Airway Epithelial Cell Stimuli->Epithelial_Cell e.g., Inflammation, Irritants ATP ATP Epithelial_Cell->ATP Release P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Activates Depolarization Depolarization P2X3_Receptor->Depolarization BLU5937 This compound BLU5937->P2X3_Receptor Antagonizes Action_Potential Action Potential Depolarization->Action_Potential Brainstem Brainstem (Cough Center) Action_Potential->Brainstem Signal Transmission Cough_Reflex Cough Reflex Brainstem->Cough_Reflex Initiates

Caption: P2X3 receptor signaling cascade in the cough reflex.

Experimental Workflow for Efficacy Testing

Experimental_Workflow Animal_Selection Animal Selection (e.g., Guinea Pig) Acclimation Acclimation Period Animal_Selection->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Oral Administration (Vehicle or this compound) Grouping->Dosing Cough_Induction Cough Induction (Citric Acid +/- ATP) Dosing->Cough_Induction Data_Collection Cough Frequency Measurement Cough_Induction->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow for assessing anti-tussive efficacy.

Pharmacokinetic-Pharmacodynamic Relationship

PKPD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Oral Dose of This compound Absorption Absorption Dose->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Plasma_Concentration Plasma Concentration (Cmax, Tmax, AUC) Distribution->Plasma_Concentration Excretion Excretion Metabolism->Excretion Receptor_Binding P2X3 Receptor Binding & Occupancy Plasma_Concentration->Receptor_Binding Drives Efficacy Anti-Tussive Effect (Cough Reduction) Receptor_Binding->Efficacy Safety Taste Perception Receptor_Binding->Safety

Caption: Relationship between pharmacokinetics and pharmacodynamics.

Conclusion

The preclinical data for this compound robustly support its development as a promising therapeutic for chronic cough. Its high potency and selectivity for the P2X3 homotrimeric receptor translate to significant anti-tussive efficacy in animal models, without the taste disturbances that have been a limitation for less selective P2X3 antagonists. The favorable pharmacokinetic profile observed in preclinical studies further underscores its potential as a safe and effective oral treatment for patients suffering from chronic cough.

References

An In-depth Technical Guide on the Safety and Tolerability Profile of BLU-5937 in Early Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BLU-5937, also known as camlipixant, is a potent and highly selective, orally bioavailable small molecule antagonist of the P2X3 receptor.[1][2] Developed for the treatment of refractory chronic cough (RCC), this compound represents a targeted therapeutic approach by inhibiting the hypersensitization of the cough reflex.[2][3] The P2X3 receptor, an ATP-gated ion channel located on primary afferent neurons, is a key mediator in the pathophysiology of RCC.[2][4] A significant challenge in targeting the P2X3 receptor is the potential for off-target effects on the P2X2/3 receptor, which is involved in taste perception and can lead to taste disturbances.[1] this compound was specifically designed for high selectivity for the P2X3 receptor over the P2X2/3 receptor to minimize taste-related adverse events.[1][5] This guide provides a comprehensive overview of the safety and tolerability profile of this compound as observed in early preclinical and clinical studies.

Mechanism of Action and Selectivity

Airway irritants, such as inflammation or allergens, can cause the release of ATP from epithelial cells.[1] This ATP then binds to and activates P2X3 receptors on sensory neurons, leading to neuron depolarization and the transmission of action potentials to the brainstem, which is interpreted as the urge to cough.[1][2] this compound selectively blocks the P2X3 receptor, thereby inhibiting this signaling pathway.[1] In vitro studies have demonstrated the high potency and selectivity of this compound, with an IC50 of 25 nM for P2X3 homotrimeric receptors and >24 μM for P2X2/3 heterotrimeric receptors.[2][4] This high selectivity is a key feature of this compound, aiming to provide a therapeutic effect on cough with a reduced risk of taste disturbances.[5][6]

cluster_Airway Airway cluster_Neuron Sensory Neuron Airway Irritants Airway Irritants ATP Release ATP Release Airway Irritants->ATP Release P2X3 Receptor P2X3 Receptor ATP Release->P2X3 Receptor activates Neuron Depolarization Neuron Depolarization P2X3 Receptor->Neuron Depolarization Action Potential Action Potential Neuron Depolarization->Action Potential Brainstem Brainstem Action Potential->Brainstem signals to This compound This compound This compound->P2X3 Receptor selectively blocks Cough Cough Brainstem->Cough induces

Caption: this compound Mechanism of Action in the Cough Reflex Pathway.

Quantitative Data Summary

The safety and tolerability of this compound have been evaluated in Phase 1 studies with healthy volunteers and Phase 2 studies in patients with refractory chronic cough.

Table 1: Adverse Events in Phase 1 Study (Healthy Volunteers)[7]
Adverse EventPlacebo (n=30)This compound (n=60)
Overall Incidence of AEs 50%44%
Taste Alteration 0%19.4%
Headache N/A11.1%
Numbness N/A11.1%
Nausea N/A8.3%
Dizziness N/A5.6%
Heartburn N/A5.6%
Serious Adverse Events 00
Withdrawals due to AEs 00

Note: Data from the single and multiple ascending dose cohorts. Specific placebo rates for headache, numbness, nausea, dizziness, and heartburn were not detailed in the source.

Table 2: Taste-Related Adverse Events in Phase 2b SOOTHE Trial (Refractory Chronic Cough Patients)[8][9]
DosePlacebo12.5 mg BID50 mg BID200 mg BID
Taste Alteration 0%4.8%6.5%4.8%
Complete or Partial Taste Loss 0000
Discontinuations due to Taste AEs 0000

BID: twice daily

In the Phase 2b SOOTHE trial, this compound was well-tolerated, and the treatment-emergent adverse event profile was comparable to placebo.[7][8] No serious treatment-emergent adverse events were reported.[9] The taste alterations observed were generally mild to moderate.[9]

Experimental Protocols

Phase 1 Clinical Trial

The Phase 1 study was a randomized, double-blind, placebo-controlled trial involving 90 healthy adult subjects.[10] The study consisted of two parts:

  • Single Ascending Dose (SAD): Included 6 cohorts with a total of 60 participants.[10]

  • Multiple Ascending Dose (MAD): Included 3 cohorts with a total of 30 participants who were dosed for 7 consecutive days.[10][11]

The primary objectives were to assess the safety, tolerability (including taste perception), and pharmacokinetic profile of this compound.[10][11]

Phase 2b SOOTHE Clinical Trial

The SOOTHE trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-arm, adaptive dose-finding study in 310 participants with refractory chronic cough (RCC) for at least one year.[9][12][13]

Key Methodologies:

  • Screening and Run-in: A single-blind placebo run-in period was included.[9][13]

  • Randomization: Patients with a baseline awake cough frequency of ≥25 coughs per hour were randomized (1:1:1:1) to receive one of three doses of this compound (12.5 mg, 50 mg, or 200 mg twice daily) or a placebo for 4 weeks.[9][13]

  • Primary Endpoint: The primary endpoint was the change from baseline in 24-hour cough frequency at Day 28, measured by an ambulatory cough monitor.[9][13]

  • Safety and Tolerability Assessment: Adverse events and laboratory assessments were monitored throughout the run-in, treatment, and follow-up periods.[13]

cluster_Screening Screening & Run-in cluster_Treatment Treatment Phase (4 Weeks) cluster_FollowUp Follow-up Patient Screening Patient Screening Placebo Run-in Placebo Run-in Patient Screening->Placebo Run-in Baseline Cough Frequency Baseline Cough Frequency Placebo Run-in->Baseline Cough Frequency Randomization Randomization Baseline Cough Frequency->Randomization This compound 12.5mg BID This compound 12.5mg BID Randomization->this compound 12.5mg BID This compound 50mg BID This compound 50mg BID Randomization->this compound 50mg BID This compound 200mg BID This compound 200mg BID Randomization->this compound 200mg BID Placebo Placebo Randomization->Placebo End of Treatment Assessment End of Treatment Assessment This compound 12.5mg BID->End of Treatment Assessment This compound 50mg BID->End of Treatment Assessment This compound 200mg BID->End of Treatment Assessment Placebo->End of Treatment Assessment Follow-up Assessment Follow-up Assessment End of Treatment Assessment->Follow-up Assessment

Caption: Workflow of the Phase 2b SOOTHE Clinical Trial.

Preclinical Safety and Tolerability

Preclinical studies in animal models provided the foundational safety data for advancing this compound into clinical trials.

Key Preclinical Findings:
  • Anti-tussive Effects: In a guinea pig cough model, orally administered this compound significantly reduced citric acid- and ATP-induced coughs in a dose-dependent manner.[2][4]

  • Taste Perception: In a rat behavioral taste model, this compound did not alter taste perception, even at high doses, in contrast to less selective P2X3 antagonists.[2]

  • Pharmacokinetics: Preclinical pharmacokinetic assessments indicated that this compound has favorable drug-like properties, including good oral bioavailability, low predicted clearance in humans, and no blood-brain barrier permeability, with a high safety margin.[2][6]

In Vitro Pharmacology Protocols
  • Electrophysiology (Whole-cell patch-clamp):

    • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human P2X3 or human P2X2/3 receptors.[1]

    • Methodology: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), was used to elicit an inward current. Cells were pre-incubated with varying concentrations of this compound to determine the concentration-dependent inhibition of the agonist-induced current and calculate the IC50 value.[1]

  • Fluorescence-Based Calcium Flux Assay (FLIPR):

    • Cell Line: HEK293 cells expressing human P2X3 or P2X2/3 receptors.[1]

    • Methodology: The P2X3 agonist α,β-meATP was added to stimulate the receptors after incubation with varying concentrations of this compound. The inhibitory effect was quantified by the reduction in the agonist-induced fluorescence signal.[1]

Conclusion

Early studies on this compound (camlipixant) have demonstrated a favorable safety and tolerability profile. The high selectivity for the P2X3 receptor over the P2X2/3 receptor appears to translate into a low incidence of taste-related adverse events, a common side effect of less selective P2X3 antagonists.[10][14] In both healthy volunteers and patients with refractory chronic cough, this compound was well-tolerated across the tested dose ranges, with no serious adverse events reported in these early trials.[10][9] These findings support the continued development of this compound as a potential best-in-class treatment for refractory chronic cough.[3][15]

References

The Role of P2X3 Receptors in Cough Hypersensitivity Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cough hypersensitivity syndrome is a clinical concept that views chronic cough as a primary disorder of neuronal dysfunction. Central to this hypothesis is the sensitization of the cough reflex, where stimuli that would not typically provoke a cough in healthy individuals trigger a coughing response. A key player in this sensitization is the P2X3 receptor, an ATP-gated ion channel expressed on vagal afferent C-fibers that innervate the airways. When airway inflammation or irritation occurs, extracellular adenosine (B11128) triphosphate (ATP) is released, which then binds to and activates P2X3 receptors on sensory nerve endings. This activation leads to depolarization and the generation of action potentials that are transmitted to the brainstem, ultimately resulting in the sensation of an urge to cough and the motor act of coughing. In individuals with cough hypersensitivity syndrome, there is an upregulation of this pathway, leading to a chronic and often debilitating cough. The development of selective P2X3 receptor antagonists has provided a targeted therapeutic approach, with several agents demonstrating significant efficacy in reducing cough frequency in clinical trials. This technical guide provides an in-depth overview of the role of P2X3 receptors in cough hypersensitivity syndrome, detailing the underlying signaling pathways, key experimental protocols for studying this mechanism, and a summary of the quantitative data from clinical trials of P2X3 receptor antagonists.

P2X3 Receptor Signaling Pathway in Cough Hypersensitivity

The signaling cascade leading to a cough reflex initiated by P2X3 receptor activation involves a series of well-defined steps. In the context of cough hypersensitivity syndrome, this pathway is believed to be in a persistent state of heightened activity.

Key Steps in the P2X3-Mediated Cough Reflex:

  • ATP Release: Various stimuli, including inflammation, irritants, and cellular stress within the airways, trigger the release of ATP from airway epithelial cells into the extracellular space.[1][2]

  • P2X3 Receptor Activation: The released ATP binds to homomeric P2X3 and heteromeric P2X2/3 receptors located on the terminals of vagal sensory afferent nerves (primarily C-fibers).[1][2]

  • Cation Influx and Depolarization: Activation of these ligand-gated ion channels leads to a rapid influx of cations, predominantly Na+ and Ca2+.[1][3] This influx causes depolarization of the neuronal membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated.[1][2]

  • Signal Transmission to the Brainstem: The action potential propagates along the vagal afferent nerve to the nucleus tractus solitarius in the brainstem, which is considered the "cough center".[1][2]

  • Cough Reflex: The brainstem processes the incoming signal and initiates the motor efferent pathway, leading to the coordinated muscle contractions that produce a cough.[2]

In cough hypersensitivity syndrome, it is hypothesized that there is an increased concentration of extracellular ATP and/or an upregulation of P2X3 receptor expression and function on sensory nerves, leading to a lower threshold for activation and an exaggerated cough reflex.[2]

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron Terminal cluster_cns Central Nervous System Stimuli Inflammatory Stimuli, Irritants, Cellular Stress Epithelial_Cells Airway Epithelial Cells Stimuli->Epithelial_Cells act on ATP_Release ATP Release Epithelial_Cells->ATP_Release P2X3 P2X3 Receptor ATP_Release->P2X3 binds to Cation_Influx Cation Influx (Na+, Ca2+) P2X3->Cation_Influx opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brainstem Brainstem (Cough Center) Action_Potential->Brainstem Signal Transmission Cough_Reflex Cough Reflex Brainstem->Cough_Reflex initiates

P2X3 receptor signaling cascade in the cough reflex.

Experimental Protocols

A variety of in vitro and in vivo experimental models are utilized to investigate the role of P2X3 receptors in cough and to evaluate the efficacy of P2X3 antagonists.

In Vitro Assays

1. Fluorescent Calcium Flux Assay

This high-throughput assay measures changes in intracellular calcium concentration following P2X3 receptor activation.

  • Objective: To determine the potency of P2X3 receptor antagonists by measuring their ability to inhibit agonist-induced calcium influx.

  • Methodology:

    • Cell Culture: Use a stable cell line expressing the human P2X3 receptor (e.g., HEK293 cells). Seed the cells in 96- or 384-well black-wall, clear-bottom plates and culture until they form a confluent monolayer.[3]

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an anion-exchange transporter inhibitor like probenecid (B1678239) to prevent dye leakage.[4] Incubate to allow for de-esterification of the dye within the cells.

    • Compound Incubation: Add serial dilutions of the test P2X3 antagonist to the wells and incubate at room temperature.[3]

    • Agonist Stimulation and Signal Detection: Use a fluorescence plate reader to establish a baseline fluorescence reading. Inject a P2X3 agonist (e.g., ATP or a stable analog like α,β-methylene ATP) at a submaximal concentration (EC80) to stimulate the receptors. Immediately measure the kinetic fluorescence response.[3][4]

    • Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Normalize the data to positive (agonist only) and negative (buffer only) controls. Generate dose-response curves and calculate the IC50 values for the test compounds.[3]

2. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the inhibitory effect of antagonists on P2X3 receptor ion channel function.

  • Objective: To measure the effect of P2X3 antagonists on ATP-evoked currents in sensory neurons.

  • Methodology:

    • Neuron Preparation: Isolate dorsal root ganglion (DRG) neurons from rodents. These neurons endogenously express P2X3 receptors.[5]

    • Recording Setup: Transfer the neurons to a recording chamber perfused with an external solution. Use a glass micropipette with a small tip diameter (3-7 MΩ resistance) filled with an internal solution to form a high-resistance seal with the cell membrane.[6][7]

    • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, allowing for electrical access to the cell's interior. Clamp the membrane potential at a holding potential (e.g., -60 mV).[8][9]

    • Drug Application:

      • Establish a stable baseline by applying a P2X3 agonist (e.g., α,β-methylene ATP) to elicit an inward current.[5]

      • Wash the cell to allow the current to return to baseline.

      • Perfuse the test antagonist for a set duration.

      • Co-apply the antagonist with the agonist and record the inhibited current.[5]

    • Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist. Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Models

Guinea Pig Citric Acid-Induced Cough Model

This is a widely used preclinical model to assess the antitussive efficacy of novel compounds.

  • Objective: To evaluate the ability of a P2X3 antagonist to reduce the number of coughs induced by a chemical irritant.

  • Methodology:

    • Animal Acclimatization: Acclimate male Dunkin-Hartley guinea pigs to the laboratory environment and the whole-body plethysmography chambers used for cough recording for several days.[10][11]

    • Drug Administration: Administer the P2X3 antagonist or a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the cough challenge.[10]

    • Cough Induction: Place the conscious and unrestrained animals in individual plethysmography chambers. Deliver an aerosol of citric acid (e.g., 0.3-0.4 M in saline) into the chamber for a set duration (e.g., 5-10 minutes) using a nebulizer.[10][11]

    • Cough Recording and Analysis: Detect coughs using a pressure transducer connected to the chamber and specialized software that identifies the characteristic waveform of a cough. Count the total number of coughs during and immediately following the citric acid challenge.[10]

    • Data Analysis: Compare the number of coughs in the drug-treated group to the vehicle-treated group. A statistically significant reduction in cough frequency indicates antitussive activity.

Guinea_Pig_Cough_Model_Workflow Start Start Acclimatize Acclimatize Guinea Pigs to Plethysmography Chambers Start->Acclimatize Administer_Drug Administer P2X3 Antagonist or Vehicle Acclimatize->Administer_Drug Place_in_Chamber Place Animal in Plethysmography Chamber Administer_Drug->Place_in_Chamber Induce_Cough Induce Cough with Aerosolized Citric Acid Place_in_Chamber->Induce_Cough Record_Cough Record Coughs via Pressure Transducer Induce_Cough->Record_Cough Analyze_Data Quantify Cough Number and Compare Treatment vs. Vehicle Record_Cough->Analyze_Data End End Analyze_Data->End

Workflow for the guinea pig citric acid-induced cough model.
Clinical Trial Methodology

Randomized, Double-Blind, Placebo-Controlled Trial with Ambulatory Cough Monitoring

This is the gold standard for assessing the efficacy and safety of P2X3 antagonists in patients with chronic cough.

  • Objective: To determine the effect of a P2X3 antagonist on 24-hour cough frequency compared to placebo.

  • Methodology:

    • Patient Population: Recruit adult patients with refractory or unexplained chronic cough (cough lasting >8 weeks).

    • Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover design is typically used.[12][13]

    • Treatment: Patients are randomly assigned to receive the P2X3 antagonist at one or more dose levels or a matching placebo for a specified duration (e.g., 4-12 weeks).[12][14]

    • Primary Endpoint Measurement (Cough Frequency):

      • Use an ambulatory cough monitor (e.g., Leicester Cough Monitor or VitaloJAK) to record cough sounds over a 24-hour period at baseline and at specified time points during the treatment period.[15][16]

      • These devices consist of a microphone and a recording unit worn by the patient.[17]

      • The recordings are then analyzed, often with semi-automated software, to count the number of coughs.[16]

    • Secondary Endpoints: Include patient-reported outcomes such as cough severity (measured on a visual analogue scale) and cough-specific quality of life (e.g., Leicester Cough Questionnaire).[14]

    • Safety Assessment: Monitor and record all adverse events, with a particular focus on taste-related side effects (dysgeusia, ageusia), which are a known class effect of P2X3 antagonists.[13][14]

    • Data Analysis: The primary efficacy analysis typically involves comparing the change from baseline in 24-hour cough frequency between the active treatment and placebo groups.[12]

Clinical_Trial_Workflow Start Start Screening Patient Screening (Refractory Chronic Cough) Start->Screening Baseline_Monitoring Baseline 24h Cough Monitoring Screening->Baseline_Monitoring Randomization Randomization Treatment_A Treatment Group (P2X3 Antagonist) Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 4-12 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Baseline_Monitoring->Randomization Followup_Monitoring Follow-up 24h Cough Monitoring Treatment_Period->Followup_Monitoring Data_Analysis Data Analysis (Compare Cough Frequency and Safety) Followup_Monitoring->Data_Analysis End End Data_Analysis->End

Workflow of a randomized controlled trial for a P2X3 antagonist.

Quantitative Data from Clinical Trials of P2X3 Antagonists

The following tables summarize the efficacy and key taste-related adverse events for several P2X3 receptor antagonists that have been evaluated in clinical trials for the treatment of refractory or unexplained chronic cough.

Table 1: Efficacy of P2X3 Antagonists in Reducing 24-Hour Cough Frequency

Drug (Sponsor)Trial (Phase)DoseTreatment DurationPlacebo-Adjusted Reduction in 24-Hour Cough Frequency (%)p-value
Gefapixant (AF-219) (Merck)Phase 2600 mg BID2 weeks75% (daytime coughs)0.0003
Gefapixant (Merck)COUGH-1 (Phase 3)45 mg BID12 weeks18.5%0.041
Gefapixant (Merck)COUGH-2 (Phase 3)45 mg BID24 weeks14.6%0.031
Camlipixant (BLU-5937) (BELLUS Health)SOOTHE (Phase 2b)50 mg BID4 weeks34.4%0.0033
Camlipixant (this compound) (BELLUS Health)SOOTHE (Phase 2b)200 mg BID4 weeks34.2%0.0047
Eliapixant (BAY 1817080) (Bayer)Phase 2a750 mg BID1 week25%0.002
Eliapixant (BAY 1817080) (Bayer)PAGANINI (Phase 2b)75 mg BID12 weeks27%<0.05
Sivopixant (S-600918) (Shionogi)Phase 2a150 mg OD2 weeks30.9%0.0386

Table 2: Incidence of Taste-Related Adverse Events with P2X3 Antagonists

DrugTrial (Phase)DoseIncidence of Taste-Related Adverse Events (%)Placebo Incidence (%)
Gefapixant (AF-219) Phase 2600 mg BID100%Not applicable (crossover)
Gefapixant COUGH-1 & COUGH-2 (Phase 3)45 mg BID~60-70%~10%
Camlipixant (this compound) SOOTHE (Phase 2b)50 mg BID6.5%0%
Camlipixant (this compound) SOOTHE (Phase 2b)200 mg BID4.8%0%
Eliapixant (BAY 1817080) Phase 2a750 mg BID21%3%
Eliapixant (BAY 1817080) PAGANINI (Phase 2b)150 mg BID24%Not specified
Sivopixant (S-600918) Phase 2a150 mg OD6.5%3.2%

Conclusion

The targeting of P2X3 receptors represents a significant advancement in the treatment of cough hypersensitivity syndrome. The wealth of preclinical and clinical data strongly supports the central role of the ATP-P2X3 signaling pathway in the pathophysiology of chronic cough. The development of selective P2X3 antagonists has not only validated this target but has also provided a new class of non-opioid antitussive therapies. While taste-related side effects remain a consideration, particularly with less selective antagonists, ongoing research is focused on developing highly selective molecules with an improved therapeutic window. The methodologies outlined in this guide provide a framework for the continued investigation of P2X3 receptor pharmacology and the development of novel treatments for this debilitating condition.

References

Unveiling the Molecular Blueprint: The BLU-5937 Binding Site on the P2X3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of BLU-5937 (Camlipixant), a potent and highly selective antagonist of the P2X3 receptor. P2X3 receptors, ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP), are crucial mediators in the pathophysiology of chronic cough.[1][2][3][4] this compound's remarkable selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer minimizes taste-related side effects, a common challenge with less selective antagonists.[3][4] This document delves into the structural basis for this selectivity, detailing the recently identified binding site, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been rigorously characterized through in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity on the target P2X3 receptor versus the off-target P2X2/3 receptor, and its efficacy in a preclinical cough model.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterReceptor/ChannelSpeciesValue
IC50 hP2X3 (homotrimeric)Human25 nM[1][2][3][4]
IC50 hP2X2/3 (heterotrimeric)Human>24,000 nM (>24 µM)[1][2][3][4]
Selectivity Ratio (IC50 hP2X2/3) / (IC50 hP2X3)->960-fold
Kd P2X3 (ATP-free)-100 nM[2][5]

Table 2: In Vivo Efficacy of this compound in a Guinea Pig Cough Model

Tussive ChallengeDose (mg/kg, oral)% Reduction in Coughs vs. Control
Citric Acid + Histamine339% (statistically significant)[6]
Citric Acid + Histamine3052% (statistically significant)[6]
Citric Acid + ATP3Statistically significant[6]
Citric Acid + ATP30Statistically significant[6]

The Cryptic Allosteric Binding Site of this compound

Recent groundbreaking research utilizing cryo-electron microscopy (cryo-EM) has elucidated the structural basis for this compound's high selectivity, revealing a novel, cryptic allosteric binding site on the P2X3 receptor.[1][2][5] This site is distinct from the orthosteric ATP-binding site and the allosteric site targeted by other P2X3 antagonists like gefapixant.[2][5]

The binding of this compound to this pocket induces conformational changes in the extracellular domain of the P2X3 receptor, which in turn block the ATP-binding site and stabilize the closed state of the ion channel.[5] The key to this compound's selectivity lies in the amino acid residue differences within this binding pocket between P2X3 and P2X2 subunits.[5]

The this compound binding pocket is characterized by extensive hydrophobic interactions. Key residues identified as crucial for stabilizing the receptor-ligand complex include M70, M91, F277, and L293 .[5] The presence of these nonpolar residues creates a favorable environment for the binding of this compound.

Signaling Pathways and Mechanism of Action

The activation of P2X3 receptors on primary afferent neurons by ATP, released from damaged or inflamed tissues, is a key trigger for the cough reflex.[1][2][3][4] This activation leads to cation influx, depolarization, and the propagation of an action potential to the central nervous system, perceived as the urge to cough. This compound, as a non-competitive antagonist, allosterically inhibits this pathway.

P2X3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Closed State) ATP->P2X3_Receptor Binds to This compound This compound This compound->P2X3_Receptor Binds to Allosteric Site P2X3_Receptor_Open P2X3 Receptor (Open State) P2X3_Receptor->P2X3_Receptor_Open Activates P2X3_Receptor_Blocked P2X3 Receptor (Blocked State) P2X3_Receptor->P2X3_Receptor_Blocked Stabilizes Cation_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor_Open->Cation_Influx Allows Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential (Signal to CNS) Depolarization->Action_Potential Cough_Urge Urge to Cough Action_Potential->Cough_Urge

P2X3 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

The characterization of the this compound binding site and its pharmacological profile has been achieved through a combination of cutting-edge structural biology techniques and established in vitro and in vivo assays.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

This protocol provides a general workflow for determining the structure of the P2X3 receptor in complex with this compound.

CryoEM_Workflow Start Start Expression 1. P2X3 Receptor Expression in Stable Cell Line Start->Expression Purification 2. Solubilization and Purification using Peptide Scaffold Expression->Purification Complex_Formation 3. Incubation with this compound to form P2X3-Ligand Complex Purification->Complex_Formation Grid_Prep 4. Cryo-EM Grid Preparation (Vitrification) Complex_Formation->Grid_Prep Data_Acquisition 5. Cryo-EM Data Acquisition Grid_Prep->Data_Acquisition Processing 6. Image Processing and 3D Reconstruction Data_Acquisition->Processing Model_Building 7. Atomic Model Building and Refinement Processing->Model_Building End Structure Solved Model_Building->End

Generalized workflow for Cryo-EM structure determination.

Methodology:

  • Protein Expression and Purification: A stable cell line, such as Expi293F GnTI-, is used to express the homotrimeric P2X3 receptor.[2] The receptor is then solubilized and purified using a peptide scaffold approach to maintain its structural integrity.[2][5]

  • Complex Formation: The purified P2X3 receptor is incubated with an excess of this compound to ensure the formation of the receptor-ligand complex.

  • Cryo-EM Grid Preparation and Data Collection: The P2X3-BLU-5937 complex is applied to cryo-EM grids and rapidly frozen in liquid ethane (B1197151) to create a vitrified sample. Data is then collected using a transmission electron microscope.[5]

  • Image Processing and Structure Determination: The collected images are processed to reconstruct a high-resolution three-dimensional map of the complex. An atomic model of the P2X3 receptor bound to this compound is then built into the cryo-EM density map and refined.[5]

In Vitro P2X3 Receptor Antagonist Activity Assay (FLIPR-based Calcium Influx)

This assay is a high-throughput method to determine the potency of antagonists in inhibiting P2X3 receptor activation.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured and seeded into 384-well microplates.[7]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered solution for approximately one hour at 37°C.[7]

  • Compound Addition: this compound is prepared in a series of dilutions and added to the wells. The plate is incubated to allow the compound to bind to the receptors.[7]

  • Agonist Stimulation and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A P2X3 receptor agonist, such as α,β-methyleneATP (α,β-meATP), is added to stimulate calcium influx. The resulting change in fluorescence is measured in real-time.[7]

  • Data Analysis: The fluorescence signal is analyzed to generate a concentration-response curve for this compound, from which the IC50 value is calculated.[7]

In Vivo Guinea Pig Cough Model

This preclinical model is used to assess the anti-tussive efficacy of compounds.

Methodology:

  • Animal Acclimatization and Grouping: Male Hartley guinea pigs are acclimatized to the experimental conditions and divided into vehicle control and this compound treatment groups.[6]

  • Compound Administration: this compound is administered orally at various doses (e.g., 0.3, 3, and 30 mg/kg) two hours prior to the tussive challenge.[6]

  • Tussive Challenge: The animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized tussive agent, such as a combination of citric acid and histamine, or citric acid and ATP.[6]

  • Cough Recording and Analysis: The number of coughs is recorded for a 15-minute period following the initiation of the tussive challenge. The data from the this compound treated groups are compared to the vehicle control group to determine the percentage reduction in coughs.[6][8]

Logical Relationship of this compound as a Selective Allosteric Modulator

The development of this compound was guided by the strategic goal of achieving high selectivity for the P2X3 receptor to avoid the taste-related side effects associated with the inhibition of the P2X2/3 receptor.

Logical_Relationship Goal Therapeutic Goal: Treat Chronic Cough Target Target Identification: P2X3 Receptor Goal->Target Challenge Key Challenge: Taste Side Effects via P2X2/3 Target->Challenge Strategy Development Strategy: High Selectivity for P2X3 Challenge->Strategy Discovery Discovery of this compound: Novel Chemical Scaffold Strategy->Discovery Binding_Site Mechanism of Selectivity: Binding to Cryptic Allosteric Site (Residues differ from P2X2/3) Discovery->Binding_Site Outcome Desired Outcome: Potent Antitussive Effect + Minimized Taste Disturbance Binding_Site->Outcome

Logical framework for the development of this compound.

This in-depth technical guide provides a comprehensive overview of the this compound binding site on the P2X3 receptor, underpinned by the latest structural and pharmacological data. The elucidation of its unique binding site and allosteric mechanism of action not only explains its impressive clinical profile but also paves the way for the rational design of future selective P2X3 antagonists for the treatment of chronic cough and other hypersensitization disorders.

References

Investigating BLU-5937: A Selective P2X3 Antagonist for ATP-Gated Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BLU-5937 is a potent, selective, and non-competitive antagonist of the P2X3 receptor, a key ATP-gated ion channel implicated in the pathophysiology of chronic cough.[1][2][3][4] P2X3 receptors are predominantly expressed on primary afferent sensory neurons, where their activation by extracellular ATP, released from damaged or inflamed tissues, triggers neuronal depolarization and the transmission of signals perceived as an urge to cough.[2][3] In chronic cough, a state of neuronal hypersensitivity is thought to amplify this response.[2] By selectively targeting the P2X3 homotrimeric receptor, this compound aims to mitigate cough hypersensitivity with a reduced impact on taste perception, a common side effect associated with less selective P2X3 antagonists that also inhibit P2X2/3 heterotrimeric receptors found on taste buds.[2][3] This guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action, and the key experimental methodologies used to characterize its effects on ATP-gated ion channels.

Quantitative Data Presentation

The potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor TargetAgonistIC50Assay TypeCell LineSource(s)
Human P2X3 (homomeric)α,β-methylene ATP25 nMElectrophysiologyMammalian cells[2][3]
Human P2X2/3 (heteromeric)α,β-methylene ATP>24 µMElectrophysiologyMammalian cells[2][3]

Table 2: Preclinical and Clinical Efficacy of this compound in Cough Reduction

Study TypeModel/PopulationDosesPrimary EndpointResultsSource(s)
Preclinical (In Vivo)Guinea Pig Cough Model (Histamine-induced)0.3, 3, 30 mg/kg (oral)Reduction in coughsSignificant, dose-dependent reduction[2]
Preclinical (In Vivo)Guinea Pig Cough Model (ATP-induced)3, 30 mg/kg (oral)Reduction in coughsSignificant, dose-dependent reduction[2]
Phase 2b Clinical Trial (SOOTHE)Patients with refractory chronic cough (≥25 coughs/hour)50 mg and 200 mg BIDPlacebo-adjusted reduction in 24-hour cough frequency34% reduction (p ≤ 0.005)[5]
Phase 2b Clinical Trial (SOOTHE)Patients with refractory chronic cough (≥25 coughs/hour)12.5 mg BIDPlacebo-adjusted reduction in 24-hour cough frequency21% reduction (p=0.098)[6]

Signaling Pathways and Experimental Workflows

P2X3 Receptor Signaling Pathway in Cough Reflex

The following diagram illustrates the proposed mechanism by which ATP activates P2X3 receptors on sensory neurons, leading to the cough reflex, and how this compound intervenes.

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron Terminal Inflammatory Stimuli Inflammatory Stimuli Epithelial Cells Epithelial Cells Inflammatory Stimuli->Epithelial Cells act on ATP ATP Epithelial Cells->ATP release P2X3 P2X3 Receptor ATP->P2X3 binds to Ion_Channel P2X3->Ion_Channel opens BLU5937 This compound BLU5937->P2X3 blocks Depolarization Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx leads to Action_Potential Action_Potential Depolarization->Action_Potential triggers Brainstem (Cough Center) Brainstem (Cough Center) Action_Potential->Brainstem (Cough Center) propagates to Cough Reflex Cough Reflex Brainstem (Cough Center)->Cough Reflex initiates

P2X3 receptor signaling in the cough reflex and this compound inhibition.
Experimental Workflow: In Vitro Characterization

The in vitro activity of this compound is typically assessed using electrophysiology and calcium imaging assays in cell lines stably expressing the target receptors.

In_Vitro_Workflow cluster_cell_prep Cell Line Preparation cluster_assays Functional Assays cluster_data Data Analysis start Start transfection Transfect HEK293 cells with P2X3/P2X2/3 expression vectors start->transfection selection Select stable clones (e.g., with G418) transfection->selection validation Validate receptor expression (Western blot, functional assay) selection->validation electrophysiology Whole-Cell Patch-Clamp - Measure ATP-evoked currents - Determine IC50 of this compound validation->electrophysiology calcium_imaging Calcium Flux Assay (FLIPR) - Measure ATP-induced calcium influx - Determine IC50 of this compound validation->calcium_imaging dose_response Generate dose-response curves electrophysiology->dose_response calcium_imaging->dose_response ic50 Calculate IC50 values dose_response->ic50 selectivity Determine selectivity ratio (IC50 P2X2/3 / IC50 P2X3) ic50->selectivity end End selectivity->end

Workflow for in vitro characterization of this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the inhibitory effect of this compound on ATP-gated currents in cells expressing P2X3 or P2X2/3 receptors.[7][8]

a. Cell Preparation:

  • Culture HEK293 cells stably expressing human P2X3 or P2X2/3 receptors.

  • Plate cells onto glass coverslips 24-48 hours prior to recording.

b. Solutions:

  • Extracellular Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose (pH adjusted to 7.3 with NaOH).[8]

  • Intracellular (Pipette) Solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 Na₂-ATP (pH adjusted to 7.3 with KOH).[8]

c. Recording Procedure:

  • Place a coverslip with adherent cells into a recording chamber on an inverted microscope and perfuse with extracellular solution.

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[6]

  • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Apply the P2X3 agonist, α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC₈₀) to establish a baseline current.

  • After a washout period, pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.[7]

  • Co-apply the agonist and this compound and record the resulting current.

d. Data Analysis:

  • Measure the peak amplitude of the inward current in the absence and presence of different concentrations of this compound.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Fluorescent Calcium Flux Assay

This high-throughput assay measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2X3 agonist.[1][7][9]

a. Cell Preparation:

  • Seed HEK293 cells stably expressing human P2X3 receptors into 96- or 384-well black-walled, clear-bottom plates and culture overnight to achieve a confluent monolayer.[7][9]

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in a buffered saline solution (e.g., HBSS).[9]

  • Remove the culture medium from the cell plates and add the dye loading buffer to each well.

  • Incubate the plates for 45-60 minutes at 37°C, 5% CO₂.[9]

  • Gently wash the cells with HBSS to remove excess dye.[9]

c. Compound Incubation and Signal Detection:

  • Prepare serial dilutions of this compound in HBSS.

  • Add the compound dilutions to the respective wells of the assay plate and incubate for 15-30 minutes at room temperature.[9]

  • Prepare the P2X3 agonist solution (e.g., α,β-meATP) at a concentration that elicits a submaximal response (EC₈₀).

  • Place the assay plate in a fluorescence plate reader (e.g., FLIPR).

  • Establish a stable baseline fluorescence reading for each well.

  • Simultaneously inject the agonist solution into all wells.

  • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.[9]

d. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.[9]

  • Normalize the data to the positive (agonist only) and negative (buffer only) controls.[9]

  • Generate dose-response curves and calculate the IC₅₀ values for this compound using suitable software.[9]

In Vivo Guinea Pig Cough Model

This model is used to assess the antitussive efficacy of this compound in a conscious animal model.[10]

a. Animals and Acclimatization:

  • Use male Dunkin-Hartley guinea pigs (300-400g).[10]

  • Acclimatize the animals to the experimental setup, including the whole-body plethysmography chambers, for several days before the study.[10]

b. Drug Administration:

  • Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the cough challenge (e.g., 60 minutes for oral dosing).[10]

c. Cough Induction:

  • Place conscious and unrestrained animals in individual plethysmography chambers.[10]

  • Use a nebulizer to deliver an aerosol of a tussive agent into the chamber for a set duration. Common agents include:

    • Citric Acid: 0.3 M in saline for 10 minutes.[10]

    • ATP-sensitized Citric Acid: A sub-threshold concentration of citric acid (e.g., 0.1 M) combined with ATP or a stable analog like α,β-methylene ATP (e.g., 1 mM) for 10 minutes.[10][11]

d. Cough Recording and Analysis:

  • Detect coughs using a pressure transducer connected to the chamber and specialized software.

  • Count the number of coughs for a defined period (e.g., 15 minutes from the start of the challenge).

  • Compare the number of coughs between the vehicle- and this compound-treated groups to determine the percentage of inhibition.

Conclusion

This compound demonstrates high potency and selectivity for the P2X3 receptor, translating to significant anti-tussive effects in both preclinical models and clinical trials for chronic cough. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other P2X3 antagonists. The high selectivity of this compound for the P2X3 homotrimer over the P2X2/3 heterotrimer underscores its potential as a promising therapeutic agent with a favorable safety profile, particularly concerning taste-related side effects. Further research utilizing these methodologies will continue to elucidate the full therapeutic potential of targeting the ATP-P2X3 signaling pathway in cough and other hypersensitivity disorders.

References

BLU-5937's potential applications in respiratory hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic cough, a hallmark of respiratory hypersensitivity, represents a significant unmet medical need, affecting millions and severely impacting quality of life.[1] The P2X3 receptor, an ATP-gated ion channel on vagal afferent C-fibers, has been identified as a key mediator in the cough reflex pathway.[2] BLU-5937 (also known as camlipixant) is a potent and highly selective, non-competitive antagonist of the P2X3 receptor.[3][4] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the therapeutic potential of this compound in respiratory hypersensitivity, with a primary focus on refractory chronic cough (RCC). The document details the mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental methodologies, and visualizes critical pathways and workflows.

Introduction: The Role of P2X3 in Cough Hypersensitivity

The "cough hypersensitivity syndrome" theory posits that chronic cough arises from a sensitized cough reflex.[2] In this state, normally innocuous stimuli trigger coughing. A central player in this sensitization is the purinergic signaling pathway involving the P2X3 receptor.[2] Airway epithelial cells release adenosine (B11128) triphosphate (ATP) in response to inflammation, irritation, or injury.[2] This extracellular ATP binds to and activates P2X3 receptors on sensory nerve fibers, leading to depolarization and the generation of an action potential that travels to the brainstem, ultimately triggering the cough reflex.[2][4] In patients with chronic cough, this pathway is believed to be hyperactive.[2]

This compound is designed to specifically target the P2X3 receptor, thereby inhibiting the hypersensitization of the cough reflex and reducing the exaggerated cough response seen in chronic cough patients.[3][4] A key differentiator of this compound is its high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is predominantly involved in taste perception.[1][5] This selectivity aims to minimize taste-related adverse events, a known side effect of less selective P2X3 antagonists.[1]

Mechanism of Action: P2X3 Receptor Antagonism

This compound acts as a potent and selective antagonist of the P2X3 receptor.[6] By blocking the binding of ATP to this receptor on vagal afferent neurons, this compound prevents the initiation of the signaling cascade that leads to the cough reflex.[3][4]

cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Sensory Neuron cluster_3 Central Nervous System Stimuli Inflammation / Irritants EpithelialCell Epithelial Cell Stimuli->EpithelialCell causes P2X3 P2X3 Receptor EpithelialCell->P2X3 releases ATP, which binds to Neuron Vagal Afferent C-fiber P2X3->Neuron activates BLU5937 This compound BLU5937->P2X3 blocks Brainstem Brainstem (Cough Center) Neuron->Brainstem sends signal to Cough Cough Reflex Brainstem->Cough initiates

P2X3 Signaling Pathway in Cough and this compound's Mechanism of Action.

Preclinical Evidence

In Vitro Selectivity and Potency

The high potency and selectivity of this compound for the human P2X3 receptor were demonstrated in vitro using cell-based assays.

ParameterThis compoundReference Compound (Weakly Selective)
hP2X3 IC50 25 nM-
hP2X2/3 IC50 >24,000 nM-

Table 1: In Vitro Potency and Selectivity of this compound.[3][7]

Guinea Pig Cough Model

The anti-tussive effect of this compound was evaluated in a guinea pig model of cough induced by tussive agents.

TreatmentDose (mg/kg, oral)% Reduction in Histamine-Enhanced Citric Acid-Induced Coughs% Reduction in ATP-Enhanced Citric Acid-Induced Coughs
This compound0.3Significant, dose-dependent reduction-
This compound3Significant, dose-dependent reductionSignificant, dose-dependent reduction
This compound30Significant, dose-dependent reductionSignificant, dose-dependent reduction

Table 2: Efficacy of this compound in a Guinea Pig Cough Model.[3][7]

Rat Behavioral Taste Model

To assess the potential for taste-related side effects, a behavioral taste model was utilized in rats.

TreatmentDose (mg/kg, IP)Effect on Taste Perception
This compound10-20No alteration
N-00588 (Weakly Selective)10-20Significant inhibitory effect

Table 3: Effect of this compound on Taste Perception in a Rat Model.[7]

Clinical Development in Refractory Chronic Cough

Phase 2 RELIEF Trial

The RELIEF trial was a Phase 2, randomized, double-blind, placebo-controlled, crossover study designed to assess the efficacy, safety, and tolerability of this compound in patients with RCC.[1][4][8]

PopulationEndpointThis compound Improvement vs. Placebop-value
ITT (All Patients)Change in Awake Cough Frequency-Not significant
≥20 coughs/h at baselineChange in Awake Cough Frequency-Statistically significant
≥32.4 coughs/h at baselineChange in Awake Cough Frequency-Statistically significant
≥32.4 coughs/h at baselineChange in Cough Severity (CS-VAS)-11.5 mm0.047

Table 4: Key Efficacy Results from the Phase 2 RELIEF Trial.[9]

Phase 2b SOOTHE Trial

The SOOTHE trial was a Phase 2b, randomized, double-blind, placebo-controlled, parallel-arm, dose-finding study.[10][11][12]

Dose (BID)Placebo-Adjusted Reduction in 24H Cough Frequency (Day 28)p-value
12.5 mg-21.1%0.098
50 mg-34.4%0.003
200 mg-34.2%0.005

Table 5: Primary Efficacy Endpoint from the Phase 2b SOOTHE Trial.[10][12][13]

Adverse EventPlacebo12.5 mg BID50 mg BID200 mg BID
Dysgeusia (Taste Disturbance) 0%4.8%6.5%4.8%

Table 6: Incidence of Taste-Related Adverse Events in the SOOTHE Trial.[10]

Experimental Protocols

In Vitro P2X3 Receptor Antagonism Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit the influx of calcium into a cell line expressing the human P2X3 receptor upon stimulation with an agonist.[1][3][7]

Start Start Step1 Seed HEK293 cells expressing hP2X3 into 384-well plates Start->Step1 Step2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Step1->Step2 Step3 Add varying concentrations of this compound to the wells Step2->Step3 Step4 Incubate Step3->Step4 Step5 Place plate in a Fluorometric Imaging Plate Reader (FLIPR) Step4->Step5 Step6 Add P2X3 agonist (e.g., α,β-methylene ATP) Step5->Step6 Step7 Measure fluorescence to determine calcium influx Step6->Step7 Step8 Calculate % inhibition and determine IC50 Step7->Step8 End End Step8->End

Workflow for the In Vitro Calcium Flux Assay.
Guinea Pig Citric Acid-Induced Cough Model

This in vivo model is used to evaluate the anti-tussive effects of test compounds.[9][13][14]

Start Start Step1 Administer this compound or vehicle orally to guinea pigs Start->Step1 Step2 Place guinea pig in a whole-body plethysmography chamber Step1->Step2 Step3 Expose to aerosolized citric acid to induce cough Step2->Step3 Step4 Record the number of coughs Step3->Step4 Step5 Compare cough counts between treated and control groups Step4->Step5 End End Step5->End

Workflow for the Guinea Pig Cough Model.
Phase 2b SOOTHE Clinical Trial Workflow

The SOOTHE trial employed a multi-stage design to assess the efficacy and safety of this compound.[11][12]

Start Patient Screening RunIn Single-blind Placebo Run-in (16 days) Start->RunIn Randomization Randomization (1:1:1:1) RunIn->Randomization GroupA This compound 12.5 mg BID Randomization->GroupA GroupB This compound 50 mg BID Randomization->GroupB GroupC This compound 200 mg BID Randomization->GroupC Placebo Placebo BID Randomization->Placebo Treatment Double-blind Treatment (4 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment Placebo->Treatment Endpoint Primary Endpoint Assessment: Change in 24H Cough Frequency at Day 28 Treatment->Endpoint End End of Study Endpoint->End

High-Level Workflow of the Phase 2b SOOTHE Trial.

Conclusion

This compound has demonstrated a promising profile as a potential best-in-class treatment for refractory chronic cough. Its high selectivity for the P2X3 receptor translates to a potent anti-tussive effect with a favorable safety profile, particularly with regard to taste disturbances. The robust data from preclinical models and a comprehensive clinical trial program underscore the potential of this compound to address the significant unmet need in the management of respiratory hypersensitivity. Further investigation in ongoing Phase 3 trials will continue to elucidate the full therapeutic potential of this targeted therapy.

References

Methodological & Application

Application Notes and Protocols for BLU-5937 In Vitro P2X3 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-5937, also known as Camlipixant, is a potent, selective, and non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory C- and Aδ-fiber primary afferent neurons.[3][4] The release of adenosine (B11128) triphosphate (ATP) from damaged or inflamed tissues in the airways activates these P2X3 receptors, leading to depolarization and the transmission of signals that are perceived as the urge to cough.[1][2] this compound has been developed to treat refractory chronic cough by inhibiting the hypersensitization of the cough reflex.[1][4] A key challenge in the development of P2X3 antagonists has been taste-related side effects, such as dysgeusia (altered taste), which are associated with the inhibition of the P2X2/3 heterotrimeric receptor involved in taste perception.[3] this compound was specifically designed for high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor to minimize these taste-related adverse effects.[3][5]

These application notes provide detailed protocols for key in vitro assays to characterize the antagonism of P2X3 receptors by this compound.

P2X3 Signaling Pathway and Mechanism of Action of this compound

Under pathological conditions such as inflammation or tissue injury, extracellular ATP concentrations increase. ATP binds to and activates P2X3 receptors on sensory nerve fibers. This binding triggers a conformational change in the receptor, opening a non-selective cation channel. The subsequent influx of sodium (Na+) and calcium (Ca2+) ions leads to membrane depolarization and the generation of an action potential.[6][7] This signal is then propagated to the central nervous system, resulting in the sensation of an urge to cough.[2] this compound acts as a non-competitive antagonist, binding to the P2X3 receptor to block this signaling cascade, thereby reducing the hypersensitization of the cough reflex.[1][2]

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates BLU5937 This compound BLU5937->P2X3 Blocks Cations Na+ / Ca2+ Influx P2X3->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to CNS (Urge to Cough) ActionPotential->Signal Calcium_Assay_Workflow Start Start Plate_Cells Plate P2X3-HEK293 Cells in 96/384-well plates Start->Plate_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Plate_Cells->Incubate_Overnight Load_Dye Load with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Incubate_Overnight->Load_Dye Incubate_Dye Incubate 45-60 min (37°C, 5% CO2) Load_Dye->Incubate_Dye Wash_Cells Wash Cells Incubate_Dye->Wash_Cells Add_Compound Add this compound Dilutions Wash_Cells->Add_Compound Incubate_Compound Incubate 15-30 min (Room Temperature) Add_Compound->Incubate_Compound Read_Plate Measure Fluorescence in Plate Reader (FLIPR) Incubate_Compound->Read_Plate Add_Agonist Inject P2X3 Agonist (e.g., ATP) Read_Plate->Add_Agonist During Reading Analyze_Data Analyze Data & Calculate IC50 Add_Agonist->Analyze_Data End End Analyze_Data->End Patch_Clamp_Workflow Start Start Prepare_Cells Prepare P2X3-HEK293 Cells on Glass Coverslips Start->Prepare_Cells Setup_Rig Set up Patch-Clamp Rig & Perfuse with Extracellular Solution Prepare_Cells->Setup_Rig Form_Seal Approach Cell & Form Giga-ohm Seal Setup_Rig->Form_Seal Establish_WC Establish Whole-Cell Configuration Form_Seal->Establish_WC Record_Baseline Record Baseline Current Establish_WC->Record_Baseline Apply_Agonist Apply P2X3 Agonist (α,β-meATP) & Record Current Record_Baseline->Apply_Agonist Apply_Antagonist Pre-apply this compound, then co-apply with Agonist Apply_Agonist->Apply_Antagonist Repeat with different concentrations Record_Inhibition Record Inhibited Current Apply_Antagonist->Record_Inhibition Analyze_Data Analyze Current Traces & Calculate IC50 Record_Inhibition->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Evaluation of BLU-5937 in a Guinea Pig Model of Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BLU-5937, also known as Camlipixant, is a potent and highly selective, non-competitive antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels located on primary afferent neurons, including those in the airways.[1] The release of ATP from airway epithelial cells in response to inflammation or irritants activates these receptors, leading to the generation of action potentials that are transmitted to the brainstem and perceived as the urge to cough. In chronic cough, there is a hypersensitization of this reflex. By selectively blocking the P2X3 receptor, this compound aims to inhibit this hypersensitization and reduce cough frequency.[1] Preclinical studies in guinea pig models have demonstrated the significant anti-tussive effects of this compound, making it a promising therapeutic candidate for refractory chronic cough.[2]

These application notes provide detailed protocols for evaluating the efficacy of this compound in a citric acid-induced guinea pig model of chronic cough, a standard and well-validated preclinical model.

Data Presentation

The following tables summarize the quantitative data on the in vitro potency of this compound and its in vivo efficacy in reducing cough frequency in guinea pigs.

Table 1: In Vitro Potency of this compound

ReceptorIC₅₀
Human P2X3 homotrimeric receptor25 nM
Human P2X2/3 heterotrimeric receptor>24 µM

Source: Data compiled from in vitro studies on cloned human P2X3 and P2X2/3 channels expressed in mammalian cells.[1]

Table 2: Efficacy of Oral this compound in a Guinea Pig Model of Citric Acid and Histamine-Induced Cough

Treatment GroupDose (mg/kg)Mean Reduction in Cough Frequency vs. ControlStatistical Significance
This compound0.3Not specifiedNot specified
This compound339%Statistically significant
This compound3052%Statistically significant
Gefapixant3045%Statistically significant

Source: Data from a study where cough was induced by citric acid and histamine (B1213489) in guinea pigs. Treatments were administered orally 2 hours prior to exposure.[3]

Table 3: Efficacy of Oral this compound in a Guinea Pig Model of ATP-Enhanced Citric Acid-Induced Cough

Treatment GroupDose (mg/kg)Reduction in Cough Frequency
This compound3Significant and dose-dependent
This compound30Significant and dose-dependent

Source: Data from a study where ATP was used to enhance citric acid-induced coughs in guinea pigs.[1]

Experimental Protocols

This section outlines the detailed methodologies for conducting a citric acid-induced cough study in guinea pigs to evaluate the anti-tussive effects of this compound.

Animal Model and Acclimation
  • Species: Male Hartley guinea pigs are commonly used.[4]

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment to minimize stress-induced variability.[4] They should be housed in a controlled environment with a standard light-dark cycle and have free access to food and water.

Preparation of Reagents
  • Citric Acid Solution: Prepare a 0.4 M solution of citric acid in sterile, pyrogen-free saline.[4]

  • This compound Formulation: Prepare the desired concentrations of this compound for oral administration. A vehicle control (the formulation without the active compound) must also be prepared.

Experimental Procedure for Cough Induction and Assessment
  • Drug Administration: Administer this compound or the vehicle control to the guinea pigs via oral gavage. The pre-treatment time will depend on the pharmacokinetic profile of the compound; a 2-hour pre-treatment has been used in previous studies.[3]

  • Placement in Chamber: Individually place each guinea pig into a whole-body plethysmography chamber. Allow for a brief acclimation period of 5-10 minutes.[4]

  • Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a fixed period, typically 5 to 10 minutes.[4] An ultrasonic nebulizer is often used.

  • Cough Recording: Record the number of coughs during the citric acid exposure and for a defined period immediately following (e.g., 15 minutes).[3] Coughs can be detected and quantified using a combination of methods for accuracy:

    • Visual Observation: Trained observers can manually count coughs.

    • Acoustic Analysis: A microphone connected to a recording system captures the cough sounds.

    • Pressure Changes: The plethysmography chamber can detect pressure changes associated with coughing.[5]

Data and Acoustic Analysis of Cough
  • Primary Endpoint: The primary measure of efficacy is the total number of coughs recorded during the observation period.

  • Secondary Endpoints:

    • Latency to First Cough: The time from the start of citric acid exposure to the first cough.

    • Cough Sound Analysis: For a more detailed assessment, the recorded cough sounds can be analyzed for various acoustic parameters:

      • Waveform and Spectrogram: Visual representation of the cough sound.[1]

      • Duration: The length of each cough sound.[1]

      • Power Spectral Density (PSD): The distribution of signal power across different frequencies. For guinea pig coughs, the power is primarily located in the 0.5 to 3.5 kHz range, with a peak around 1.0 kHz.[1]

      • Intensity: The peak and integrated intensity of the cough sound.[1]

Visualizations

P2X3 Receptor Signaling Pathway and Inhibition by this compound

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron Inflammatory Stimuli Inflammatory Stimuli Airway Epithelial Cells Airway Epithelial Cells Inflammatory Stimuli->Airway Epithelial Cells activate ATP ATP P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor binds & activates Airway Epithelial Cells->ATP release Neuron Depolarization Neuron Depolarization P2X3 Receptor->Neuron Depolarization leads to Action Potential Action Potential Neuron Depolarization->Action Potential generates Brainstem (Cough Center) Brainstem (Cough Center) Action Potential->Brainstem (Cough Center) signal to This compound This compound This compound->P2X3 Receptor selectively blocks Cough Reflex Cough Reflex Brainstem (Cough Center)->Cough Reflex initiates

Caption: P2X3 receptor signaling pathway in cough and its inhibition by this compound.

Experimental Workflow for Guinea Pig Chronic Cough Model

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Oral Administration Oral Administration (this compound or Vehicle) Animal Acclimation->Oral Administration Drug Formulation Drug Formulation Drug Formulation->Oral Administration Citric Acid Prep Citric Acid Prep Cough Induction Cough Induction (0.4M Citric Acid Aerosol) Citric Acid Prep->Cough Induction Chamber Acclimation Chamber Acclimation Oral Administration->Chamber Acclimation Chamber Acclimation->Cough Induction Cough Recording Cough Recording Cough Induction->Cough Recording Cough Quantification Cough Quantification Cough Recording->Cough Quantification Acoustic Analysis Acoustic Analysis Cough Recording->Acoustic Analysis Statistical Analysis Statistical Analysis Cough Quantification->Statistical Analysis Acoustic Analysis->Statistical Analysis

Caption: Experimental workflow for evaluating this compound in a guinea pig cough model.

References

Application Notes and Protocols for Electrophysiology Patch-Clamp Studies with BLU-5937

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-5937, also known as Camlipixant, is a potent, highly selective, and non-competitive antagonist of the P2X3 homotrimeric receptor.[1] P2X3 receptors are ATP-gated ion channels predominantly expressed on primary afferent sensory neurons.[1] The release of ATP in response to tissue damage or inflammation activates these receptors, leading to depolarization and the transmission of signals related to pain and cough.[2][3] this compound's high selectivity for P2X3 over P2X2/3 receptors suggests a lower incidence of taste-related side effects, a common issue with less selective P2X3 antagonists.[4] These application notes provide detailed protocols for the characterization of this compound and similar P2X3 antagonists using whole-cell patch-clamp electrophysiology.

Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound, providing a crucial reference for experimental design.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor SubtypeCell LineAssayIC50Reference
Human P2X3HEK293Electrophysiology25 nM[2]
Human P2X2/3HEK293Electrophysiology>24 µM[2]

Table 2: Comparative Potency of P2X3 Antagonists

CompoundReceptor SubtypeIC50Reference
This compound Human P2X3 25 nM [2]
GefapixantHuman P2X3153 nM[5]
GefapixantHuman P2X2/3220 nM[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds Depolarization Depolarization P2X3_Receptor->Depolarization Na+/Ca2+ Influx Action_Potential Action_Potential Depolarization->Action_Potential Initiates Signal_Transmission Signal to CNS (Cough/Pain) Action_Potential->Signal_Transmission BLU_5937 This compound BLU_5937->P2X3_Receptor Blocks

P2X3 receptor signaling and this compound inhibition.

Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (HEK293 expressing hP2X3) Recording_Setup 2. Prepare Recording Setup (Solutions, Pipettes) Cell_Culture->Recording_Setup Whole_Cell 3. Establish Whole-Cell Configuration Recording_Setup->Whole_Cell Baseline 4. Record Baseline Current Whole_Cell->Baseline Agonist 5. Apply Agonist (α,β-meATP) & Record Current Baseline->Agonist Washout 6. Washout Agonist->Washout Antagonist_Incubation 7. Pre-incubate with this compound Washout->Antagonist_Incubation Co_application 8. Co-apply Agonist + this compound & Record Current Antagonist_Incubation->Co_application Data_Analysis 9. Data Analysis (IC50 determination) Co_application->Data_Analysis

Whole-cell patch-clamp experimental workflow.

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare a cellular model for studying the effects of this compound on human P2X3 receptors.

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid DNA encoding human P2X3

  • Transfection reagent

Protocol:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For transient transfection, seed cells onto glass coverslips in a 6-well plate.

  • At 60-80% confluency, transfect cells with the human P2X3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • For stable cell line generation, co-transfect with a plasmid containing a selection marker and select with the appropriate antibiotic.

  • Allow 24-48 hours for receptor expression before proceeding to electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on P2X3 receptor-mediated currents.

Materials:

  • Transfected HEK293 cells on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software)

  • Borosilicate glass capillaries

  • Extracellular and intracellular solutions (see Table 3)

  • α,β-methylene ATP (α,β-meATP)

  • This compound

Table 3: Patch-Clamp Solutions

SolutionComponentConcentration (mM)
Extracellular NaCl147
KCl2
CaCl₂2
MgCl₂1
HEPES10
Glucose13
Adjust pH to 7.3 with NaOH
Intracellular KCl145
MgCl₂1
HEPES10
EGTA10
Na₂-ATP2
Adjust pH to 7.3 with KOH

Protocol:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording Chamber: Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the membrane potential at a holding potential of -60 mV.[6]

    • Record baseline current for 1-2 minutes to ensure stability.

  • Agonist Application:

    • Apply a sub-maximal concentration of α,β-meATP (e.g., 1-10 µM) for a short duration (e.g., 2-5 seconds) to elicit a control inward current.[6]

    • Wash the cell with extracellular solution until the current returns to baseline. Repeat agonist application to ensure a stable response.

  • Antagonist Application:

    • Pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.[7]

    • Co-apply the same concentration of α,β-meATP with this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and fit with a Hill equation to determine the IC50 value for this compound.

Troubleshooting

  • Low Seal Resistance: Ensure pipette tips are clean and fire-polished. Use healthy, well-adhered cells.

  • No Agonist Response: Confirm successful transfection (e.g., via a co-transfected fluorescent marker). Check the concentration and stability of the α,β-meATP solution.

  • High Series Resistance: Monitor series resistance throughout the experiment. If it increases significantly, discard the recording. Gentle suction can sometimes improve access.

These protocols provide a comprehensive framework for the electrophysiological characterization of this compound and other P2X3 receptor antagonists. Adherence to these methodologies will enable researchers to generate robust and reproducible data for drug development and mechanistic studies.

References

Application Notes and Protocols for In Vivo Administration of BLU-5937 (Camlipixant)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-5937, also known as Camlipixant, is a potent, selective, and orally bioavailable antagonist of the P2X3 receptor.[1][2] The P2X3 receptor, an ATP-gated ion channel located on sensory neurons, is a key mediator in the pathophysiology of refractory chronic cough.[2] By selectively targeting the P2X3 receptor, this compound aims to reduce the hypersensitivity of the cough reflex with a minimized impact on taste perception, a common side effect associated with less selective P2X3 antagonists.[2] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for preclinical research.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name methyl (2S)-2-({2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl}methyl)morpholine-4-carboxylateMedChemExpress
Molecular Formula C₂₃H₂₄F₂N₄O₄MedChemExpress
Molecular Weight 458.46 g/mol TargetMol
Solubility in DMSO ≥ 22.5 mg/mL (49.08 mM)TargetMol
In Vivo Solubility See Vehicle Formulation Protocols belowMedChemExpress
Appearance Solid powder-

P2X3 Receptor Signaling Pathway

This compound exerts its therapeutic effect by antagonizing the P2X3 receptor. The following diagram illustrates the signaling pathway initiated by ATP binding to the P2X3 receptor on sensory neurons, leading to the sensation of cough, and how this compound intervenes in this process.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (released from damaged cells) P2X3 P2X3 Receptor ATP->P2X3 Binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2X3->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS (Cough Sensation) Action_Potential->Signal_Transmission BLU5937 This compound (Antagonist) BLU5937->P2X3 Blocks

Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are for the preparation of this compound in common vehicles for in vivo administration. It is crucial to use high-purity reagents and sterile techniques, especially for parenteral administration routes.

Vehicle Formulations for In Vivo Administration

Several vehicle formulations have been reported to solubilize this compound for in vivo studies. The choice of vehicle will depend on the desired route of administration and experimental model.

FormulationCompositionAchieved SolubilityRecommended RouteReference
Vehicle 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLOral (gavage), Intraperitoneal (i.p.)MedChemExpress
Vehicle 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLOral (gavage), Intraperitoneal (i.p.)MedChemExpress
Vehicle 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLOral (gavage)MedChemExpress
Protocol 1: Preparation of this compound in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

This protocol details the preparation of a 1 mL solution of this compound at a concentration of 2.5 mg/mL. Adjust volumes as needed for different concentrations and total volumes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

    • Weigh the required amount of this compound. For a final concentration of 2.5 mg/mL in the complete vehicle, you can prepare a 25 mg/mL stock in DMSO.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Add PEG300.

    • To 100 µL of the 25 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300.

    • Vortex the mixture until it is homogeneous.

  • Add Tween-80.

    • To the DMSO/PEG300 mixture, add 50 µL of Tween-80.

    • Vortex thoroughly to ensure complete mixing.

  • Add Saline.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing.

    • Continue to vortex until a clear, homogeneous solution is obtained.

  • Final Inspection.

    • Visually inspect the solution for any precipitation or phase separation. If observed, gentle warming and/or sonication can be attempted to redissolve the compound.

    • The final solution should be clear.

In Vivo Administration

The route of administration and dosage of this compound will depend on the specific experimental design and animal model. Preclinical studies have utilized both oral and intraperitoneal routes.

Dosage Information from Preclinical Studies:

  • Guinea Pigs (Oral): Doses of 0.3, 3, and 30 mg/kg have been shown to significantly reduce cough in a dose-dependent manner.[3][4]

  • Rats (Intraperitoneal): Doses of 10-20 mg/kg have been used in behavioral taste models.[1]

Administration Protocol (General Guidance):

  • Animal Acclimatization: Allow animals to acclimate to the facility and handling procedures before the experiment.

  • Dose Calculation: Calculate the volume of the prepared this compound formulation to be administered based on the animal's body weight and the target dose.

  • Administration:

    • Oral Gavage: Use a proper size gavage needle for the animal model. Administer the solution slowly to avoid injury.

    • Intraperitoneal (i.p.) Injection: Use a sterile needle and syringe. Inject into the lower quadrant of the abdomen, avoiding the midline.

  • Monitoring: Observe the animals for any adverse reactions following administration.

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering this compound in an in vivo experiment.

InVivo_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline mix Vortex to Homogenize add_saline->mix dose_calc Dose Calculation mix->dose_calc animal_prep Animal Preparation (Weight, Acclimatization) animal_prep->dose_calc administer Administer Formulation (Oral or i.p.) dose_calc->administer monitor Monitor Animal administer->monitor

Caption: General workflow for the preparation and in vivo administration of this compound.

Safety Precautions

  • Follow standard laboratory safety procedures when handling this compound and the vehicle components.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • All procedures involving animals should be conducted in accordance with institutional and national guidelines for animal welfare.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The provided protocols are based on publicly available information and should be adapted and validated by the end-user for their specific experimental needs.

References

Application Notes and Protocols for BLU-5937 in Preclinical Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BLU-5937, also known as camlipixant, is a potent and highly selective antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons that are implicated in the hypersensitization of the cough reflex.[3][1] By selectively targeting the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, this compound is designed to reduce cough while minimizing the taste-related side effects associated with less selective P2X3 antagonists.[1] Preclinical studies in rodent models have demonstrated its efficacy in reducing cough and its favorable safety profile, particularly the lack of taste alteration.[3][2][4] These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical rodent models of cough and taste.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ReceptorAssay TypeIC50Reference(s)
Human P2X3Electrophysiology25 nM[3][1][2]
Human P2X2/3Electrophysiology>24 µM[3][1][2]

Table 2: In Vivo Efficacy of this compound in Guinea Pig Cough Model

Administration RouteDosage (mg/kg)Tussive Agent% Reduction in Cough Frequency (vs. control)Reference(s)
Oral3Citric Acid + Histamine39% (statistically significant)[5]
Oral30Citric Acid + Histamine52% (statistically significant)[4][5]
Oral3Citric Acid + ATPDose-dependent reduction[1]
Oral30Citric Acid + ATPSignificant and dose-dependent reduction[3][1]

Table 3: In Vivo Taste Assessment of this compound in Rat Taste Model

Administration RouteDosage (mg/kg)Key FindingReference(s)
Intraperitoneal10 - 20No significant alteration of taste perception[3][1]

Experimental Protocols

Citric Acid and ATP-Induced Cough in Guinea Pigs

This protocol describes the methodology to assess the anti-tussive effects of this compound in a guinea pig model of induced cough.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral administration)

  • Male Hartley guinea pigs

  • Whole-body plethysmography chambers

  • Nebulizer

  • Citric acid solution

  • ATP solution

  • Cough recording and analysis software

Procedure:

  • Acclimatization: Acclimate the guinea pigs to the plethysmography chambers to minimize stress during the experiment.

  • Drug Administration: Administer this compound or vehicle orally at desired doses (e.g., 0.3, 3, 30 mg/kg). A pre-treatment time of approximately 2 hours is recommended before exposure to the tussive agent.[6]

  • Cough Induction: Place each animal in a plethysmography chamber. Expose the animals to an aerosolized solution of a tussive agent, such as citric acid, or a combination of citric acid and ATP, for a defined period (e.g., 10 minutes).[6]

  • Data Collection: Record the number of coughs during the exposure period using the cough recording and analysis software.

  • Data Analysis: Analyze the recorded data to determine the number of coughs. Compare the cough frequency between the this compound-treated groups and the vehicle-treated control group. Calculate the dose-dependent reduction in cough frequency.

Two-Bottle Choice Taste Preference Test in Rats

This protocol outlines the procedure to evaluate the potential impact of this compound on taste perception in rats.

Materials:

  • This compound

  • Vehicle (e.g., saline for intraperitoneal administration)

  • Male Sprague-Dawley rats

  • Two-bottle choice cages

  • Quinine (B1679958) solution (a bitter-tasting substance)

  • Water

Procedure:

  • Acclimatization: Individually house the rats and acclimate them to the two-bottle setup.

  • Water Deprivation: To motivate drinking, a period of water deprivation may be implemented prior to the test.

  • Drug Administration: Administer this compound or a control compound intraperitoneally at the desired doses (e.g., 10-20 mg/kg).[3][4]

  • Taste Preference Test: Following drug administration, present the rats with two bottles: one containing water and the other containing a bitter-tasting solution like quinine.[6]

  • Data Collection: Measure the fluid consumption from each bottle over a specific period.

  • Data Analysis: Calculate a preference ratio for the bitter solution. A significant change in the preference for the quinine solution in the this compound treated group compared to the control group would indicate an alteration of taste perception.[6]

Visualizations

Signaling Pathway of Cough Reflex and this compound Action

G cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Sensory Neuron cluster_3 Central Nervous System Irritants Irritants Epithelial_Cells Epithelial_Cells Irritants->Epithelial_Cells Stimulate P2X3_Receptor P2X3_Receptor Epithelial_Cells->P2X3_Receptor Release ATP Neuron_Depolarization Neuron_Depolarization P2X3_Receptor->Neuron_Depolarization Activate Brainstem Brainstem Neuron_Depolarization->Brainstem Signal Cough Cough Brainstem->Cough Induce This compound This compound This compound->P2X3_Receptor Inhibit

Caption: Mechanism of this compound in the cough reflex pathway.

Experimental Workflow for Guinea Pig Cough Model

G cluster_workflow Experimental Workflow start Start acclimatize Acclimatize Guinea Pigs to Plethysmography Chambers start->acclimatize administer Administer this compound (e.g., 0.3, 3, 30 mg/kg, p.o.) or Vehicle acclimatize->administer wait Wait 2 Hours administer->wait expose Expose to Aerosolized Citric Acid +/- ATP (10 min) wait->expose record Record Coughs expose->record analyze Analyze Cough Count vs. Control record->analyze end End analyze->end

Caption: Workflow for the guinea pig cough suppression model.

Experimental Workflow for Rat Taste Preference Model

G cluster_workflow Experimental Workflow start Start acclimatize Acclimatize Rats to Two-Bottle Cages start->acclimatize deprive Water Deprivation (Optional) acclimatize->deprive administer Administer this compound (e.g., 10-20 mg/kg, i.p.) or Control deprive->administer present Present Two Bottles: Water vs. Quinine Solution administer->present measure Measure Fluid Intake present->measure analyze Calculate Preference Ratio and Compare to Control measure->analyze end End analyze->end

Caption: Workflow for the rat two-bottle taste preference test.

References

Application Notes and Protocols: The Leicester Cough Questionnaire in BLU-5937 (Gefapixant) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the Leicester Cough Questionnaire (LCQ) as a key patient-reported outcome (PRO) measure in clinical trials for BLU-5937 (gefapixant), a selective P2X3 receptor antagonist for the treatment of refractory chronic cough (RCC). The data and protocols are compiled from the RELIEF (Phase 2a) and SOOTHE (Phase 2b) clinical trials, which were pivotal in demonstrating the efficacy of this compound in improving the quality of life for patients with chronic cough.

Introduction to the Leicester Cough Questionnaire (LCQ)

The Leicester Cough Questionnaire (LCQ) is a validated, self-administered questionnaire designed to measure the impact of chronic cough on a patient's quality of life.[1][2][3][4] It consists of 19 questions covering three domains: physical, psychological, and social.[3][4] Patients rate their experiences over the previous two weeks on a 7-point Likert scale.[3] The total score ranges from 3 to 21, with higher scores indicating a better quality of life.[3][4] An improvement of 1.3 points or more in the total LCQ score is considered a clinically meaningful change.[1][5][6][7]

This compound (Gefapixant) and P2X3 Receptor Antagonism

This compound, also known as gefapixant, is a non-narcotic, orally administered, selective antagonist of the P2X3 receptor.[8][9][10] P2X3 receptors are ATP-gated ion channels found on sensory nerve fibers in the airways.[8] When activated by extracellular ATP released during inflammation or irritation, these receptors are believed to play a central role in the cough reflex. By blocking these receptors, this compound aims to reduce the hypersensitivity of the cough reflex in patients with refractory chronic cough.[8]

Quantitative Data from this compound Clinical Trials

The following tables summarize the key quantitative data from the RELIEF and SOOTHE clinical trials regarding the Leicester Cough Questionnaire.

Table 1: RELIEF (Phase 2a) Trial - LCQ Results[11]
GroupBaseline Awake Coughs/hrMean Improvement in LCQ Score from BaselinePlacebo-Adjusted Improvement
ITTN/A1.74Not Statistically Significant
Subgroup≥202.13Not Statistically Significant
Subgroup≥322.47Not Statistically Significant

ITT: Intent-to-Treat

Table 2: SOOTHE (Phase 2b) Trial - LCQ Results at Day 28[12]
Treatment Group (BID)Improvement from Baseline in LCQ Score
Placebo1.3
This compound 12.5 mg2.6
This compound 50 mg2.1
This compound 200 mg3.3

BID: Twice Daily

Experimental Protocols

Protocol 1: Patient Population and Trial Design

Objective: To assess the efficacy and safety of this compound in adults with refractory chronic cough.

Inclusion Criteria:

  • Adults (typically 18-80 years old).[10]

  • Diagnosis of refractory chronic cough (cough lasting >8 weeks with no response to treatment for underlying conditions).[8]

  • A minimum baseline awake cough frequency (e.g., ≥25 coughs/hour in the SOOTHE trial).[11][12][13]

  • A score of ≥40 mm on the cough severity Visual Analogue Scale (VAS).[14]

Trial Design:

  • RELIEF (Phase 2a): A randomized, double-blind, placebo-controlled, crossover trial. Participants received escalating doses of this compound (25, 50, 100, and 200 mg twice daily), each for 4 days, or a placebo.[15]

  • SOOTHE (Phase 2b): A randomized, double-blind, placebo-controlled, parallel-arm, dose-finding study. Participants were randomized to receive one of three doses of this compound (12.5 mg, 50 mg, or 200 mg twice daily) or a placebo for 28 days.[8][11][16]

Protocol 2: Administration of the Leicester Cough Questionnaire (LCQ)

Objective: To measure the change in cough-related quality of life from baseline.

Procedure:

  • The LCQ is administered to participants at baseline (before initiation of treatment).

  • The questionnaire is subsequently administered at specified follow-up visits during the treatment period (e.g., Day 16 in the RELIEF trial, Day 28 in the SOOTHE trial).[15][11]

  • Participants are instructed to complete the 19-item questionnaire based on their experiences over the preceding two weeks.

  • Completed questionnaires are scored by trained personnel. Each of the three domains (physical, psychological, and social) is scored, and a total score is calculated.

Protocol 3: Data Analysis

Objective: To determine the effect of this compound on cough-related quality of life as measured by the LCQ.

Statistical Analysis:

  • Change from Baseline: The primary analysis involves calculating the mean change in the total LCQ score from baseline to the end of the treatment period for each treatment group.

  • Placebo-Adjusted Improvement: The mean change in the placebo group is subtracted from the mean change in each active treatment group to determine the placebo-adjusted improvement.

  • Responder Analysis: The proportion of patients in each group who achieve a clinically meaningful improvement in their LCQ total score (an increase of ≥1.3 points) is calculated.

  • Statistical significance of the differences between the active treatment groups and the placebo group is determined using appropriate statistical tests (e.g., ANCOVA).

Visualizations

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_sensory_neuron Sensory Nerve Fiber cluster_cns Central Nervous System ATP ATP (Adenosine Triphosphate) P2X3 P2X3 Receptor ATP->P2X3 Binds to IonChannel Ion Channel Opening P2X3->IonChannel Activates BLU5937 This compound (Gefapixant) BLU5937->P2X3 Blocks Depolarization Neuron Depolarization IonChannel->Depolarization Leads to CoughCenter Cough Center (Brainstem) Depolarization->CoughCenter Signal Transmission CoughReflex Cough Reflex CoughCenter->CoughReflex Initiates

Caption: Signaling pathway of the P2X3 receptor in the cough reflex and the mechanism of action of this compound.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection - LCQ - Cough Frequency (VAS) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Administration - this compound (Multiple Doses) - Placebo Randomization->Treatment FollowUp Follow-up Assessments (e.g., Day 15, Day 28) - LCQ - Cough Frequency Treatment->FollowUp Safety Safety & Tolerability Assessment Treatment->Safety PrimaryEndpoint Primary Endpoint Analysis (Change in Cough Frequency) FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (Change in LCQ Score) FollowUp->SecondaryEndpoint

Caption: Experimental workflow for the this compound clinical trials incorporating the Leicester Cough Questionnaire.

LCQ_Data_Logic cluster_data_collection Data Collection cluster_scoring Scoring & Analysis cluster_outcome Efficacy Outcome LCQ_Admin LCQ Administration (Baseline & Follow-up) LCQ_Scores LCQ Domain & Total Scores LCQ_Admin->LCQ_Scores Change_Baseline Change from Baseline Calculated LCQ_Scores->Change_Baseline Placebo_Adj Placebo-Adjusted Improvement Change_Baseline->Placebo_Adj Responder_Analysis Responder Analysis (≥1.3 point improvement) Change_Baseline->Responder_Analysis Efficacy Assessment of Treatment Efficacy on Quality of Life Placebo_Adj->Efficacy Responder_Analysis->Efficacy

Caption: Logical relationship of how LCQ data is used to assess the efficacy of this compound.

References

Application Notes and Protocols for Patient-Reported Outcomes in BLU-5937 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient-reported outcomes (PROs) utilized in clinical trials of BLU-5937, a selective P2X3 receptor antagonist for the treatment of refractory chronic cough (RCC). Detailed protocols for the implementation of key PRO instruments and a summary of the quantitative outcomes from the RELIEF and SOOTHE clinical trials are presented. Additionally, a diagram of the P2X3 signaling pathway is included to provide context for the mechanism of action of this compound.

Introduction to this compound and Patient-Reported Outcomes in Chronic Cough

Refractory chronic cough is a condition characterized by a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes. This persistent coughing can have a significant negative impact on a patient's quality of life. This compound, also known as camlipixant (B8819287), is an investigational drug that selectively targets the P2X3 receptor, which is believed to play a key role in the hypersensitization of the cough reflex.

Patient-reported outcome (PRO) measures are essential tools in clinical trials for chronic cough as they capture the patient's perspective on the severity of their symptoms and the impact of the condition on their daily life. The primary PROs used in the clinical development of this compound are the Leicester Cough Questionnaire (LCQ) and the Cough Severity Visual Analog Scale (CS-VAS).

Quantitative Data Summary from Clinical Trials

The following tables summarize the key patient-reported outcomes from the Phase 2a (RELIEF) and Phase 2b (SOOTHE) clinical trials of this compound.

Table 1: Leicester Cough Questionnaire (LCQ) Total Score - Change from Baseline
TrialTreatment GroupNMean Change from BaselinePlacebo-Adjusted Differencep-valueCitation
SOOTHE This compound 12.5 mg BID62---[1]
This compound 50 mg BID62---[1]
This compound 200 mg BID62---[1]
Placebo63---[1]
RELIEF This compound (pooled doses)-1.74->0.05
Placebo----

Note: Specific mean change from baseline data for the SOOTHE trial's individual arms were not consistently reported in the reviewed sources. The trial did show a trend for greater improvement in LCQ scores for all camlipixant arms over placebo. In the RELIEF trial, while not statistically significant, the improvement in the this compound group exceeded the minimal clinically important difference (MCID) of 1.3 points.

Table 2: Cough Severity Visual Analog Scale (CS-VAS) - Change from Baseline (mm)
TrialTreatment GroupNMean Change from BaselinePlacebo-Adjusted Differencep-valueCitation
SOOTHE This compound 12.5 mg BID62--≤ 0.0014[2]
This compound 50 mg BID62--≤ 0.0014[2]
This compound 200 mg BID62--≤ 0.0014[2]
Placebo63---[2]
RELIEF This compound (pooled doses, ITT)---4.6>0.05
This compound (≥20 coughs/h)---7.6>0.05
This compound (≥32.4 coughs/h)---11.50.047
Placebo----

Note: The SOOTHE trial reported concurrent significant improvements in CS-VAS for all treatment groups over placebo. The RELIEF trial demonstrated a statistically significant improvement in the subgroup of patients with a higher baseline cough frequency.

Experimental Protocols for Patient-Reported Outcome Measures

Leicester Cough Questionnaire (LCQ)

Objective: To assess the impact of a patient's chronic cough on their quality of life across three domains: physical, psychological, and social.[3]

Materials:

  • Leicester Cough Questionnaire (19 questions).[4]

  • Pen or pencil for the patient.

Protocol:

  • Provide the patient with the Leicester Cough Questionnaire.

  • Instruct the patient to read each of the 19 questions carefully.[4]

  • For each question, the patient should select the response that best describes their experience over the last two weeks.[5][6]

  • The responses are on a 7-point Likert scale, where a lower score indicates a greater negative impact of the cough.[5]

  • Ensure the patient answers all questions.

Scoring:

  • Each of the 19 items is scored from 1 to 7.[5]

  • The total score is calculated by summing the scores for each of the three domains. The total score ranges from 3 to 21, with higher scores indicating a better quality of life.[3]

  • The physical domain consists of 8 items, the psychological domain has 7 items, and the social domain has 4 items.[3]

Cough Severity Visual Analog Scale (CS-VAS)

Objective: To obtain a subjective measure of the patient's perception of their cough severity.

Materials:

  • A 100 mm horizontal or vertical line printed on a piece of paper.[7]

  • The line is anchored at the left end (or bottom) with "No Cough" and at the right end (or top) with "The Worst Imaginable Cough".[7]

  • A pen or pencil for the patient.

Protocol:

  • Present the 100 mm line to the patient.

  • Instruct the patient to make a single mark on the line that best represents the severity of their cough over a specified period (e.g., "today" or "the past 24 hours").[8]

  • Ensure the patient understands the anchors at each end of the line.

Scoring:

  • Measure the distance in millimeters from the "No Cough" anchor to the patient's mark.[7]

  • The score will range from 0 to 100, with a higher score indicating greater cough severity.[9]

Visualizations

P2X3 Receptor Signaling Pathway in Cough Hypersensitivity

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron Terminal cluster_cns Central Nervous System Stimuli Inflammatory/Irritant Stimuli EpithelialCell Airway Epithelial Cell Stimuli->EpithelialCell act on ATP_release ATP Release EpithelialCell->ATP_release triggers P2X3 P2X3 Receptor ATP_release->P2X3 binds to Cation_Influx Cation Influx (Na+, Ca2+) P2X3->Cation_Influx activates Depolarization Membrane Depolarization Cation_Influx->Depolarization causes Action_Potential Action Potential Generation Depolarization->Action_Potential leads to Signal_Transmission Signal to Brainstem Action_Potential->Signal_Transmission propagates Cough_Reflex Cough Reflex Signal_Transmission->Cough_Reflex initiates BLU5937 This compound BLU5937->P2X3 antagonizes

Caption: P2X3 signaling in cough and the action of this compound.

Experimental Workflow for Patient-Reported Outcome Assessment

PRO_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_analysis Data Analysis Screening Patient Screening for Eligibility Baseline_PROs Administer Baseline LCQ and CS-VAS Screening->Baseline_PROs Randomization Randomization to Treatment Arm (this compound or Placebo) Baseline_PROs->Randomization Treatment Administer Investigational Product Randomization->Treatment FollowUp_PROs Administer Follow-up LCQ and CS-VAS at Specified Timepoints Treatment->FollowUp_PROs Data_Collection Collect and Score PRO Questionnaires FollowUp_PROs->Data_Collection Statistical_Analysis Analyze Change from Baseline and Compare Treatment Arms Data_Collection->Statistical_Analysis

Caption: Workflow for PRO data collection in clinical trials.

References

Application of BLU-5937 in Neuropathic Pain Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-5937 is a potent, selective, and non-competitive antagonist of the P2X3 homotrimeric receptor.[1] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of chronic pain.[2] The release of ATP from damaged or inflamed tissues activates these receptors on primary afferent neurons, leading to sensitization and the transmission of pain signals.[1] While this compound has been extensively studied in models of chronic cough and pruritus, its high selectivity for P2X3 receptors suggests its potential as a therapeutic agent for neuropathic pain, a condition characterized by hypersensitization of sensory pathways.[3][4][5]

These application notes provide an overview of the potential use of this compound in preclinical neuropathic pain research, with detailed protocols for relevant experimental models and behavioral assays. Due to the limited public availability of data on this compound specifically in neuropathic pain models, this document also includes representative data from studies on other P2X3 receptor antagonists to illustrate the expected outcomes and methodologies.

Mechanism of Action in Neuropathic Pain

In neuropathic pain states, damaged neurons and surrounding cells release ATP, which acts on P2X3 receptors on nociceptive sensory neurons. This activation leads to an influx of cations, depolarization, and the generation of action potentials that are transmitted to the central nervous system, contributing to the perception of pain. This compound, by selectively blocking the P2X3 receptor, is hypothesized to inhibit this ATP-mediated neuronal sensitization and firing, thereby reducing pain hypersensitivity.

Data Presentation

The following tables summarize the in vitro potency of this compound and representative in vivo efficacy data for a P2X3 receptor antagonist in a neuropathic pain model.

Table 1: In Vitro Potency of this compound

ReceptorIC50Reference
Human P2X3 homotrimeric25 nM[1]
Human P2X2/3 heterotrimeric>24 µM[1]

Table 2: Representative In Vivo Efficacy of a P2X3 Antagonist (A-317491) in a Rat Model of Neuropathic Pain (Chronic Constriction Injury)

TreatmentDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)% Reversal of AllodyniaReference
Vehicle-3.5 ± 0.40%[6]
A-317491308.2 ± 1.150%[6]
A-31749110012.5 ± 1.590%[6]

Note: Data for A-317491 is provided as a representative example of the potential effects of a P2X3 antagonist in a neuropathic pain model. The efficacy of the highly selective this compound may differ.

Experimental Protocols

Animal Model of Neuropathic Pain: Spared Nerve Injury (SNI)

The Spared Nerve Injury (SNI) model is a widely used and robust model of peripheral neuropathic pain that results in long-lasting mechanical allodynia and thermal hyperalgesia.[7][8]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • 5-0 silk suture

  • Wound clips or sutures for skin closure

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance).

  • Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol (B145695) and povidone-iodine.

  • Make a small incision in the skin of the thigh to expose the biceps femoris muscle.

  • Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Isolate the common peroneal and tibial nerves with fine forceps.

  • Ligate these two nerves tightly with 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

  • Ensure that the sural nerve remains intact and is not stretched or touched during the procedure.

  • Close the muscle layer with sutures and the skin with wound clips.

  • Allow the animals to recover from anesthesia on a heating pad.

  • House the animals individually and monitor for signs of infection. Behavioral testing can typically begin 7 days post-surgery.

Behavioral Assay: Assessment of Mechanical Allodynia using Von Frey Filaments

Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain in response to a non-painful stimulus. The von Frey test is used to quantify the paw withdrawal threshold to a mechanical stimulus.[9][10]

Materials:

  • Von Frey filaments with a range of calibrated bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

  • Begin testing by applying a von Frey filament to the lateral plantar surface of the hind paw (the territory of the intact sural nerve in the SNI model).

  • Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range (e.g., 2 g). If there is no response, use the next stiffest filament. If there is a response, use the next weakest filament.

  • Continue this pattern for a total of four to six stimuli after the first response reversal.

  • Calculate the 50% paw withdrawal threshold using the formula: 50% threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from the Dixon-Mood method based on the pattern of positive and negative responses, and δ is the mean difference (in log units) between stimuli.

  • Administer this compound or vehicle at the desired dose and route (e.g., oral gavage) and repeat the von Frey test at specified time points post-dosing (e.g., 30, 60, 120 minutes) to assess its anti-allodynic effect.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Ca_Na Ca²⁺ / Na⁺ Influx P2X3->Ca_Na Opens BLU5937 This compound BLU5937->P2X3 Blocks Depolarization Depolarization Ca_Na->Depolarization ActionPotential Action Potential Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

Caption: P2X3 receptor signaling pathway in pain transmission and the inhibitory action of this compound.

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_baseline Baseline Assessment cluster_treatment Treatment and Evaluation cluster_analysis Data Analysis SNI_surgery Spared Nerve Injury (SNI) Surgery in Rats Baseline_vonFrey Baseline Von Frey Test (Day 7 post-surgery) SNI_surgery->Baseline_vonFrey Randomization Randomize into Treatment Groups Baseline_vonFrey->Randomization Dosing Administer this compound or Vehicle Randomization->Dosing Post_dose_vonFrey Post-dose Von Frey Test (e.g., 30, 60, 120 min) Dosing->Post_dose_vonFrey Data_analysis Calculate Paw Withdrawal Thresholds and % Reversal Post_dose_vonFrey->Data_analysis

Caption: Experimental workflow for evaluating this compound in a rat model of neuropathic pain.

Mechanism_Logic Nerve_Injury Peripheral Nerve Injury ATP_Release Increased Extracellular ATP Nerve_Injury->ATP_Release P2X3_Activation P2X3 Receptor Activation on Nociceptors ATP_Release->P2X3_Activation Neuronal_Hypersensitization Neuronal Hypersensitization P2X3_Activation->Neuronal_Hypersensitization Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Neuronal_Hypersensitization->Neuropathic_Pain BLU5937 This compound Inhibition Inhibition of P2X3 Receptor BLU5937->Inhibition Inhibition->P2X3_Activation Pain_Reduction Reduction of Pain Inhibition->Pain_Reduction

References

Application Notes and Protocols for Investigating Visceral Hypersensitivity with BLU-5937

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a key pathophysiological mechanism in disorders such as Irritable Bowel Syndrome (IBS), is characterized by a heightened pain response to stimuli within the internal organs. The P2X3 receptor, an ATP-gated ion channel located on primary afferent neurons, is a critical mediator in nociceptive signaling and has emerged as a promising therapeutic target. BLU-5937 is a potent and highly selective antagonist of the P2X3 receptor.[1][2][3] Primarily investigated for its potent anti-tussive effects, the mechanism of action of this compound suggests its potential utility in other conditions driven by afferent nerve hypersensitization, including visceral pain.[4][5]

These application notes provide a comprehensive guide for researchers to explore the efficacy of this compound in preclinical models of visceral hypersensitivity. The protocols outlined below are based on established methodologies and the known pharmacological profile of this compound.

Mechanism of Action and Rationale for Use in Visceral Hypersensitivity

P2X3 receptors are implicated in the sensitization of nerve fibers that transmit pain signals from the viscera to the central nervous system. In pathological states, increased release of ATP in the gut can activate these receptors, leading to an exaggerated pain response. This compound is a non-competitive antagonist that is highly selective for P2X3 homotrimeric receptors over P2X2/3 heterotrimeric receptors.[1][2] This selectivity is significant as P2X2/3 receptors are involved in taste perception, and their inhibition can lead to taste-related side effects, a known issue with less selective P2X3 antagonists.[4][6] By selectively blocking P2X3 receptors, this compound has the potential to normalize visceral nociceptive signaling and alleviate pain with a favorable safety profile.[4][5]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
ReceptorIC50 (nM)Fold Selectivity (P2X2/3 vs. P2X3)Reference
Human P2X325>1500[2][4]
Human P2X2/3>24,000[2]
Table 2: Preclinical Oral Dosing of this compound in a Guinea Pig Cough Model
Dose (mg/kg)EffectReference
0.3, 3, 30Dose-dependent reduction in histamine-induced coughs[2]
3, 30Dose-dependent reduction in ATP-induced enhancement of coughs[2]

Note: These doses from a cough model can serve as a starting point for dose-range finding studies in rodent models of visceral hypersensitivity.

Mandatory Visualizations

P2X3_Signaling_Pathway cluster_0 Presynaptic Neuron / Epithelial Cell cluster_1 Postsynaptic Afferent Neuron ATP ATP Release (Stress/Inflammation) P2X3 P2X3 Receptor ATP->P2X3 Binds to Ca_Influx Ca²⁺/Na⁺ Influx P2X3->Ca_Influx Channel Opening Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal BLU5937 This compound BLU5937->P2X3 Antagonizes

Caption: P2X3 receptor signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_model Induction of Visceral Hypersensitivity cluster_treatment Treatment Administration cluster_assessment Assessment of Visceral Nociception cluster_analysis Data Analysis TNBS TNBS-induced Colitis BLU5937_Dosing Oral Administration of This compound or Vehicle TNBS->BLU5937_Dosing Stress Water Avoidance Stress Stress->BLU5937_Dosing CRD Colorectal Distension (CRD) BLU5937_Dosing->CRD VMR Measure Visceromotor Response (VMR) CRD->VMR Analysis Compare VMR between This compound and Vehicle Groups VMR->Analysis

Caption: Experimental workflow for assessing this compound in visceral pain models.

Experimental Protocols

Protocol 1: Induction of Visceral Hypersensitivity via TNBS-Induced Colitis in Rats

This model creates localized colonic inflammation, leading to visceral hypersensitivity.[7]

Materials:

  • Male Wistar rats (200-250g)

  • Trinitrobenzene sulfonic acid (TNBS) solution (50 mg/mL in 50% ethanol)

  • Soft catheter (2 mm outer diameter)

  • Isoflurane (B1672236) for anesthesia

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

Procedure:

  • Fast rats for 24 hours with ad libitum access to water.

  • Anesthetize the rats lightly with isoflurane.

  • Gently insert the catheter intra-rectally to a depth of 8 cm from the anus.

  • Slowly instill 0.5 mL of the TNBS solution into the colon.

  • Maintain the rat in a head-down position for 1 minute to ensure even distribution of the TNBS solution.[7]

  • Return the rats to their cages and monitor their recovery. Visceral hypersensitivity typically develops within 3-7 days post-TNBS administration.

  • For therapeutic studies, administer this compound or vehicle orally at predetermined doses and time points prior to the assessment of visceral pain.

Protocol 2: Assessment of Visceral Nociception using Colorectal Distension (CRD)

Visceral sensitivity is quantified by measuring the visceromotor response (VMR), often observed as the abdominal withdrawal reflex, in response to colorectal distension.[7][8]

Materials:

  • Latex balloon catheter (e.g., 5 cm long)

  • Pressure transducer and inflation pump (barostat)

  • Observation chamber

  • Data acquisition system for recording abdominal muscle electromyography (EMG) or for visual scoring of the abdominal withdrawal reflex.

Procedure:

  • Lightly anesthetize the rat with isoflurane and insert the lubricated balloon catheter into the colon (approximately 6 cm from the anus).

  • Secure the catheter to the tail and allow the rat to recover from anesthesia.

  • Place the rat in the observation chamber and allow for an acclimatization period of at least 30 minutes.[7]

  • Administer this compound or vehicle orally at the desired dose and time point before initiating CRD.

  • The CRD protocol involves graded, phasic distensions of the balloon at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions (e.g., 4 minutes).

  • Quantify the VMR during each distension. This can be done by measuring the EMG activity of the abdominal muscles or by a blinded observer scoring the abdominal withdrawal reflex.[9]

  • The data is typically presented as the mean VMR at each distension pressure. A reduction in the VMR in the this compound treated group compared to the vehicle group indicates an analgesic effect.

Protocol 3: Stress-Induced Visceral Hypersensitivity Model

This model induces visceral hypersensitivity through psychological stress without causing colonic inflammation.[10]

Materials:

  • Male Wistar rats (200-250g)

  • Restraint device (e.g., a transparent plastic tube of adjustable length)

  • This compound

  • Vehicle

Procedure:

  • Place the rat in the restraint device, restricting its movement, for a period of 2 hours daily for a predetermined number of days (e.g., 10 days).[7]

  • On the day of the experiment, administer this compound or vehicle orally.

  • Assess visceral nociception using the colorectal distension protocol described above.

Conclusion

This compound, with its high selectivity for the P2X3 receptor, represents a valuable pharmacological tool for investigating the role of this receptor in visceral hypersensitivity. The protocols provided herein offer a framework for preclinical studies to evaluate the potential of this compound as a therapeutic agent for visceral pain. Researchers should optimize dose and timing of administration based on pharmacokinetic studies in the chosen animal model. These investigations will be crucial in determining the broader therapeutic applicability of this compound in hypersensitization-related disorders.

References

Application Notes & Protocols: Formulation of BLU-5937 for Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the formulation of BLU-5937 (Camlipixant), a selective P2X3 receptor antagonist, for use in preclinical research settings. The protocols cover solubility assessment, stock solution preparation, and the creation of working solutions for in vitro and in vivo applications.

Introduction to this compound

This compound, also known as Camlipixant, is a potent, selective, and orally bioavailable small molecule antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons that are implicated in the pathophysiology of various sensory disorders.[3][4] In response to tissue damage or inflammation, extracellular ATP is released and binds to P2X3 receptors, triggering neuronal depolarization and the transmission of signals interpreted as an urge to cough or pain.[3][4][5]

This compound is distinguished by its high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is associated with taste perception.[1][3][6] This selectivity aims to minimize taste-related adverse effects observed with less selective P2X3 antagonists.[1][4] Due to its mechanism of action, this compound is a valuable tool for investigating the role of P2X3 receptors in conditions such as refractory chronic cough.[1][2]

Physicochemical & Pharmacological Properties

Proper formulation design requires an understanding of the compound's properties. While specific solubility data for this compound in various research vehicles is not publicly available, key pharmacological data has been published. For context, properties of the related P2X3 antagonist Gefapixant are included.

PropertyThis compound (Camlipixant)Gefapixant (Reference Compound)Source
Target P2X3 Homotrimeric ReceptorP2X3 and P2X2/3 Receptors[2][3][7]
Mechanism Non-competitive AntagonistAntagonist[3][4][7]
IC₅₀ (hP2X3) 25 nM~30 - 153 nM[2][3][8][9]
IC₅₀ (hP2X2/3) >24,000 nM (>1500-fold selectivity)~100 - 250 nM[3][8][9]
Administration OralOral[2][7]
Bioavailability Good oral bioavailabilityEstimated to be ≥78%[3][8][10]
Solubility Data not publicly availablePoorly soluble, pH-dependent. 140 mg/L at pH 5.23. Insoluble in water and ethanol. Soluble in DMSO (up to 71 mg/mL).[10][11][12][13]

P2X3 Receptor Signaling & Mechanism of this compound

Extracellular ATP, released from epithelial cells in response to irritants, acts as a key signaling molecule.[1] It binds to and activates P2X3 receptors on sensory neurons.[14] This activation opens a non-selective cation channel, leading to ion influx (primarily Ca²⁺), membrane depolarization, and the generation of an action potential.[1][15] This signal is then transmitted to the brainstem, initiating the cough reflex.[1] this compound selectively binds to and blocks the P2X3 receptor, preventing ATP-mediated activation and subsequent signal transmission.[1][3]

P2X3_Pathway cluster_0 Cellular Environment cluster_1 Sensory Neuron cluster_2 CNS Response irritants Airway Irritants (e.g., inflammation) atp Extracellular ATP Release irritants->atp p2x3 P2X3 Receptor atp->p2x3 Binds influx Ion Influx (Ca²⁺, Na⁺) p2x3->influx Activates depol Neuron Depolarization influx->depol ap Action Potential depol->ap brainstem Signal to Brainstem ap->brainstem cough Cough Reflex brainstem->cough blu5937 This compound blu5937->p2x3 Selectively Blocks

Caption: P2X3 signaling pathway and this compound mechanism of action.

General Formulation Development Workflow

A systematic approach is essential for developing a reproducible and effective formulation for research purposes. The workflow below outlines the key stages from receiving the compound to its final application in an experiment.

Workflow cluster_use Preparation for Use start 1. Acquire Compound & Review Properties solubility 2. Assess Solubility (Protocol 1) start->solubility stock 3. Prepare Stock Solution (Protocol 2) solubility->stock invitro 4a. Prepare Working Solutions (In Vitro) (Protocol 3) stock->invitro invivo 4b. Prepare Formulation (In Vivo) (Protocol 4) stock->invivo stability 5. Conduct Stability Assessment invitro->stability invivo->stability end_vitro Ready for In Vitro Assay stability->end_vitro end_vivo Ready for In Vivo Dosing stability->end_vivo

Caption: Workflow for this compound formulation development.

Experimental Protocols

Safety Precaution: Always handle this compound powder and concentrated solutions in a fume hood or ventilated enclosure. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Solubility Assessment in Common Research Vehicles

Objective: To determine the approximate solubility of this compound in various solvents to guide the selection of an appropriate vehicle for in vitro and in vivo studies.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

  • Solvents:

Methodology:

  • Weigh 1-2 mg of this compound into a pre-weighed vial. Record the exact weight.

  • Add a small, precise volume of the first test solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes. If the solid does not dissolve, sonicate the vial for 5-10 minutes. Gentle warming (37°C) may be applied if necessary.

  • Visually inspect the solution. If the compound has completely dissolved, it is soluble at or above the current concentration. Record this observation.

  • If the compound is fully dissolved, add another aliquot of this compound (e.g., another 1-2 mg) and repeat step 3 to determine the saturation point.

  • If the compound is not fully dissolved, add an additional, precise volume of solvent (e.g., another 100 µL) to the vial, effectively lowering the concentration. Repeat step 3.

  • Continue adding solvent in aliquots until the compound fully dissolves. The concentration at which it dissolves is the approximate solubility.

  • Repeat this process for each vehicle to be tested.

  • Centrifuge any remaining suspensions at high speed (>10,000 x g) for 10 minutes to pellet undissolved material and confirm the presence of insoluble compound.

Data Presentation: Record results in a table. Note the appearance (e.g., clear solution, fine suspension, coarse suspension).

VehicleTarget Conc. (mg/mL)Visual ObservationApprox. Solubility (mg/mL)
DMSO20Clear Solution>20
PBS, pH 7.41Fine Suspension<1
0.5% Methylcellulose5Homogeneous Suspension(Not applicable)
10% DMSO / 40% PEG 400 / 50% Saline2Clear Solution>2
Corn Oil2Suspension<2

(Note: Data above is for illustrative purposes only.)

Protocol 2: Preparation of High-Concentration Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber glass vial or cryovial

  • Calibrated analytical balance and volumetric pipettes

Methodology:

  • Determine the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Calculate the required mass of this compound and volume of DMSO. (Example: For 1 mL of a 10 mM stock, if MW = 400 g/mol , weigh 4 mg of this compound).

  • Tare a sterile vial on the balance and add the calculated mass of this compound powder.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the powder is completely dissolved. Sonication can be used to aid dissolution if needed.

  • Visually confirm that the solution is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 3: Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based assays, ensuring the final DMSO concentration is non-toxic to cells (typically ≤0.1%).

Materials:

  • This compound DMSO stock solution (from Protocol 2)

  • Sterile cell culture medium or assay buffer (e.g., PBS, HBSS)

  • Sterile microcentrifuge tubes

Methodology:

  • Thaw one aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions. For example, to achieve a final concentration of 10 µM in an assay with a final DMSO concentration of 0.1%:

    • Prepare an intermediate dilution by adding 1 µL of a 10 mM stock to 99 µL of medium/buffer. This creates a 100 µM solution in 1% DMSO.

    • Add 10 µL of this 100 µM intermediate solution to 90 µL of medium/buffer in your assay well to get a final concentration of 10 µM in 0.1% DMSO.

  • Always add the DMSO stock solution to the aqueous buffer/medium while vortexing gently to prevent precipitation of the compound.

  • Prepare a vehicle control using the same final concentration of DMSO in the assay medium.

  • Use the final working solution immediately after preparation.

Protocol 4: Example Formulation for In Vivo Oral Gavage Studies

Objective: To prepare a homogeneous suspension of this compound for oral administration in rodents. This protocol uses methylcellulose, a common suspending agent.[16][17] this compound has been administered orally in preclinical and clinical studies.[3][8][18]

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • Glass mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Calibrated balance and volumetric pipettes

Methodology:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose level (e.g., 30 mg/kg), and dosing volume (e.g., 10 mL/kg).

    • Example: For a 25g mouse at 30 mg/kg, the dose is 0.75 mg. At a 10 mL/kg dosing volume (0.25 mL), the required concentration is 0.75 mg / 0.25 mL = 3 mg/mL.

  • Prepare the Vehicle: If not already prepared, create the 0.5% MC solution by slowly adding 0.5 g of methylcellulose to 100 mL of stirring sterile water. It may require stirring for several hours or overnight at 4°C to fully hydrate.

  • Weigh Compound: Weigh the required amount of this compound powder.

  • Create a Paste (Wetting): Place the this compound powder in a mortar. Add a very small volume (a few drops) of the 0.5% MC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure particles are properly wetted and to prevent clumping.

  • Geometric Dilution: Gradually add the remaining 0.5% MC vehicle to the paste in small portions, mixing thoroughly after each addition until the final desired volume is reached.

  • Homogenize: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes before dosing to ensure a uniform suspension. Alternatively, use a mechanical homogenizer for a few minutes.

  • Administration: Keep the formulation continuously stirring during the dosing procedure to prevent the compound from settling. Use a gavage needle to administer the precise volume to the animal.

Stability Assessment

It is recommended to perform a short-term stability assessment of the final prepared formulation.

Protocol:

  • Prepare the formulation as described in Protocol 4.

  • Analyze a sample immediately after preparation (T=0) using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.

  • Store the formulation under the intended experimental conditions (e.g., room temperature on a stir plate).

  • Analyze samples at subsequent time points (e.g., 2, 4, 8 hours) to check for degradation or changes in concentration.

Data Presentation:

Time PointConcentration (mg/mL)% of Initial Conc.Observations (e.g., color change, precipitation)
0 hr3.05100%Homogeneous white suspension
4 hr3.0198.7%No change
8 hr2.9897.7%No change

(Note: Data above is for illustrative purposes only.)

References

Troubleshooting & Optimization

Technical Support Center: Addressing BLU-5937 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of BLU-5937 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents and preparation methods?

A1: this compound is a hydrophobic compound with limited aqueous solubility. For most in vitro and in vivo applications, a stock solution in an organic solvent is required, which is then further diluted into the final aqueous medium.

  • Primary Stock Solution: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 100 mg/mL can be achieved, though this may require sonication and adjusting the pH to 3 with 1M HCl to ensure complete dissolution.[1] For lower concentration stock solutions (e.g., 10-30 mM), vortexing or sonication is generally sufficient for complete dissolution.

  • Working Solutions: For aqueous working solutions, a serial dilution approach is recommended to avoid precipitation. This involves a stepwise dilution of the DMSO stock into your final assay buffer. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion. The final concentration of DMSO in your working solution should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts in your experiment.

Q2: My this compound precipitates when I dilute my DMSO stock into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:

  • Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in the concentration of the organic solvent can help keep the compound in solution.

  • Rapid Mixing: Add the DMSO stock solution dropwise into the vortex of the rapidly mixing cell culture medium. This avoids localized high concentrations of the compound that can trigger precipitation.

  • Incorporate Serum: If your experimental design allows, the presence of serum in the cell culture medium can aid in solubilizing this compound. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.

  • Use of Excipients: For challenging situations, consider the use of solubility enhancers.

    • Co-solvents: Formulations containing co-solvents like PEG300 and surfactants like Tween-80 have been shown to effectively solubilize this compound for in vivo use and can be adapted for in vitro applications where tolerated.[1]

    • Cyclodextrins: Encapsulating this compound in cyclodextrins, such as SBE-β-CD, can significantly increase its aqueous solubility.[1]

Q3: What is the maximum achievable concentration of this compound in an aqueous solution for my experiments?

A3: While the absolute maximum solubility in simple aqueous buffers like PBS is not extensively published, clear solutions of this compound at concentrations of at least 2.5 mg/mL (5.45 mM) have been achieved in specific formulations for in vivo studies.[1] These formulations typically involve a combination of DMSO and other solubilizing agents such as PEG300, Tween-80, or SBE-β-CD.[1] For in vitro assays, the final concentration will be limited by the tolerance of the biological system to the required co-solvents.

Data Presentation

The following tables summarize key quantitative data regarding the solubility and inhibitory activity of this compound.

Table 1: Solubility of this compound in Various Solvents

Solvent/FormulationAchievable ConcentrationMolar ConcentrationAppearanceNotes
DMSO100 mg/mL218.12 mMClear SolutionMay require sonication and pH adjustment to 3 with 1M HCl.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 5.45 mMClear SolutionSuitable for in vivo oral administration.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 5.45 mMClear SolutionSuitable for in vivo administration.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 5.45 mMClear SolutionSuitable for in vivo administration.[1]

Table 2: In Vitro Potency of this compound

TargetIC₅₀Assay Type
Human P2X3 homotrimeric receptor25 nMElectrophysiology
Human P2X2/3 heterotrimeric receptor>24 µMElectrophysiology

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 2.5 mg/mL Working Solution of this compound for Oral Gavage

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile conical tube, add the following solvents in order, vortexing after each addition:

    • 400 µL of PEG300

    • 100 µL of the 25 mg/mL this compound in DMSO stock solution

    • 50 µL of Tween-80

    • 450 µL of Saline

  • Vortex the final solution thoroughly to ensure homogeneity. This will result in a 1 mL clear solution of 2.5 mg/mL this compound.[1]

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Prepare this working solution fresh on the day of the experiment.

Visualizations

P2X3_Signaling_Pathway P2X3 Receptor Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Ca_influx Ca²⁺ Influx P2X3->Ca_influx Opens Channel Na_influx Na⁺ Influx P2X3->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Action_Potential Action Potential (Nerve Impulse) Depolarization->Action_Potential Triggers BLU5937 This compound BLU5937->P2X3 Inhibits

Caption: P2X3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Preparing this compound Working Solution start Start stock Prepare 100 mg/mL Stock in 100% DMSO start->stock serial_dilution Perform Serial Dilution in DMSO (if needed) stock->serial_dilution add_to_buffer Add this compound Stock to Aqueous Buffer with Rapid Vortexing serial_dilution->add_to_buffer pre_warm Pre-warm Aqueous Buffer (e.g., cell media) to 37°C pre_warm->add_to_buffer check_solubility Visually Inspect for Precipitation add_to_buffer->check_solubility use_solution Use Clear Solution in Experiment check_solubility->use_solution Clear troubleshoot Troubleshoot: - Use co-solvents - Add serum - Use cyclodextrins check_solubility->troubleshoot Precipitate Observed

Caption: Workflow for preparing this compound aqueous working solutions.

References

BLU-5937 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of BLU-5937 to consider in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its known selectivity?

This compound is a potent and selective, non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons that are involved in the cough reflex.[1][2] The compound is under development for the treatment of refractory chronic cough.[3][4] A key feature of this compound is its high selectivity for P2X3 over P2X2/3 heterotrimeric receptors.[2][5] This selectivity is significantly greater than that of other P2X3 antagonists, such as gefapixant.

Q2: My experimental results are inconsistent with pure P2X3 inhibition. What are the most likely off-target effects to consider?

While this compound is highly selective, the most probable off-target effect to consider is activity at the P2X2/3 receptor, particularly at higher concentrations.[1][2] Inhibition of P2X2/3 receptors is associated with taste-related side effects, a known issue with less selective P2X3 antagonists.[1][6] Therefore, if your assay system expresses P2X2/3 receptors, you may observe effects mediated by the inhibition of these receptors.

Q3: We are observing taste-related alterations in our animal studies, even with this compound. Is this expected?

This compound was specifically designed to minimize taste disturbances due to its high selectivity for P2X3 over P2X2/3 receptors, which are implicated in taste perception.[1][2] Preclinical studies in animal models showed that this compound did not alter taste perception at concentrations up to 30 times its IC50 for P2X3.[2] However, in clinical trials, mild taste disturbances were reported in a small percentage of participants, particularly at higher doses.[7][8][9] Therefore, while unexpected at therapeutic doses, it is a potential off-target effect to monitor in sensitive assays or at supratherapeutic concentrations.

Q4: How can I confirm that the observed effects in my assay are due to P2X3 inhibition and not off-target effects?

To confirm the specificity of this compound in your experimental setup, consider the following controls:

  • Dose-response curve: Generate a full dose-response curve for this compound in your assay. The observed potency should align with the known IC50 for P2X3.

  • Use a less selective antagonist: As a positive control for off-target effects, consider using a P2X3 antagonist with known lower selectivity (e.g., gefapixant) to see if the off-target effect is more pronounced.

  • Cell lines with specific receptor expression: If possible, use cell lines that exclusively express P2X3 or P2X2/3 to differentiate the effects.

  • Knockdown or knockout models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of P2X3 or potential off-target receptors in your model system.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound.

Target ReceptorIC50Fold Selectivity (P2X2/3 vs. P2X3)Reference
Human P2X3 25 nM>1500-fold[2][10]
Human P2X2/3 >24 µM[2][5]

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Calcium Mobilization Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell line endogenously or recombinantly expressing P2X3 receptors.

Materials:

  • Cells expressing the P2X3 receptor (e.g., HEK293-hP2X3)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • P2X3 agonist (e.g., α,β-methylene ATP)

  • This compound

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the P2X3-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Pluronic F-127 can be included to aid in dye solubilization.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. It is recommended to prepare a 10-point dilution series.

    • Include a vehicle control (e.g., DMSO) and a no-agonist control.

  • Assay Protocol:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescent plate reader and begin kinetic reading.

    • After establishing a stable baseline, add the P2X3 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells except the no-agonist control.

    • Continue reading the fluorescence for a sufficient period to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (100% activity) and the no-agonist control (0% activity).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates BLU5937 This compound BLU5937->P2X3 Non-competitive Antagonist Ca_ion Ca²⁺ Influx P2X3->Ca_ion Opens Channel Depolarization Membrane Depolarization Ca_ion->Depolarization ActionPotential Action Potential (e.g., cough signal) Depolarization->ActionPotential

Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (Potential Off-Target Effect) CheckConc Is this compound concentration well above the P2X3 IC50? Start->CheckConc HighConc High Likelihood of Off-Target Effects (e.g., P2X2/3 inhibition) CheckConc->HighConc Yes LowConc Off-Target Effect Less Likely CheckConc->LowConc No CheckModel Does the experimental model express P2X2/3 or other P2X receptors? HighConc->CheckModel LowConc->CheckModel ExpressesOther Consider cross-reactivity. Perform selectivity assays. CheckModel->ExpressesOther Yes P2X3Only Investigate other potential confounding factors in the assay. CheckModel->P2X3Only No RunControls Implement Specificity Controls (e.g., Knockdown, Less Selective Antagonist) ExpressesOther->RunControls P2X3Only->RunControls

Caption: Troubleshooting workflow for investigating unexpected results with this compound.

References

Troubleshooting unexpected results in BLU-5937 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BLU-5937. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Camlipixant, is a potent, selective, and orally bioavailable small molecule antagonist of the P2X3 receptor.[1] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons.[2] In conditions like refractory chronic cough, ATP released from airway tissues can activate these P2X3 receptors, leading to the hypersensitization of the cough reflex.[2][3] this compound acts as a non-competitive antagonist of P2X3 homotrimeric receptors, inhibiting their activation by ATP and thereby reducing the urge to cough.[2][3]

Q2: What is the selectivity profile of this compound?

This compound is highly selective for the P2X3 receptor over the P2X2/3 receptor. This selectivity is a key feature, as the P2X2/3 receptor is implicated in taste perception.[2][3] Off-target effects on P2X2/3 receptors have been associated with taste-related adverse events in other P2X3 antagonists.[3] The high selectivity of this compound is thought to contribute to its lower incidence of taste disturbance.[2][3]

Troubleshooting Guide

In Vitro Experiments

Q3: We are observing a lower than expected potency (higher IC50) for this compound in our in vitro P2X3 inhibition assay. What are the potential causes and solutions?

Several factors can contribute to an apparent decrease in this compound potency. Below is a troubleshooting workflow to identify the root cause:

Troubleshooting Workflow for Unexpected IC50 Values

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Higher than expected IC50 for this compound B Verify Compound Integrity A->B C Check Assay Conditions A->C D Review Cell Health & Receptor Expression A->D E Confirm Agonist Concentration A->E F Use fresh, validated this compound stock B->F G Optimize buffer, temperature, and incubation time C->G H Ensure healthy cells with consistent P2X3 expression D->H I Use agonist at EC50-EC80 concentration E->I cluster_0 Cellular Environment cluster_1 Sensory Neuron cluster_2 Central Nervous System cluster_3 Therapeutic Intervention A Airway Irritants (e.g., inflammation, allergens) B ATP Release from Epithelial Cells A->B C P2X3 Receptor Activation B->C D Neuron Depolarization & Action Potential C->D E Signal to Brainstem D->E F Cough Reflex E->F G This compound (Camlipixant) G->C Selectively Blocks cluster_0 In Vitro Characterization cluster_1 In Vivo Preclinical Models cluster_2 Clinical Trials A Potency & Selectivity Assays (e.g., Patch-Clamp, Calcium Flux) B Efficacy Models (e.g., Guinea Pig Cough) A->B C Safety/Tolerability Models (e.g., Rat Taste) B->C D Phase I (Safety & PK in Healthy Volunteers) C->D E Phase II (Dose-Ranging & Efficacy in Patients) D->E F Phase III (Pivotal Efficacy & Safety) E->F

References

BLU-5937 stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experiments involving BLU-5937 (Camlipixant).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Camlipixant, is a potent, selective, and orally active antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels located on sensory neurons.[3][4] When activated by ATP, these channels allow the influx of cations like Na⁺ and Ca²⁺, leading to membrane depolarization and the transmission of sensory signals, such as those involved in cough and pain.[3][5] this compound selectively blocks the P2X3 homotrimeric receptor, thereby inhibiting these downstream signaling pathways.[2]

Q2: What are the recommended solvents for dissolving this compound?

A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and other P2X3 antagonists due to their high solubility in this solvent.[3] Many P2X3 antagonists have poor solubility in aqueous solutions and ethanol.[3] For in vivo studies, co-solvents such as PEG300, Tween-80, and saline, or SBE-β-CD in saline, can be used in combination with a small amount of DMSO to achieve the desired formulation.

Q3: What are the best practices for storing this compound stock solutions in DMSO?

A3: For maximum stability, it is recommended to store stock solutions of P2X3 antagonists in single-use aliquots at -80°C.[3] Under these conditions, the solutions are expected to be stable for at least one year.[3] Short-term storage for up to one month at -20°C is also a viable option.[3] It is crucial to avoid repeated freeze-thaw cycles and exposure to moisture, as this can lead to compound degradation.[3] Using fresh, anhydrous DMSO is critical, as absorbed moisture can significantly impact the stability of the compound.[6]

Q4: What are the common off-target effects observed with P2X3 antagonists and how can they be mitigated?

A4: The most common off-target effect associated with P2X3 antagonists is taste disturbance (dysgeusia).[7] This is often due to the antagonist also inhibiting P2X2/3 heterotrimeric receptors, which are involved in taste perception.[8] this compound has been designed to be highly selective for the P2X3 homotrimeric receptor to minimize taste-related side effects.[2][9] To investigate off-target effects, it is recommended to perform counter-screening against a panel of related receptors, such as other P2X family members.[8]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.

  • Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. When the DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution if its solubility limit is exceeded.

  • Troubleshooting Steps:

    • Optimize Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer.

    • Increase Co-solvent Concentration: For in vivo formulations, adjusting the ratios of co-solvents like PEG300 or using solubilizing agents like SBE-β-CD can improve solubility.

    • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help in redissolving the compound. However, the impact of heat on the compound's stability should be evaluated.

    • Lower Final Concentration: If possible, reduce the final concentration of this compound in the assay to stay within its aqueous solubility limit.

Issue 2: High variability or inconsistent results in cell-based assays.

  • Possible Cause 1: Compound Instability in Assay Media. this compound may not be stable over the duration of the experiment in the cell culture media at 37°C.

    • Troubleshooting Step: Perform a stability study of this compound in the assay media under the same experimental conditions (time, temperature, CO₂ levels) but in the absence of cells. Analyze the concentration of the compound at different time points using HPLC.

  • Possible Cause 2: Low Signal-to-Noise Ratio. This can be due to low P2X3 receptor expression in the cell line, suboptimal agonist concentration, or issues with the detection method (e.g., calcium indicator dye).

    • Troubleshooting Steps:

      • Verify Receptor Expression: Confirm the expression level of P2X3 receptors in your cell line using methods like qPCR or Western blot.[7]

      • Optimize Agonist Concentration: Determine the EC₈₀ of the agonist (e.g., ATP or α,β-meATP) to ensure a robust signal for inhibition studies.[7]

      • Optimize Assay Conditions: Adjust parameters such as cell density, dye loading concentration and time, and incubation times.[4]

  • Possible Cause 3: Off-Target Effects. At higher concentrations, this compound might interact with other cellular components, leading to unexpected results.

    • Troubleshooting Step: Perform a dose-response curve over a wide range of concentrations. If toxicity or unexpected effects are observed at concentrations significantly higher than the IC₅₀ for P2X3, it could indicate off-target activity.[8]

Data Presentation

Table 1: Solubility of this compound in Various Solvent Formulations

FormulationSolubilityObservation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.45 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.45 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.45 mM)Clear solution
DMSO100 mg/mL (218.12 mM)Requires ultrasonic and fresh, anhydrous DMSO

Data is based on information for Camlipixant (this compound).

Table 2: Typical Stability of P2X3 Antagonists in DMSO Solution

Storage TemperaturePurity after 1 MonthPurity after 3 MonthsPurity after 6 MonthsRecommended Storage Duration
Room Temperature~90-95%Not RecommendedNot RecommendedShort-term (days)
4°C~95-98%~90-95%Not RecommendedUp to 1 month
-20°C>99%~98-99%~95-98%Up to 6 months
-80°C>99%>99%>99%> 1 year

This table provides general stability guidelines for P2X3 antagonists based on available data for similar small molecules and should be confirmed with compound-specific studies.[3]

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO by RP-HPLC

This protocol outlines a method to determine the stability of a this compound stock solution in DMSO over time at different storage temperatures.[3]

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other appropriate buffer components)

  • Autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

  • Vortex and sonicate briefly to ensure complete dissolution.

3. Sample Preparation and Storage:

  • Aliquot the 10 mM stock solution into multiple small, tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at four different temperatures: Room Temperature, 4°C, -20°C, and -80°C.

  • Protect the samples from light.

4. HPLC Analysis:

  • Time Points: Analyze the samples at regular intervals (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).

  • Sample Preparation for Analysis: At each time point, take one aliquot from each storage temperature. Dilute the DMSO stock solution to a suitable concentration (e.g., 10 µM) with the mobile phase.

  • HPLC Conditions (General Example - optimization may be required):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound (this should be determined by a UV scan).

    • Injection Volume: 10 µL.

  • Initial Analysis (Time 0): Immediately after preparing the stock solution, perform an HPLC analysis to determine the initial peak area of the intact this compound.

5. Data Analysis:

  • For each time point and storage condition, calculate the percentage of this compound remaining using the following formula:

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the % Remaining versus time for each storage condition to visualize the degradation kinetics.

Mandatory Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X3 P2X3 Receptor (Trimeric Ion Channel) ATP->P2X3 Binds Cations Na+ / Ca2+ Influx P2X3->Cations Opens Depolarization Membrane Depolarization Cations->Depolarization Excitation Neuronal Excitation Depolarization->Excitation BLU5937 This compound (Antagonist) BLU5937->P2X3 Blocks

P2X3 receptor signaling pathway and antagonist action.

Stability_Workflow start Prepare 10 mM This compound in DMSO aliquot Aliquot into single-use vials start->aliquot store Store at different temperatures (RT, 4°C, -20°C, -80°C) aliquot->store analyze_t0 Analyze Time 0 sample by HPLC aliquot->analyze_t0 analyze_tx Analyze samples at different time points store->analyze_tx calculate Calculate % remaining vs. Time 0 analyze_t0->calculate analyze_tx->calculate end Determine Stability Profile calculate->end

Experimental workflow for assessing solution stability.

References

Cell permeability considerations for BLU-5937 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BLU-5937 in cell-based assays, with a specific focus on cell permeability considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Camlipixant, is a potent and highly selective, non-competitive antagonist of the P2X3 receptor.[1][2] The P2X3 receptor is an ATP-gated ion channel located on primary afferent sensory neurons.[2] In conditions like refractory chronic cough, ATP released from tissues can activate these receptors, leading to neuronal hypersensitization and the urge to cough. This compound works by blocking the P2X3 receptor, thereby inhibiting this signaling pathway.[1][3]

Q2: How does the cell permeability of this compound impact its use in cell-based assays?

A2: As this compound's target, the P2X3 receptor, is an extracellular ion channel, the compound does not need to enter the cell to exert its primary antagonistic effect. However, its ability to partition into the cell membrane can influence its local concentration at the receptor site. Preclinical studies have shown that this compound has favorable drug-like properties, including good oral bioavailability, which suggests it possesses adequate permeability characteristics to reach its target effectively in both in vitro and in vivo settings.[4] Furthermore, it has been observed to have no blood-brain barrier permeability.[4]

Q3: What are the key selectivity features of this compound?

A3: this compound is highly selective for the P2X3 receptor over the P2X2/3 receptor.[5] This selectivity is a significant advantage as the P2X2/3 receptor is known to play a major role in taste perception. By avoiding the inhibition of P2X2/3, this compound minimizes the taste-related side effects, such as taste alteration or loss, that have been observed with less selective P2X3 antagonists.[4][5] The selectivity for P2X3 over P2X2/3 has been reported to be greater than 1500-fold.[6][7]

Q4: What are the recommended starting concentrations for this compound in cell-based assays?

A4: The IC50 of this compound for the human P2X3 (hP2X3) receptor is approximately 25 nM.[2] For initial experiments, it is advisable to use a concentration range that brackets this IC50 value. A typical starting range could be from 1 nM to 1 µM. For antagonist activity in a sensory neuronal model and bronchial epithelial cells, concentrations of 0.1 µM, 0.5 µM, and 2.5 µM have been shown to be effective.[8]

Troubleshooting Guide

Issue 1: Low Potency or Inconsistent Results

  • Possible Cause: Incomplete dissolution of this compound.

    • Troubleshooting Tip: Ensure the compound is fully dissolved in the DMSO stock solution. Gentle warming and sonication can aid dissolution. Visually inspect the solution for any particulates before preparing working dilutions.

  • Possible Cause: Degradation of this compound in solution.

    • Troubleshooting Tip: Prepare fresh working solutions for each experiment from a recently prepared stock. While stock solutions in DMSO can be stored at -20°C or -80°C, repeated freeze-thaw cycles should be avoided.

  • Possible Cause: Issues with the agonist concentration.

    • Troubleshooting Tip: Perform a dose-response curve for the agonist (e.g., α,β-meATP) to determine the EC80 concentration (the concentration that elicits 80% of the maximal response). Using a consistent EC80 concentration for antagonist screening will provide more reproducible results.

Issue 2: High Background Signal or Apparent Agonist Activity

  • Possible Cause: Cell stress.

    • Troubleshooting Tip: Handle cells gently during plating and washing steps. Ensure optimal cell seeding density to avoid over-confluence, which can lead to spontaneous cell signaling.

  • Possible Cause: Assay buffer components.

    • Troubleshooting Tip: Verify the composition and pH of the assay buffer. Some components can independently trigger calcium signaling. It is recommended to use a simple, well-defined buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Issue 3: Low Signal-to-Noise Ratio

  • Possible Cause: Low P2X3 receptor expression in the cell line.

    • Troubleshooting Tip: Confirm the expression level of P2X3 receptors in your cell model using techniques like qPCR or Western blot.

  • Possible Cause: Suboptimal dye loading.

    • Troubleshooting Tip: Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fluo-8 AM) and the loading time and temperature to ensure adequate signal without causing cytotoxicity. The inclusion of an anion exchange inhibitor like probenecid (B1678239) can help improve dye retention in some cell types.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ReceptorIC50Reference
Human P2X3 (hP2X3)25 nM[2]
Human P2X2/3 (hP2X2/3)>24 µM[2]

Experimental Protocols

Key Experiment: Calcium Flux Assay for P2X3 Receptor Antagonism

This protocol describes a method to assess the antagonistic activity of this compound on P2X3 receptors expressed in a recombinant cell line (e.g., HEK293) using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the human P2X3 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)

  • Black-wall, clear-bottom 96-well or 384-well microplates (poly-D-lysine coated)

  • Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (optional)

  • This compound

  • P2X3 receptor agonist: α,β-methylene adenosine (B11128) 5'-triphosphate (α,β-meATP)

  • Fluorescence microplate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Seed the P2X3-expressing HEK293 cells into black-wall, clear-bottom microplates at a density of 30,000 to 50,000 cells per well.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

    • Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark. Include vehicle control wells (e.g., 0.1% DMSO).

  • Measurement of Calcium Flux:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., excitation at 485 nm and emission at 525 nm for Fluo-8).

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's injectors, add the P2X3 agonist (α,β-meATP) at a final concentration of EC80.

    • Continue to record the fluorescence signal for 60-180 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response in the this compound-treated wells to the response in the vehicle control wells.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / α,β-meATP (Agonist) P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Activates BLU5937 This compound (Antagonist) BLU5937->P2X3 Inhibits Ca_ion Ca²⁺ Influx P2X3->Ca_ion Opens Depolarization Membrane Depolarization Ca_ion->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: P2X3 Receptor Signaling Pathway and Mechanism of this compound Action.

Calcium_Flux_Workflow start Start plate_cells 1. Seed P2X3-expressing cells in 96-well plate start->plate_cells incubate_overnight 2. Incubate overnight plate_cells->incubate_overnight dye_loading 3. Load cells with calcium indicator dye incubate_overnight->dye_loading wash_cells 4. Wash to remove excess dye dye_loading->wash_cells add_antagonist 5. Add this compound (or vehicle) wash_cells->add_antagonist incubate_antagonist 6. Incubate add_antagonist->incubate_antagonist read_baseline 7. Measure baseline fluorescence incubate_antagonist->read_baseline add_agonist 8. Inject α,β-meATP (agonist) read_baseline->add_agonist read_response 9. Measure fluorescence response add_agonist->read_response analyze_data 10. Analyze data and calculate IC50 read_response->analyze_data end End analyze_data->end

Caption: Experimental Workflow for a P2X3 Calcium Flux Assay.

References

Technical Support Center: Minimizing the Placebo Effect in Clinical Trials of P2X3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of P2X3 antagonists. The content is designed to address specific issues related to the significant placebo effect observed in this therapeutic area.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a high placebo response in our clinical trial for a P2X3 antagonist in chronic cough. What are the common contributing factors?

A1: A high placebo response is a known challenge in chronic cough trials.[1] Several factors can contribute:

  • Subject-Related Factors:

    • Expectation Bias: Participants' belief in the potential benefit of any new treatment can lead to a reduction in cough frequency.[1]

    • Natural Fluctuation of the Condition: Chronic cough can have periods of waxing and waning, and a perceived improvement might coincide with the trial period.

    • Voluntary Cough Suppression: As coughing is under some voluntary control, participants' awareness of being monitored can lead to conscious or subconscious suppression.[1]

  • Trial Design and Conduct:

    • Investigator-Participant Interaction: The way trial staff interact with participants can inadvertently create expectations of improvement.

    • Patient Education: Insufficient or leading information provided to participants can amplify the placebo effect.

    • Inadequate Blinding: If participants can guess their treatment allocation (e.g., due to side effects like taste disturbance), it can unbalance the trial.[1]

Troubleshooting:

  • Review patient-facing materials to ensure neutral language regarding expected benefits.

  • Assess investigator-participant interactions for any potential for introducing bias.

  • Conduct a post-study analysis to determine if side effects may have led to unblinding.

Q2: How can we refine our patient selection process to minimize the placebo effect?

A2: Strategic patient selection is crucial. Consider the following:

  • Inclusion Criteria:

    • Enroll patients with a confirmed diagnosis of refractory or unexplained chronic cough for at least one year.[2][3]

    • Require a minimum baseline cough severity, for example, a score of ≥40 mm on a 100-mm cough severity visual analog scale (VAS).[2][3]

  • Exclusion Criteria:

    • Consider a placebo run-in period. In the SOOTHE trial for camlipixant, a 16-day single-blind placebo run-in was used to exclude patients who showed a significant reduction in cough frequency (e.g., 50%) during this period, suggesting high placebo responsiveness or natural variability.[4]

    • Stratify randomization based on baseline cough frequency to ensure a balanced distribution of cough severity across treatment arms.[4]

Q3: What are the best practices for endpoint selection and measurement to mitigate placebo response?

A3: Objective endpoints are key.

  • Primary Endpoint: The gold standard is the 24-hour cough frequency, measured objectively using an ambulatory digital audio recording device like the VitaloJAK or the Leicester Cough Monitor.[5][6][7][8] This provides a more objective measure than patient-reported outcomes.

  • Secondary Endpoints: While patient-reported outcomes (PROs) such as the Leicester Cough Questionnaire (LCQ) and Cough Severity Diary (CSD) are important for assessing quality of life, they are more susceptible to placebo effects.[9] Correlating objective cough frequency with PROs can provide a more complete picture.

  • Continuous Monitoring: Utilizing continuous cough monitoring can help track the natural variability of a patient's cough and provide a more accurate baseline.

Q4: How can we effectively blind a study when the investigational drug has noticeable side effects, such as the taste disturbances common with P2X3 antagonists?

A4: This is a significant challenge as taste-related adverse events can unblind participants and investigators.[1]

  • Patient Education: Inform participants that both the active drug and the placebo can cause side effects, including taste changes. This can help to maintain the blind.

  • Active Placebo: While not commonly used in cough trials to date, an active placebo that mimics the side effects of the investigational drug could be considered, though this introduces its own complexities.

  • Assessing Blinding: Incorporate questionnaires at the end of the study to assess whether participants and investigators correctly guessed the treatment allocation. This data can be used in the statistical analysis to account for potential unblinding.

Q5: What statistical methods can be employed to account for a high placebo effect in the analysis phase?

A5: A robust statistical analysis plan (SAP) is essential.

  • Pre-specified Analysis: The SAP should be finalized before the trial begins and should clearly outline the primary and secondary endpoints and the statistical methods to be used.[10]

  • Analysis of Covariance (ANCOVA): This method can be used to adjust the treatment effect for baseline cough frequency and other relevant covariates.

  • Mixed Models for Repeated Measures (MMRM): For longitudinal data, MMRM can be used to analyze the change from baseline in cough frequency over time, accounting for within-patient correlation.[11]

  • Responder Analysis: In addition to analyzing mean changes, a responder analysis can be performed to compare the proportion of patients in each group who achieve a clinically meaningful reduction in cough frequency (e.g., ≥30% or ≥50% reduction).

Quantitative Data Summary

The following tables summarize the efficacy of various P2X3 antagonists in reducing 24-hour cough frequency from key clinical trials.

Table 1: Gefapixant - COUGH-1 & COUGH-2 Trials [5][12][13]

TrialTreatment Group (twice daily)DurationPlacebo-Adjusted Reduction in 24-hr Cough Frequency (%)
COUGH-1Gefapixant 45 mg12 weeks18.45%
COUGH-2Gefapixant 45 mg24 weeks14.64%

Note: The 15 mg twice daily dose did not meet the primary efficacy endpoint in either study.[12]

Table 2: Sivopixant - Phase 2b Trial [14][15][16]

Treatment Group (once daily)DurationPlacebo-Adjusted Change in 24-hr Cough Frequency (%)
Sivopixant 50 mg4 weeks+13.17% (not statistically significant)
Sivopixant 150 mg4 weeks-1.77% (not statistically significant)
Sivopixant 300 mg4 weeks-12.47% (not statistically significant)

Note: In this trial, the placebo group showed a -60.38% reduction from baseline in 24-hour cough frequency.[15]

Table 3: Camlipixant (BLU-5937) - SOOTHE Trial [17][18]

Treatment Group (twice daily)DurationPlacebo-Adjusted Reduction in 24-hr Cough Frequency (%)
Camlipixant 12.5 mg28 days21.1% (not statistically significant)
Camlipixant 50 mg28 days34.4%
Camlipixant 200 mg28 days34.2%

Note: The absolute reduction from baseline in the placebo arm was 28%.[18]

Table 4: Eliapixant (B607290) - PAGANINI & Phase 2a Trials [19][20][21][22]

TrialTreatment Group (twice daily)DurationPlacebo-Adjusted Reduction in 24-hr Cough Count (%)
PAGANINIEliapixant 75 mg12 weeks27%
Phase 2aEliapixant 750 mg1 week25%

Note: The development of eliapixant was discontinued (B1498344) due to a case of drug-induced liver injury.[20]

Experimental Protocols

Protocol: Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy and Safety of a P2X3 Antagonist in Refractory or Unexplained Chronic Cough

1. Study Objectives:

  • Primary: To evaluate the effect of the investigational P2X3 antagonist compared with placebo on the 24-hour cough frequency in adults with refractory or unexplained chronic cough.

  • Secondary: To assess the effect of the investigational drug on awake cough frequency, cough severity, and cough-related quality of life.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants will be randomized in a 1:1 ratio to receive either the investigational drug or a matching placebo for a 12-week treatment period.

3. Patient Population:

  • Inclusion Criteria:

    • Males and females aged 18 years or older.

    • A diagnosis of refractory or unexplained chronic cough for at least one year.[2]

    • A score of ≥40 mm on a 100-mm cough severity VAS at screening and baseline.[3]

    • Willingness and ability to comply with all study procedures, including 24-hour ambulatory cough monitoring.

  • Exclusion Criteria:

    • Current smokers or those who have smoked within the past year.

    • A respiratory tract infection within 4 weeks of screening.

    • Uncontrolled asthma or other lung diseases that could be the primary cause of the cough.

    • Significant reduction in cough frequency during a 16-day, single-blind placebo run-in period.[4]

4. Study Procedures:

  • Screening and Placebo Run-in: Eligible participants will enter a 16-day, single-blind placebo run-in period. 24-hour cough frequency will be measured at the beginning and end of this period.[4]

  • Randomization: Participants who meet the stability criteria for cough frequency will be randomized to receive either the investigational drug or placebo.

  • Treatment Period: Participants will take the assigned treatment for 12 weeks.

  • Assessments:

    • 24-hour Cough Frequency: Measured at baseline and at weeks 4, 8, and 12 using an ambulatory cough monitor.[5]

    • Patient-Reported Outcomes: Leicester Cough Questionnaire (LCQ), Cough Severity Diary (CSD), and cough severity VAS will be completed at baseline and at each study visit.[9]

    • Safety Assessments: Adverse events, vital signs, and laboratory tests will be monitored throughout the study.

5. Statistical Analysis:

  • The primary efficacy endpoint will be the change from baseline in log-transformed 24-hour cough frequency at week 12.

  • An ANCOVA model will be used to compare the treatment groups, with baseline log-transformed 24-hour cough frequency as a covariate.

  • Secondary endpoints will be analyzed using appropriate statistical methods, such as MMRM for longitudinal data.

Visualizations

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron Terminal cluster_cns Central Nervous System Stimuli Inflammation, Irritants, Injury Epithelial_Cells Airway Epithelial Cells Stimuli->Epithelial_Cells ATP_Release ATP Release Epithelial_Cells->ATP_Release triggers ATP Extracellular ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor binds & activates Ion_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Ion_Influx opens channel P2X3_Antagonist P2X3 Antagonist P2X3_Antagonist->P2X3_Receptor blocks Depolarization Neuronal Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Vagus_Nerve Vagus Nerve Action_Potential->Vagus_Nerve propagates along Brainstem Brainstem (Cough Center) Vagus_Nerve->Brainstem signals to Cough_Reflex Cough Reflex Brainstem->Cough_Reflex initiates Clinical_Trial_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Screening Screening (Inclusion/Exclusion Criteria) Placebo_Run_In Single-Blind Placebo Run-in (16 days) Screening->Placebo_Run_In Assess_Stability Assess Cough Stability (Exclude High Responders) Placebo_Run_In->Assess_Stability Randomization Randomization (1:1) Assess_Stability->Randomization Eligible Patients Arm_A Arm A: P2X3 Antagonist Randomization->Arm_A Arm_B Arm B: Placebo Randomization->Arm_B Treatment_Period 12-Week Double-Blind Treatment Period Arm_A->Treatment_Period Arm_B->Treatment_Period Monitoring Objective Cough Monitoring (24-hr recordings at baseline, weeks 4, 8, 12) Treatment_Period->Monitoring PROs Patient-Reported Outcomes (LCQ, CSD, VAS at each visit) Treatment_Period->PROs Unblinding_Assessment Assess Blinding Success Treatment_Period->Unblinding_Assessment Data_Analysis Statistical Analysis (ANCOVA, MMRM) Monitoring->Data_Analysis PROs->Data_Analysis Results Efficacy & Safety Results Placebo_Effect_Factors cluster_patient Patient-Related Factors cluster_trial Trial-Related Factors cluster_mitigation Mitigation Strategies Placebo_Response High Placebo Response in Cough Trials Placebo_Run_In Placebo Run-in Placebo_Response->Placebo_Run_In mitigated by Objective_Endpoints Objective Endpoints Placebo_Response->Objective_Endpoints mitigated by Neutral_Communication Neutral Communication Placebo_Response->Neutral_Communication mitigated by Blinding_Assessment Blinding Assessment Placebo_Response->Blinding_Assessment mitigated by Expectation Expectation of Benefit Expectation->Placebo_Response Natural_History Natural Fluctuation of Cough Natural_History->Placebo_Response Voluntary_Control Voluntary Cough Suppression Voluntary_Control->Placebo_Response Investigator_Interaction Investigator Interaction Investigator_Interaction->Placebo_Response Patient_Education Patient Education Patient_Education->Placebo_Response Unblinding Unblinding due to Side Effects Unblinding->Placebo_Response

References

BLU-5937 Drug-Drug Interaction Potential: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the preclinical drug-drug interaction (DDI) potential of BLU-5937 (camlipixant). The following question-and-answer format addresses common queries and potential issues encountered during in vitro and preclinical assessments.

Frequently Asked Questions (FAQs)

Q1: What is the in vitro potential of this compound to inhibit major cytochrome P450 (CYP) enzymes?

Based on preclinical in vitro studies, this compound has been evaluated for its potential to inhibit major CYP enzymes. The available data indicates that this compound is a weak inhibitor of CYP3A4.[1]

Q2: Does this compound show potential for CYP enzyme induction?

Yes, in vitro studies have identified this compound as a weak inducer of CYP3A4, with an EC50 of 60 µM.[1]

Q3: What is the interaction potential of this compound with key drug transporters?

In vitro assays have demonstrated that this compound has the potential to inhibit several key drug transporters. It has been identified as an inhibitor of Breast Cancer Resistance Protein (BCRP) and a weak inhibitor of P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[1]

Q4: Have the in vitro DDI findings been explored in a clinical context?

Yes, the clinical relevance of the in vitro findings was investigated in an open-label, sequential DDI clinical study with 28 healthy subjects.[1] The study assessed the impact of repeated doses of this compound on the pharmacokinetics of substrates for CYP3A4, OATP1B1, and BCRP.[1] The results suggested that this compound is unlikely to cause clinically meaningful DDIs at therapeutically relevant doses.[1]

Troubleshooting Guide

Issue: Unexpected variability in results when co-administering a known CYP3A4 substrate with this compound in a preclinical model.

Possible Cause & Solution:

  • Weak Induction: this compound is a weak inducer of CYP3A4.[1] Depending on the dose and duration of administration in your model, you might observe a slight decrease in the exposure of the co-administered substrate.

  • Troubleshooting Steps:

    • Confirm Induction in your System: If possible, run a positive control for CYP3A4 induction in your experimental setup to ensure the model is sensitive to inducers.

    • Dose-Response Evaluation: Assess a range of this compound doses to understand the concentration-dependent effect on the substrate's metabolism.

    • Consider Human Translation: Note that while there was weak induction in vitro, a clinical DDI study showed no significant impact on midazolam (a CYP3A4 substrate) exposure.[1] The effects observed in your preclinical model may not directly translate to clinical outcomes.

Issue: Higher than expected intracellular accumulation of a BCRP substrate in vitro when co-incubated with this compound.

Possible Cause & Solution:

  • BCRP Inhibition: this compound is an inhibitor of the BCRP transporter.[1] This inhibition will reduce the efflux of BCRP substrates, leading to their increased intracellular accumulation.

  • Troubleshooting Steps:

    • Determine IC50 in your Assay: The reported IC50 for BCRP inhibition is 5.6 µM.[1] It is advisable to determine the IC50 in your specific cell system to confirm this value.

    • Use a Positive Control: Include a known potent BCRP inhibitor (e.g., Ko143) as a positive control to validate your assay's performance.

    • Evaluate Clinical Relevance: A clinical study with sulfasalazine (B1682708) (a BCRP substrate) did not show a clinically significant interaction.[1] The in vitro findings should be interpreted in the context of expected clinical concentrations of this compound.

Data Summary

Table 1: Summary of In Vitro Drug-Drug Interaction Potential of this compound

ParameterEnzyme/TransporterResultValueReference
InductionCYP3A4Weak InducerEC50 = 60 µM[1]
InhibitionBCRPInhibitorIC50 = 5.6 µM[1]
InhibitionP-gpWeak InhibitorIC50 = 30 µM[1]
InhibitionOATP1B1Weak InhibitorIC50 = 27 µM[1]

Experimental Protocols

In Vitro CYP Inhibition/Induction Assays (General Methodology)

A comprehensive assessment of the DDI potential of this compound would involve a series of standardized in vitro experiments. While the specific protocols for this compound are not publicly detailed, a typical approach is outlined below.

1. CYP Inhibition Assay (Reversible Inhibition)

  • System: Human liver microsomes or recombinant human CYP enzymes.

  • Methodology:

    • Pre-incubate this compound at various concentrations with the enzyme source.

    • Initiate the reaction by adding a specific CYP probe substrate.

    • After a defined incubation period, quench the reaction.

    • Quantify the formation of the substrate's metabolite using LC-MS/MS.

    • Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

2. CYP Induction Assay

  • System: Cultured human hepatocytes.

  • Methodology:

    • Treat hepatocytes with various concentrations of this compound for a specified period (e.g., 48-72 hours).

    • Following treatment, measure CYP enzyme activity using specific probe substrates or quantify CYP mRNA levels using qRT-PCR.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal induction effect.

3. Transporter Inhibition Assays

  • System: Membrane vesicles expressing the transporter of interest (e.g., BCRP, P-gp) or polarized cell monolayers (e.g., Caco-2, MDCK) overexpressing the transporter.

  • Methodology (Vesicular Transport Assay):

    • Incubate membrane vesicles with a known substrate of the transporter in the presence and absence of various concentrations of this compound.

    • Measure the uptake of the substrate into the vesicles.

    • Calculate the IC50 value based on the reduction in substrate transport.

Visualizations

DDI_Potential_Workflow cluster_invitro In Vitro Assessment cluster_results Preclinical Findings cluster_clinical Clinical DDI Study CYP_Inhibition CYP Inhibition Assays (e.g., Human Liver Microsomes) Weak_CYP3A4_Induction Weak CYP3A4 Induction (EC50 = 60 µM) CYP_Induction CYP Induction Assays (e.g., Human Hepatocytes) CYP_Induction->Weak_CYP3A4_Induction Transporter_Assays Transporter Inhibition Assays (e.g., Vesicles, Cell Lines) BCRP_Inhibition BCRP Inhibition (IC50 = 5.6 µM) Transporter_Assays->BCRP_Inhibition Weak_Pgp_Inhibition Weak P-gp Inhibition (IC50 = 30 µM) Transporter_Assays->Weak_Pgp_Inhibition Weak_OATP1B1_Inhibition Weak OATP1B1 Inhibition (IC50 = 27 µM) Transporter_Assays->Weak_OATP1B1_Inhibition Clinical_Study Phase 1 DDI Study (n=28 Healthy Volunteers) Weak_CYP3A4_Induction->Clinical_Study BCRP_Inhibition->Clinical_Study Clinical_Outcome Low Likelihood of Clinically Meaningful DDIs Clinical_Study->Clinical_Outcome

Caption: Workflow for assessing the DDI potential of this compound.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cough_Signal Cough Signal to CNS Action_Potential->Cough_Signal BLU5937 This compound BLU5937->P2X3 Inhibits

Caption: Simplified P2X3 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Ensuring Reproducibility of BLU-5937 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experimental results involving BLU-5937, a selective P2X3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Camlipixant, is a potent, selective, and orally bioavailable small molecule antagonist of the P2X3 receptor.[1] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons.[2][3] In conditions like refractory chronic cough, ATP released from airway tissues activates these P2X3 receptors, leading to neuronal depolarization and the transmission of cough signals.[1][2][3] this compound selectively blocks the P2X3 receptor, thereby inhibiting the hypersensitization of the cough reflex.[1][2][3]

Q2: What makes this compound selective for P2X3 receptors?

A2: this compound exhibits high selectivity for P2X3-containing receptors, particularly P2X3 homomultimers, over P2X2/3 heteromultimers. This selectivity is crucial because P2X2/3 receptors are implicated in taste perception.[2][3] By preferentially targeting P2X3, this compound aims to reduce cough frequency without the taste-related side effects observed with less selective P2X3 antagonists.[2][3][4]

Q3: What are the key in vitro and in vivo models used to assess this compound activity?

A3: In vitro assessment of this compound's potency and selectivity is typically performed using electrophysiological (e.g., whole-cell patch-clamp) and fluorescence-based calcium flux assays (e.g., FLIPR) in cell lines like HEK293 expressing human P2X3 or P2X2/3 receptors.[1] In vivo efficacy is often evaluated in animal models such as the guinea pig cough model, where cough is induced by irritants like citric acid or ATP.[1][2][3] Taste perception can be assessed using rat behavioral taste models, such as the two-bottle preference test.[2][5]

Q4: Are there any known drug-drug interactions with this compound?

A4: In vitro studies have identified this compound as a weak CYP3A4 inducer, a BCRP inhibitor, and a weak inhibitor of P-gp and OATP1B1.[6] However, a clinical study in healthy subjects indicated that this compound is unlikely to cause clinically meaningful drug-drug interactions at therapeutically relevant doses.[6] The study showed no significant impact on midazolam (a CYP3A4 substrate) exposure and no clinically significant interaction with sulfasalazine (B1682708) (a BCRP substrate).[6] A weak interaction was noted with pravastatin (B1207561) (an OATP1B1 substrate).[6]

Troubleshooting Guides

In Vitro Assay Troubleshooting

Issue 1: High variability or poor signal-to-noise ratio in fluorescence-based calcium flux assays (FLIPR).

  • Possible Cause 1: Cell Health and Confluency.

    • Solution: Ensure cells are healthy, within a consistent passage number range, and plated at an optimal, consistent density. Over-confluent or under-confluent cells can lead to variable responses.

  • Possible Cause 2: Agonist (α,β-meATP) Degradation.

    • Solution: ATP analogs can degrade with improper storage or multiple freeze-thaw cycles. Prepare fresh agonist dilutions for each experiment from a properly stored stock solution.

  • Possible Cause 3: Inconsistent Dye Loading.

    • Solution: Optimize and standardize the calcium indicator dye loading procedure, including incubation time and temperature, to ensure uniform dye uptake across all wells.[5]

Issue 2: Inconsistent IC50 values for this compound in patch-clamp or FLIPR assays.

  • Possible Cause 1: Compound Stability and Dilution Accuracy.

    • Solution: Verify the stability of this compound in your assay buffer. Ensure accurate serial dilutions by using calibrated pipettes and proper mixing techniques.

  • Possible Cause 2: Cell Line Instability.

    • Solution: Stably transfected cell lines can exhibit genetic drift over time, leading to changes in receptor expression levels. Regularly perform quality control checks, such as quantifying receptor expression, and return to a low-passage, validated cell bank when variability is observed.

  • Possible Cause 3: Pre-incubation Time.

    • Solution: Standardize the pre-incubation time of cells with this compound before adding the agonist. Insufficient or variable pre-incubation can lead to incomplete receptor blockade and inconsistent results.[1][5]

In Vivo Model Troubleshooting

Issue 3: High variability in cough counts in the guinea pig cough model.

  • Possible Cause 1: Animal Acclimatization.

    • Solution: Ensure guinea pigs are properly acclimatized to the whole-body plethysmography chambers before the experiment to minimize stress-induced artifacts in respiratory patterns.[1]

  • Possible Cause 2: Inconsistent Aerosolized Irritant Delivery.

    • Solution: Calibrate and maintain the nebulizer system to ensure a consistent particle size and delivery rate of the irritant (e.g., citric acid, ATP) across all animals and experimental sessions.

  • Possible Cause 3: Subjective Cough Identification.

    • Solution: Utilize validated software for automated cough detection and have a blinded, trained observer manually verify the cough events to ensure consistency and remove subjective bias.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

ReceptorAssay TypeAgonistIC50 ValueReference
Human P2X3Electrophysiology / Calcium Fluxα,β-meATP25 nM[2][3][7]
Human P2X2/3Electrophysiology / Calcium Fluxα,β-meATP>24 µM[2][3][7]

Table 2: Incidence of Taste-Related Adverse Events in Clinical Trials

StudyCompoundDoseIncidence of Taste AlterationIncidence of Taste Loss (Partial or Complete)Reference
SOOTHE (Phase 2b)This compound12.5 mg BID4.8%0%[8]
SOOTHE (Phase 2b)This compound50 mg BID6.5%0%[8][9]
SOOTHE (Phase 2b)This compound200 mg BID4.8%0%[8][9]
Phase 3 TrialsGefapixantNot Specified~20% (other disturbances)~10%[10]

Experimental Protocols

In Vitro: Fluorescence-Based Calcium Flux Assay (FLIPR)

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced calcium influx in cells expressing P2X3 receptors.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human P2X3 receptors in appropriate media.

  • Plating: Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight to form a confluent monolayer.[5]

  • Dye Loading: Load the cells with a suitable calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[5]

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 15-30 minutes) at room temperature.[1][5]

  • Agonist Stimulation: Use a FLIPR instrument to add a P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), at a predetermined EC80 concentration to stimulate the receptors.[1][5]

  • Data Acquisition: Measure the fluorescence intensity before and after agonist addition. The change in fluorescence corresponds to the influx of calcium and receptor activation.[1]

  • Data Analysis: Calculate the percentage inhibition of the agonist response at each concentration of this compound. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

In Vivo: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the anti-tussive effect of this compound in a guinea pig model of cough.

Methodology:

  • Animal Model: Use male Hartley guinea pigs.[1]

  • Acclimatization: Acclimatize conscious, unrestrained guinea pigs to whole-body plethysmography chambers to monitor respiratory patterns.[1]

  • Compound Administration: Administer this compound or vehicle control orally (p.o.) at desired doses (e.g., 0.3, 3, and 30 mg/kg) at a specified time before cough induction.[3]

  • Cough Induction: Expose the animals to an aerosolized solution of a tussive agent, such as citric acid or ATP, for a defined period.[1][3]

  • Cough Detection: Record respiratory patterns and identify coughs based on their characteristic waveform (a large inspiratory effort followed by a large, active expiratory effort).

  • Data Analysis: Quantify the number of coughs during the exposure period. Compare the cough counts in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent anti-tussive effect.

Visualizations

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron cluster_cns Central Nervous System Irritants Airway Irritants (e.g., inflammation, allergens) Epithelium Epithelial Cells Irritants->Epithelium Stress ATP_Release ATP Release Epithelium->ATP_Release P2X3 P2X3 Receptor ATP_Release->P2X3 Activates Depolarization Neuron Depolarization & Action Potential P2X3->Depolarization BLU5937 This compound BLU5937->P2X3 Blocks Brainstem Brainstem Depolarization->Brainstem Signal Transmission Cough Cough Reflex Brainstem->Cough

P2X3 signaling pathway in the cough reflex.

In_Vitro_Workflow start Start cell_prep 1. Plate P2X3-expressing HEK293 cells start->cell_prep dye_load 2. Load cells with Calcium Indicator Dye cell_prep->dye_load compound_prep 3. Prepare serial dilutions of this compound dye_load->compound_prep incubation 4. Pre-incubate cells with this compound compound_prep->incubation readout 5. Add Agonist (α,β-meATP) & Measure Fluorescence (FLIPR) incubation->readout analysis 6. Calculate % Inhibition & Determine IC50 readout->analysis end End analysis->end Troubleshooting_Tree cluster_reagents Reagent Issues cluster_cells Cell Line Issues cluster_protocol Protocol Issues start Inconsistent In Vitro Results (e.g., variable IC50) check_reagents Check Reagents start->check_reagents check_cells Check Cell Line start->check_cells check_protocol Check Protocol Execution start->check_protocol agonist Agonist (α,β-meATP) Degradation? check_reagents->agonist compound This compound Dilution Error or Instability? check_reagents->compound passage High Passage Number or Genetic Drift? check_cells->passage health Poor Cell Health or Inconsistent Plating? check_cells->health incubation_time Inconsistent Pre-incubation Time? check_protocol->incubation_time readout_params Incorrect Instrument Settings? check_protocol->readout_params agonist_sol Solution: Use fresh agonist aliquot. agonist->agonist_sol compound_sol Solution: Verify dilutions, check compound stability. compound->compound_sol passage_sol Solution: Return to low-passage vial. passage->passage_sol health_sol Solution: Optimize cell culture & plating density. health->health_sol incubation_sol Solution: Standardize pre-incubation period. incubation_time->incubation_sol readout_sol Solution: Verify and calibrate instrument. readout_params->readout_sol

References

Validation & Comparative

A Comparative Analysis of BLU-5937 and Gefapixant for the Treatment of Refractory Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, side effect profiles, and underlying mechanisms of two prominent P2X3 receptor antagonists.

In the landscape of therapeutic development for refractory chronic cough (RCC), a condition characterized by a persistent cough lasting more than eight weeks without an identifiable underlying cause, two molecules have emerged as significant contenders: BLU-5937 (also known as camlipixant) and gefapixant (B1671419) (MK-7264). Both drugs target the P2X3 receptor, a key player in the cough hypersensitivity pathway. This guide provides a detailed comparison of their efficacy and side effect profiles, supported by data from clinical trials, and outlines the experimental methodologies employed in their evaluation.

Mechanism of Action: Targeting the P2X3 Receptor

Both this compound and gefapixant are antagonists of the P2X3 receptor, an ATP-gated ion channel found on sensory C fibers of the vagus nerve in the airways.[1] In conditions of airway inflammation or irritation, ATP is released from mucosal cells and binds to P2X3 receptors on these nerve fibers.[1][2] This activation triggers a signaling cascade that is perceived as an urge to cough, initiating the cough reflex.[1][2] By blocking the binding of ATP to the P2X3 receptor, both drugs aim to reduce the hypersensitization of the cough reflex and decrease cough frequency.[3][4]

A key distinction between the two lies in their selectivity. This compound is a highly selective antagonist of the P2X3 homomeric receptor.[3][5][6] In contrast, gefapixant is a selective antagonist of P2X3 receptors but also exhibits some activity against the P2X2/3 heteromeric receptor subtype.[1][7] This difference in selectivity is believed to be a primary contributor to their distinct side effect profiles, particularly concerning taste-related disturbances.[5][8]

P2X3 Receptor Signaling Pathway in Cough Generation

The signaling pathway leading to the cough reflex initiated by P2X3 receptor activation is a critical area of study. The diagram below illustrates the key steps involved and the point of intervention for P2X3 antagonists.

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron cluster_cns Central Nervous System Airway_Irritants Airway Irritants (e.g., inflammation, allergens) Epithelial_Cells Airway Epithelial Cells Airway_Irritants->Epithelial_Cells stimulate ATP_Release ATP Release Epithelial_Cells->ATP_Release P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor binds to Neuron_Depolarization Neuron Depolarization & Action Potential P2X3_Receptor->Neuron_Depolarization Brainstem Brainstem (Nucleus Tractus Solitarius) Neuron_Depolarization->Brainstem signal to Cough_Reflex Cough Reflex Brainstem->Cough_Reflex P2X3_Antagonist This compound / Gefapixant P2X3_Antagonist->P2X3_Receptor blocks

Caption: P2X3 receptor signaling pathway in the generation of the cough reflex.

Efficacy Comparison

Clinical trials have demonstrated the efficacy of both this compound and gefapixant in reducing cough frequency in patients with refractory chronic cough.

Efficacy OutcomeThis compound (SOOTHE Phase 2b Trial)[9][10]Gefapixant (COUGH-1 & COUGH-2 Phase 3 Trials)[7][11][12]
Primary Endpoint Placebo-adjusted reduction in 24-hour cough frequencyPlacebo-adjusted reduction in 24-hour cough frequency
50 mg BID Dose 34% reduction (p ≤ 0.005)Moderate-dose (45-50 mg BID) showed an estimated relative reduction of 30.9%
200 mg BID Dose 34% reduction (p ≤ 0.005)High-dose showed an estimated relative reduction of 58.5%
Other Doses 12.5 mg BID: 21% reduction (not statistically significant)15 mg BID did not demonstrate a statistically significant improvement
Patient-Reported Outcomes Improvements in cough-specific quality of life observedSignificant improvements in Leicester Cough Questionnaire (LCQ) total score

Side Effect Profile Comparison

A significant point of differentiation between this compound and gefapixant is their side effect profiles, particularly the incidence of taste-related adverse events.

Adverse EventThis compound (SOOTHE Phase 2b Trial)[9][13][14]Gefapixant (Various Trials)[11][15][16][17]
Taste Alteration/Disturbance ≤6.5% across all doses (4.8% at 12.5 mg, 6.5% at 50 mg, 4.8% at 200 mg)High incidence, dose-dependent. Reported in up to ~70% of patients in some studies.
Partial or Complete Taste Loss No participants reported complete or partial taste lossReported in a subset of patients experiencing taste disturbances.
Discontinuation due to Taste Effects No discontinuations due to taste-related adverse eventsA reason for discontinuation in some patients.
Serious Adverse Events No treatment-emergent serious adverse events reportedSerious adverse events were rare and similar to placebo.

Experimental Protocols

The clinical evaluation of both this compound and gefapixant has followed rigorous, randomized, double-blind, placebo-controlled trial designs.

Key Experimental Methodologies
  • Patient Population: Adults with refractory or unexplained chronic cough for at least one year.

  • Primary Efficacy Endpoint: The primary measure of efficacy in these trials is the change from baseline in 24-hour cough frequency, objectively measured using an ambulatory cough monitor.

  • Secondary Endpoints: These typically include awake cough frequency, patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) and Cough Severity Visual Analog Scale (VAS), and safety and tolerability assessments.

  • Trial Design: A common design involves a screening period, a baseline cough frequency assessment, a treatment period with the investigational drug or placebo, and a follow-up period.

The following diagram provides a generalized workflow for a typical clinical trial of a P2X3 antagonist for refractory chronic cough.

Clinical_Trial_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (24-hr Cough Monitoring, PROs) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (e.g., this compound / Gefapixant Dose 1) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., this compound / Gefapixant Dose 2) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo Treatment_Period Treatment Period (e.g., 12-24 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Endpoint_Assessment Endpoint Assessment (24-hr Cough Monitoring, PROs, Safety) Treatment_Period->Endpoint_Assessment Follow_Up Follow-Up Period Endpoint_Assessment->Follow_Up Data_Analysis Data Analysis & Reporting Follow_Up->Data_Analysis

Caption: Generalized clinical trial workflow for P2X3 antagonists.

Conclusion

Both this compound and gefapixant have demonstrated efficacy in reducing cough frequency in patients with refractory chronic cough by targeting the P2X3 receptor. The primary distinction between the two investigational drugs lies in their side effect profiles, with this compound showing a significantly lower incidence of taste-related adverse events. This difference is attributed to this compound's higher selectivity for the P2X3 homomeric receptor. For researchers and drug development professionals, the comparative data on these two molecules underscore the importance of receptor selectivity in optimizing the therapeutic window and patient tolerability for this class of drugs. The ongoing and completed clinical trials for both compounds will continue to provide valuable insights into the long-term efficacy and safety of targeting the P2X3 pathway for the treatment of refractory chronic cough.

References

A Comparative Analysis of BLU-5937 and Sivopixant (S-600918) Selectivity for the P2X3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P2X3 receptors are ATP-gated ion channels predominantly located on primary afferent sensory neurons where their activation is critical for nociceptive and sensitization pathways.[1][2][3][4][5] This role has made them a key therapeutic target for conditions involving afferent hypersensitization, most notably refractory chronic cough.[1][2] A significant challenge in the development of P2X3 antagonists is the potential for taste-related adverse events, such as dysgeusia (altered taste) or ageusia (loss of taste).[6][7] These side effects are primarily attributed to the blockade of the P2X2/3 heterotrimeric receptor, which is highly expressed on nerves that innervate taste buds.[1][6][7][8][9][10]

Consequently, the degree of selectivity for the target P2X3 homomeric receptor over the off-target P2X2/3 heteromeric receptor is a critical determinant of a drug candidate's therapeutic window and clinical tolerability.[9] This guide provides an objective, data-driven comparison of the selectivity profiles of two P2X3 antagonists: BLU-5937 and sivopixant (B3326238) (S-600918).

Data Presentation: In Vitro Potency and Selectivity

The following table summarizes the key quantitative data for this compound and sivopixant, derived from in vitro functional assays on recombinant human P2X3 and P2X2/3 channels expressed in mammalian cell lines.[9] Potency is indicated by the half-maximal inhibitory concentration (IC50), where a lower value signifies higher potency. The selectivity ratio, a key metric, is calculated by dividing the IC50 for P2X2/3 by the IC50 for P2X3.

CompoundTargetIC50 (nM)Off-TargetIC50 (nM)Selectivity Ratio (P2X2/3 IC50 / P2X3 IC50)
This compound hP2X325[1][2][11]hP2X2/3>24,000[1][2][11]>960 to >1500-fold[8][9][12]
Sivopixant (S-600918) hP2X34.2[13][14][15]hP2X2/31100[13][14][15]~262-fold

Comparison Summary: The experimental data clearly indicates that while both molecules are potent P2X3 antagonists, This compound possesses a substantially higher selectivity for the P2X3 receptor over the P2X2/3 receptor compared to sivopixant . Sivopixant is a highly potent antagonist of the P2X3 receptor with an IC50 of 4.2 nM and demonstrates a robust ~262-fold selectivity over the P2X2/3 receptor.[13][14][15] this compound, with a P2X3 IC50 of 25 nM, shows a selectivity ratio that exceeds 960-fold, and has been reported to be over 1500-fold selective.[1][2][8][11] This high degree of selectivity is the foundational principle behind this compound's design, aiming to potently inhibit P2X3 receptors implicated in the cough reflex while minimizing interaction with the P2X2/3 receptors involved in taste perception.[1][9]

Mandatory Visualization

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Released from damaged or inflamed tissue) P2X3 P2X3 Receptor ATP->P2X3 Binds Antagonist This compound or Sivopixant Antagonist->P2X3 Blocks Ions Na⁺ / Ca²⁺ Influx P2X3->Ions Opens Channel Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to CNS (Cough/Pain) ActionPotential->Signal Ions->Depolarization

Caption: P2X3 receptor signaling pathway and antagonist action.

Selectivity_Workflow cluster_prep Cell Preparation cluster_assay Functional Assay (e.g., Calcium Flux) cluster_analysis Data Analysis culture_p2x3 Culture cells expressing human P2X3 receptor dye Load cells with Ca²⁺ sensitive dye culture_p2x3->dye culture_p2x23 Culture cells expressing human P2X2/3 receptor culture_p2x23->dye incubate Incubate with varying concentrations of antagonist dye->incubate stimulate Stimulate with P2X3 agonist (ATP) & record fluorescence incubate->stimulate inhibition Calculate % inhibition of agonist response stimulate->inhibition ic50 Generate concentration-response curve & determine IC₅₀ inhibition->ic50 ratio Calculate Selectivity Ratio (IC₅₀ P2X2/3) / (IC₅₀ P2X3) ic50->ratio

Caption: Experimental workflow for determining antagonist selectivity.

Selectivity_Relationship cluster_drug Drug Property cluster_receptor Receptor Interaction cluster_outcome Clinical Outcome Selectivity High Selectivity for P2X3 over P2X2/3 Target Potent inhibition of P2X3 on sensory neurons (Cough Pathway) Selectivity->Target OffTarget Minimal inhibition of P2X2/3 on taste buds (Taste Pathway) Selectivity->OffTarget Efficacy Therapeutic Efficacy (Cough Reduction) Target->Efficacy Safety Improved Safety Profile (Reduced Taste Disturbance) OffTarget->Safety

Caption: Relationship between high selectivity and clinical outcomes.

Experimental Protocols

The determination of IC50 values and selectivity for P2X3 antagonists like this compound and sivopixant relies on standardized in vitro functional assays. The two primary methods are electrophysiology and calcium flux assays.

Electrophysiology: Whole-Cell Patch Clamp

This technique provides a high-resolution, direct measurement of the inhibitory effect of an antagonist on ATP-induced ion currents in cells expressing the target receptors.[7][16]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either the human P2X3 receptor or human P2X2/3 receptors are cultured and plated onto glass coverslips 24-48 hours before the experiment.[7][16]

  • Recording: A coverslip is placed in a recording chamber on an inverted microscope. A glass micropipette establishes a high-resistance "giga-seal" with a single cell, and the membrane is ruptured to achieve a whole-cell configuration. The cell's membrane potential is held at a constant voltage (e.g., -60 mV).[7][16]

  • Agonist and Antagonist Application: A P2X3 agonist, such as ATP or the stable analog α,β-methylene ATP (α,β-meATP), is applied to the cell to elicit a baseline inward electrical current.[1][16] To test the antagonist, cells are pre-incubated with varying concentrations of the compound (e.g., this compound) for a set period (e.g., 2-5 minutes) before being co-applied with the agonist.[16]

  • Data Analysis: The peak amplitude of the inward current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated for each concentration, and a concentration-response curve is plotted to determine the IC50 value.[16]

Intracellular Calcium Flux Assay

This high-throughput method measures the antagonist's ability to block the increase in intracellular calcium that occurs upon P2X3 receptor activation.[9][17]

  • Cell Culture: HEK293 cells expressing the receptor of interest (P2X3 or P2X2/3) are seeded in multi-well plates (e.g., 384-well) and grown to confluence.[17]

  • Dye Loading: The cells are incubated in the dark with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will increase in fluorescence intensity upon binding to calcium.[9][17]

  • Antagonist Incubation: After washing away excess dye, cells are incubated with various concentrations of the antagonist (or vehicle control).[9][17]

  • Signal Detection: The plate is placed in a specialized fluorescence plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence is established before an agonist (e.g., α,β-meATP) is automatically injected into the wells. The resulting change in fluorescence intensity is recorded over time.[16][17]

  • Data Analysis: The peak fluorescence response is determined for each well. The percentage of inhibition is calculated relative to control wells that received only the agonist. These values are used to generate a concentration-response curve from which the IC50 is derived using non-linear regression.[9][17]

References

Head-to-Head Comparison: BLU-5937 (Camlipixant) vs. Eliapixant (BAY 1817080)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of two selective P2X3 receptor antagonists: BLU-5937 (camlipixant) and eliapixant (B607290) (BAY 1817080). Both compounds were developed to treat refractory chronic cough (RCC) by targeting the P2X3 receptor, a key mediator in the cough hypersensitivity pathway, while aiming to minimize taste-related side effects associated with earlier, less selective antagonists.

Introduction to P2X3 Receptor Antagonism in Chronic Cough

Refractory chronic cough is a persistent cough lasting more than eight weeks that does not respond to treatment for underlying causes.[1][2] A key mechanism implicated in RCC is the hypersensitization of sensory nerves in the airways.[3] Extracellular adenosine (B11128) triphosphate (ATP), released from cells during inflammation or injury, activates P2X3 receptors on these sensory nerve fibers.[4][5] This activation leads to the generation of an action potential, which is transmitted to the brainstem and triggers the cough reflex.[5] P2X3 antagonists block this ATP-mediated signaling, thereby dampening the hypersensitive cough reflex.[4] A significant challenge in this class has been achieving selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is involved in taste sensation.[6] Inhibition of P2X2/3 can lead to taste disturbances, a common adverse event.[6]

This compound (developed by BELLUS Health, now part of GSK) and eliapixant (developed by Bayer) are second-generation antagonists designed for high selectivity to improve the therapeutic window and reduce taste-related side effects.[1][7]

Mechanism of Action: Targeting the Cough Reflex Pathway

Both this compound and eliapixant are potent, selective, and orally bioavailable small molecule antagonists of the P2X3 receptor.[1][8] They act by competitively blocking the binding of ATP to P2X3 receptors on afferent C-fibers in the airways. This inhibition prevents the depolarization of the neuron, thereby reducing the initiation of the cough signal to the brainstem.[9][10] The primary differentiator between these molecules and first-generation compounds is their enhanced selectivity for the P2X3 receptor subtype over the P2X2/3 subtype.[5]

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron Terminal cluster_cns Central Nervous System Stimuli Airway Irritants (e.g., inflammation, allergens) ATP ATP Release Stimuli->ATP causes P2X3 P2X3 Receptor ATP->P2X3 activates Depolarization Neuron Depolarization & Action Potential P2X3->Depolarization leads to Signal Signal Transmission to Brainstem Depolarization->Signal Brainstem Cough Center (Brainstem) Signal->Brainstem Cough Cough Reflex Brainstem->Cough initiates Drug This compound (Camlipixant) Eliapixant Drug->P2X3 selectively blocks Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture HEK293 cells expressing P2X3 or P2X2/3 Plate Plate cells in multi-well plates Culture->Plate Load Load cells with calcium-sensitive dye Plate->Load Incubate Pre-incubate with Antagonist (this compound/Eliapixant) Load->Incubate Stimulate Stimulate with Agonist (α,β-meATP) Incubate->Stimulate Measure Measure Ca2+ influx via fluorescence change Stimulate->Measure Calculate Calculate % inhibition vs. agonist response Measure->Calculate Determine Determine IC50 value from concentration-response curve Calculate->Determine Logic_Diagram P2X3 P2X3 Receptor (Cough Pathway) CoughReduction Cough Reduction P2X23 P2X2/3 Receptor (Taste Pathway) TasteAEs Taste-Related Adverse Events Antagonist P2X3 Antagonist Antagonist->P2X3 Inhibits Antagonist->P2X23 Inhibits HighSelectivity High Selectivity (e.g., this compound) HighSelectivity->P2X3 Strongly Inhibits HighSelectivity->P2X23 Weakly Inhibits LowSelectivity Lower Selectivity (e.g., Eliapixant) LowSelectivity->P2X3 Strongly Inhibits LowSelectivity->P2X23 Also Inhibits

References

BLU-5937 in Context: A Comparative Selectivity Profile of P2X3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2X3 antagonist BLU-5937 with other relevant alternatives, supported by experimental data. The focus is on the selectivity profile, a critical determinant of therapeutic efficacy and safety in targeting the P2X3 receptor for conditions like refractory chronic cough.

The P2X3 receptor, an ATP-gated ion channel located on sensory neurons, is a key mediator in the pathophysiology of refractory chronic cough.[1] Activation of P2X3 receptors by extracellular ATP, released from airway cells during inflammation or irritation, triggers the cough reflex. A significant challenge in targeting this receptor is mitigating taste-related side effects, such as dysgeusia and ageusia, which are primarily caused by the simultaneous inhibition of the P2X2/3 heterotrimeric receptor found on taste bud-innervating nerves.[2] Consequently, the selectivity of a P2X3 antagonist for the P2X3 homotrimer over the P2X2/3 heterotrimer is a crucial factor for its therapeutic window and patient tolerability.[2]

This guide compares this compound to other P2X3 antagonists, including Gefapixant and Eliapixant, with a focus on their receptor selectivity profiles.

Quantitative Data Presentation: Potency and Selectivity

The in vitro potency and selectivity of this compound, Gefapixant, and Eliapixant are summarized in the table below. Potency is represented by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The selectivity ratio, calculated by dividing the IC50 for the off-target P2X2/3 receptor by the IC50 for the target P2X3 receptor, indicates the compound's preference for the intended target.

CompoundTarget ReceptorIC50 (nM)Off-Target ReceptorIC50 (nM)Selectivity Ratio (P2X2/3 vs. P2X3)
This compound P2X325[3]P2X2/3>24,000[3]>960[2]
Gefapixant P2X3~30[4][5][6]P2X2/3100-250[4][5][6]~3.3 - 8.3
Eliapixant P2X38-10[7]P2X2/3129-163[7]~13 - 20[2][8]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the P2X3 signaling pathway and a typical experimental workflow.

cluster_0 Airway Irritation Airway Irritation ATP Release ATP Release Airway Irritation->ATP Release causes ATP ATP ATP Release->ATP P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor activates Neuron Depolarization Neuron Depolarization P2X3 Receptor->Neuron Depolarization leads to This compound This compound This compound->P2X3 Receptor inhibits Action Potential Action Potential Neuron Depolarization->Action Potential Cough Reflex Cough Reflex Action Potential->Cough Reflex triggers

P2X3 signaling pathway in the cough reflex.

cluster_1 Cell Culture Culture cells expressing P2X3 or P2X2/3 receptors Assay Perform Calcium Flux or Electrophysiology Assay Cell Culture->Assay Compound Preparation Prepare serial dilutions of antagonist Compound Preparation->Assay Data Analysis Generate dose-response curves and calculate IC50 values Assay->Data Analysis

Experimental workflow for antagonist selectivity.

Experimental Protocols

The selectivity of P2X3 antagonists is primarily determined through in vitro functional assays using cell lines recombinantly expressing human P2X3 or P2X2/3 receptors. The two main experimental approaches are calcium flux assays and electrophysiology.

Calcium Flux Assay

This high-throughput method measures the influx of calcium into cells upon receptor activation. The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response.

Detailed Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human P2X3 or P2X2/3 receptors are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.[9]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™-520 AM). These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping them in the cytoplasm.[10]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the P2X3 antagonist.[10]

  • Agonist Stimulation and Signal Detection: A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate the receptors.[10] The resulting change in fluorescence, which corresponds to the influx of calcium, is measured using a fluorescence plate reader.[9]

  • Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the response seen in control wells (with agonist but no antagonist). A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value is determined from this curve using non-linear regression analysis.[2]

Electrophysiology (Whole-Cell Patch Clamp)

This technique provides a direct measure of the ion channel's activity by recording the electrical currents flowing through the receptor in response to an agonist. It can also help determine the mechanism of antagonism (e.g., competitive vs. non-competitive).

Detailed Methodology:

  • Cell Preparation: HEK293 cells expressing human P2X3 or P2X2/3 receptors are grown on coverslips.

  • Recording Setup: A glass micropipette filled with a conductive solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain "whole-cell" access, allowing control of the cell's membrane potential and measurement of the currents flowing across the entire cell membrane.

  • Agonist Application: The P2X3 agonist α,β-meATP is applied to the cell to elicit an inward current, which is recorded.[11]

  • Antagonist Application: The cell is pre-incubated with varying concentrations of the P2X3 antagonist before co-application with the agonist. The reduction in the agonist-induced current is measured.[11]

  • Data Analysis: The percentage of inhibition of the current is calculated for each antagonist concentration. A concentration-response curve is then plotted to determine the IC50 value.[11]

Comparative Selectivity Profile

The high selectivity of this compound for the P2X3 receptor over the P2X2/3 receptor is a key differentiating factor. This is visually represented in the following logical diagram.

This compound This compound P2X3 (Cough) P2X3 (Cough) This compound->P2X3 (Cough) High Potency P2X2/3 (Taste) P2X2/3 (Taste) This compound->P2X2/3 (Taste) Very Low Potency Gefapixant Gefapixant Gefapixant->P2X3 (Cough) High Potency Gefapixant->P2X2/3 (Taste) High Potency Eliapixant Eliapixant Eliapixant->P2X3 (Cough) High Potency Eliapixant->P2X2/3 (Taste) Moderate Potency

Selectivity profiles of P2X3 antagonists.

Conclusion

The experimental data clearly demonstrates that this compound possesses a significantly higher selectivity for the P2X3 receptor over the P2X2/3 receptor compared to Gefapixant and Eliapixant. With a selectivity ratio exceeding 960-fold, this compound is designed to potently inhibit the P2X3 receptors implicated in the cough reflex while having a minimal effect on the P2X2/3 receptors involved in taste perception.[2] This high degree of selectivity is the basis for its potential to reduce coughing without causing the taste disturbances that have been a notable side effect of less selective P2X3 antagonists.[1] In contrast, Eliapixant demonstrates a moderate selectivity of approximately 13 to 20-fold, suggesting a potentially higher likelihood of engaging P2X2/3 receptors at therapeutic doses.[2][8] Gefapixant shows the lowest selectivity of the three, which correlates with the higher incidence of taste-related adverse events observed in clinical trials.[8] For researchers and drug development professionals, this compound represents a benchmark for a highly selective P2X3 antagonist, underscoring the importance of selectivity in targeting this receptor class to achieve a favorable therapeutic window.

References

Validating the Antitussive Effect of BLU-5937 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitussive performance of BLU-5937, a selective P2X3 receptor antagonist, against other relevant alternatives. The information presented is supported by experimental data from preclinical studies, offering a comprehensive overview for researchers and professionals in the field of cough therapeutics.

Executive Summary

This compound (camlipixant) is a potent and highly selective antagonist of the P2X3 receptor, a key player in the hypersensitization of the cough reflex.[1][2] Preclinical in vivo studies, primarily in guinea pig models of cough, have demonstrated its significant dose-dependent antitussive activity. A key differentiator of this compound is its high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is implicated in taste perception. This selectivity profile suggests a potentially lower incidence of taste-related side effects, a common adverse event associated with less selective P2X3 antagonists like gefapixant.

Comparative Preclinical Efficacy

The primary preclinical model for evaluating antitussive agents is the guinea pig cough model, where cough is induced by chemical irritants such as citric acid or sensitized by agents like adenosine (B11128) triphosphate (ATP).

Citric Acid-Induced Cough Model

In a widely used preclinical assay, conscious guinea pigs are exposed to an aerosol of citric acid to induce a cough response. The efficacy of an antitussive agent is measured by the reduction in the number of coughs compared to a vehicle-treated control group.

ATP-Sensitized Cough Model

To mimic the hypersensitive cough reflex observed in chronic cough patients, the citric acid challenge can be preceded by the administration of ATP. This sensitizes the airway sensory nerves, leading to an exaggerated cough response. The ability of a P2X3 antagonist to block this ATP-induced enhancement is a key measure of its targeted efficacy.

Table 1: Comparative Efficacy of P2X3 Antagonists in Guinea Pig Cough Models

CompoundModelDoses (mg/kg, oral)Key FindingsReference
This compound Histamine-enhanced citric acid-induced cough0.3, 3, 30Significant, dose-dependent reduction in cough frequency.[3]
ATP-enhanced citric acid-induced cough3, 30Significant, dose-dependent reduction in cough frequency.[3]
Gefapixant Citric acid-induced cough6, 12, 24Significant reduction in cough frequency, comparable to codeine at the highest dose.
Eliapixant Not availableNot availablePreclinical data not detailed in the provided search results. Clinical trials show efficacy in reducing cough frequency.[4]
Sivopixant Not availableNot availablePreclinical data not detailed in the provided search results. Clinical trials show a reduction in cough frequency.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron Inflammatory Stimuli Inflammatory Stimuli ATP ATP Inflammatory Stimuli->ATP Release P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor Binds Ion Channel Opening Ion Channel Opening P2X3 Receptor->Ion Channel Opening This compound This compound This compound->P2X3 Receptor Antagonizes Depolarization Depolarization Ion Channel Opening->Depolarization Action Potential Action Potential Depolarization->Action Potential Brainstem (Cough Center) Brainstem (Cough Center) Action Potential->Brainstem (Cough Center) Signal to Cough Reflex Cough Reflex Brainstem (Cough Center)->Cough Reflex Initiates

Diagram 1: P2X3 Receptor Signaling Pathway in Cough Reflex.

Experimental_Workflow cluster_setup Experimental Setup cluster_challenge Cough Induction cluster_measurement Data Acquisition & Analysis Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Vehicle Control Vehicle Control Drug Administration->Vehicle Control This compound This compound Drug Administration->this compound ATP Sensitization (optional) ATP Sensitization (optional) Drug Administration->ATP Sensitization (optional) Citric Acid Challenge Citric Acid Challenge ATP Sensitization (optional)->Citric Acid Challenge Plethysmography Chamber Plethysmography Chamber Citric Acid Challenge->Plethysmography Chamber Cough Recording Cough Recording Plethysmography Chamber->Cough Recording Data Analysis Data Analysis Cough Recording->Data Analysis Comparison of Cough Frequency Comparison of Cough Frequency Data Analysis->Comparison of Cough Frequency

Diagram 2: In Vivo Antitussive Experimental Workflow.

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This protocol outlines the key steps for assessing the antitussive effect of a test compound in the citric acid-induced cough model in guinea pigs.

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-350 g) are commonly used.

  • Animals are acclimatized for at least one week before the experiment.

2. Apparatus:

  • A whole-body plethysmograph is used to house the animal and record respiratory parameters.

  • A nebulizer is connected to the chamber to deliver the citric acid aerosol.

  • A microphone and a pressure transducer are used to detect and record cough events.

3. Reagents:

  • Citric acid solution (e.g., 0.4 M in sterile saline).

  • Test compound (e.g., this compound) dissolved or suspended in an appropriate vehicle.

  • Vehicle control.

4. Procedure:

  • Pre-treatment: Administer the test compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage). The pre-treatment time depends on the pharmacokinetic profile of the compound (typically 1-2 hours).

  • Acclimatization in Chamber: Place the guinea pig individually into the plethysmography chamber for a brief acclimatization period (e.g., 10 minutes).

  • Citric Acid Challenge: Nebulize the citric acid solution into the chamber for a fixed duration (e.g., 10 minutes).

  • Cough Recording: Record the number of coughs during the citric acid exposure and for a defined period immediately following.

  • Data Analysis: Compare the mean number of coughs in the test compound-treated groups to the vehicle-treated group. A statistically significant reduction in cough frequency indicates an antitussive effect.

ATP-Sensitized Citric Acid-Induced Cough Model in Guinea Pigs

This protocol is a modification of the standard citric acid model to assess the effect of a compound on cough hypersensitivity.

1. Animals and Apparatus:

  • As described in the citric acid-induced cough model.

2. Reagents:

  • Citric acid solution (a sub-threshold concentration may be used, e.g., 0.2 M).

  • Adenosine triphosphate (ATP) solution (e.g., 10⁻⁴ M in sterile saline).

  • Test compound and vehicle.

3. Procedure:

  • Pre-treatment: Administer the test compound or vehicle as described previously.

  • Acclimatization in Chamber: Acclimatize the guinea pig in the plethysmography chamber.

  • ATP Sensitization: Nebulize the ATP solution into the chamber for a short period (e.g., 5 minutes) prior to the citric acid challenge.

  • Citric Acid Challenge: Following ATP exposure, challenge the animal with nebulized citric acid.

  • Cough Recording and Data Analysis: Record and analyze the cough response as described above. The ability of the test compound to prevent the ATP-induced increase in cough frequency is the primary endpoint.

Conclusion

The available in vivo data strongly support the antitussive effect of this compound, mediated through the selective antagonism of the P2X3 receptor. Preclinical studies in guinea pig models demonstrate its efficacy in reducing both induced and sensitized cough. The high selectivity of this compound for the P2X3 receptor subtype presents a promising therapeutic advantage in potentially minimizing taste-related side effects observed with less selective P2X3 antagonists. Further head-to-head comparative studies in standardized preclinical models would be beneficial to definitively establish the relative potency and therapeutic window of this compound against other emerging P2X3-targeted therapies.

References

Comparative Analysis of BLU-5937 in Refractory Chronic Cough: Insights from RELIEF and SOOTHE Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the clinical trial data for BLU-5937 (Camlipixant) from the Phase 2a RELIEF and Phase 2b SOOTHE studies. This compound is a selective P2X3 receptor antagonist developed for the treatment of refractory chronic cough (RCC).

This analysis synthesizes key efficacy and safety findings, details the experimental methodologies of both trials, and presents visual representations of the drug's mechanism of action and the clinical trial workflows.

Efficacy and Safety Data Comparison

The following tables summarize the quantitative outcomes from the RELIEF and SOOTHE studies, offering a side-by-side comparison of this compound's performance at various dosages.

Table 1: Efficacy Outcomes - Reduction in Cough Frequency
StudyPatient PopulationTreatment Arm (Twice Daily)Placebo-Adjusted Reduction in 24-Hour Cough Frequencyp-value
RELIEF (Phase 2a) All Patients25mg, 50mg, 100mg, 200mgNot Statistically Significant-
High Cough Count Sub-group (≥32.4 coughs/hour)200mg32% reduction in awake cough frequencyStatistically Significant[1]
SOOTHE (Phase 2b) Awake cough frequency ≥25/hour12.5mg21%0.098[2][3]
Awake cough frequency ≥25/hour50mg34%≤ 0.005[2]
Awake cough frequency ≥25/hour200mg34%≤ 0.005[2]
Table 2: Safety and Tolerability - Taste-Related Adverse Events
StudyTreatment Arm (Twice Daily)Incidence of Taste AlterationIncidence of Partial or Complete Taste LossDiscontinuations due to Taste Events
RELIEF (Phase 2a) 25mg6.5%None reported[4]0
50mg9.8%None reported[4]0
100mg10%None reported[4]0
200mg8.6%None reported[4]0
Placebo4.9%--
SOOTHE (Phase 2b) 12.5mg4.8%None reported[2][5]0[2]
50mg6.5%None reported[2][5]0[2]
200mg4.8%None reported[2][5]0[2]
Placebo0%--

Mechanism of Action: P2X3 Receptor Signaling Pathway

This compound is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel located on sensory nerve fibers.[6][7] In the airways, ATP released from epithelial cells during inflammation or in response to irritants binds to P2X3 receptors on sensory neurons. This binding triggers neuron depolarization and the generation of action potentials that are transmitted to the brainstem, resulting in the sensation of an urge to cough and the subsequent cough reflex.[6][7][8] By selectively blocking the P2X3 receptor, this compound aims to inhibit this signaling pathway and reduce cough hypersensitivity.[6][7][8]

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron Airway Irritants Airway Irritants Epithelial Cells Epithelial Cells Airway Irritants->Epithelial Cells Stimulate ATP Release ATP Release Epithelial Cells->ATP Release P2X3 Receptor P2X3 Receptor ATP Release->P2X3 Receptor Binds to Neuron Depolarization Neuron Depolarization P2X3 Receptor->Neuron Depolarization Activation Action Potential Action Potential Neuron Depolarization->Action Potential Brainstem (Cough Center) Brainstem (Cough Center) Action Potential->Brainstem (Cough Center) Signal Transmission This compound This compound This compound->P2X3 Receptor Selectively Blocks Cough Reflex Cough Reflex Brainstem (Cough Center)->Cough Reflex

P2X3 receptor signaling pathway in cough reflex.

Experimental Protocols

RELIEF (Phase 2a) Study Methodology

The RELIEF trial was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, crossover study designed to evaluate the efficacy, safety, and tolerability of this compound in patients with refractory chronic cough.[4][9]

  • Participants: The study enrolled 68 patients with refractory chronic cough, with 52 completing both treatment periods.[4]

  • Design: The trial employed a dose-escalation, crossover design.[4] Participants received one of four doses of this compound (25 mg, 50 mg, 100 mg, and 200 mg administered orally twice daily) or a placebo.[4]

  • Primary Endpoint: The primary endpoint was the change in awake cough frequency from baseline, as measured by a cough recorder.[4]

SOOTHE (Phase 2b) Study Methodology

The SOOTHE trial was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[2][10][11][12][13]

  • Participants: The study enrolled 249 participants with refractory chronic cough and a baseline awake cough frequency of ≥25 coughs per hour.[2][10] An additional exploratory cohort of 61 participants with a baseline awake cough frequency between 10 and 25 coughs per hour was also included.[10]

  • Design: Participants were randomized in a 1:1:1:1 ratio to receive one of three doses of this compound (12.5 mg, 50 mg, or 200 mg administered orally twice daily) or a placebo for 28 days.[2][10] The study included a 3-week run-in period.[10]

  • Primary Endpoint: The primary efficacy endpoint was the placebo-adjusted change in 24-hour cough frequency from baseline to day 28, measured by a cough recorder.[2]

Clinical_Trial_Workflow cluster_RELIEF RELIEF (Phase 2a) - Crossover Design cluster_SOOTHE SOOTHE (Phase 2b) - Parallel Design cluster_arms Treatment Arms R_Screening Screening & Enrollment (N=68) R_Randomization Randomization R_Screening->R_Randomization R_Period1 Treatment Period 1 (this compound or Placebo) R_Randomization->R_Period1 R_Washout Washout Period R_Period1->R_Washout R_Period2 Treatment Period 2 (Crossover to other arm) R_Washout->R_Period2 R_FollowUp Follow-up R_Period2->R_FollowUp S_Screening Screening & Run-in (N=249) S_Randomization Randomization (1:1:1:1) S_Screening->S_Randomization S_Treatment 28-Day Treatment Period S_Randomization->S_Treatment Arm1 This compound 12.5mg BID Arm2 This compound 50mg BID Arm3 This compound 200mg BID Arm4 Placebo BID S_FollowUp Follow-up S_Treatment->S_FollowUp Arm1->S_Treatment Arm2->S_Treatment Arm3->S_Treatment Arm4->S_Treatment

Workflow of the RELIEF and SOOTHE clinical trials.

References

In Vitro Validation of BLU-5937's Selectivity for P2X3 Over P2X2/3

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of BLU-5937's in vitro performance, focusing on its high selectivity for the P2X3 receptor over the P2X2/3 receptor. The information presented is supported by experimental data from preclinical studies and outlines the methodologies used to validate these findings. This compound is a potent, non-competitive antagonist of the P2X3 homotrimeric receptor, a key player in the pathophysiology of chronic cough.[1][2] A significant challenge in targeting the P2X3 receptor is mitigating taste-related side effects, which are primarily caused by the inhibition of the P2X2/3 heterotrimeric receptor found on taste buds.[3] The high selectivity of this compound for P2X3 is a critical attribute that minimizes these off-target effects.[4]

Quantitative Data Summary

The in vitro potency and selectivity of this compound were determined using cloned human P2X3 (hP2X3) and P2X2/3 (hP2X2/3) channels expressed in mammalian cells.[1][5] The half-maximal inhibitory concentration (IC50) was measured to quantify the potency of this compound against each receptor subtype. The data clearly demonstrates this compound's high selectivity for the P2X3 homotrimer.

Compound Target Receptor IC50 Selectivity Fold (P2X2/3 vs. P2X3)
This compoundHuman P2X325 nM[1][5]>1500-fold[4]
This compoundHuman P2X2/3>24 µM[1][5]

Signaling Pathway and Mechanism of Action

In the airways, ATP is released from inflamed or damaged tissues and binds to P2X3 receptors on primary afferent neurons.[1] This activation triggers an influx of cations, leading to depolarization and the propagation of action potentials to the central nervous system, which is perceived as an urge to cough.[2] this compound acts as a selective antagonist at the P2X3 receptor, blocking this signaling cascade and thereby inhibiting the hypersensitization of the cough reflex.[1]

cluster_0 Cellular Environment (Airway) cluster_1 Sensory Neuron Inflammation Inflammation ATP ATP Inflammation->ATP Release P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds & Activates Depolarization Depolarization P2X3_Receptor->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Cough_Signal Signal to CNS (Cough) Action_Potential->Cough_Signal BLU5937 This compound BLU5937->P2X3_Receptor Inhibits

P2X3 receptor activation pathway and this compound's point of inhibition.

Experimental Protocols

The selectivity of this compound was validated using two primary in vitro assay types: whole-cell patch-clamp electrophysiology and calcium flux imaging assays.[2] These experiments were conducted on mammalian cell lines, such as HEK293, engineered to express recombinant human P2X3 or P2X2/3 receptors.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents passing through the P2X3 and P2X2/3 channels in response to an agonist, and the subsequent inhibition by this compound.

Objective: To quantify the inhibitory effect of this compound on ion currents mediated by P2X3 and P2X2/3 receptors.

Methodology:

  • Cell Preparation: HEK293 cells expressing the target receptors (hP2X3 or hP2X2/3) are cultured on glass coverslips.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed. The intracellular pipette solution typically contains CsCl (140 mM), HEPES (10 mM), and EGTA (11 mM). The extracellular solution contains NaCl (140 mM), KCl (5 mM), and CaCl2 (2 mM).[2]

  • Agonist Application: The specific P2X3 agonist, α,β-methylene ATP (αβ-meATP), is applied to the cell to activate the receptors and evoke an inward electrical current.[2]

  • Antagonist Application: this compound is pre-applied at various concentrations before being co-applied with the αβ-meATP agonist.

  • Data Analysis: The reduction in the αβ-meATP-evoked current in the presence of this compound is measured. A concentration-response curve is then generated to calculate the IC50 value.[2]

Calcium Flux Assay

This high-throughput assay measures the influx of calcium into the cell upon receptor activation, which serves as an indirect measure of channel activity.

Objective: To assess the inhibitory effect of this compound on the intracellular calcium increase mediated by P2X3 or P2X2/3 receptor activation.

Methodology:

  • Cell Plating: HEK293 cells expressing the target receptors are seeded into 96-well or 384-well plates.[2]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The dye is cell-permeant; once inside the cell, intracellular esterases cleave it into a charged, impermeant form that fluoresces upon binding to calcium.[2]

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Agonist Addition: An automated liquid handler adds the agonist αβ-meATP to all wells, and a fluorescence imaging plate reader (e.g., FLIPR) monitors the change in fluorescence intensity in real-time.[3]

  • Data Analysis: The increase in fluorescence corresponds to the influx of calcium through the activated channels. The inhibitory effect of this compound is calculated by comparing the fluorescence response in compound-treated wells to control wells. This data is used to generate a dose-response curve and determine the IC50 value.[3]

Start Start Cell_Culture Culture HEK293 cells expressing hP2X3 or hP2X2/3 Start->Cell_Culture Assay_Prep Seed cells in multi-well plates Cell_Culture->Assay_Prep Dye_Loading Load cells with Calcium-Sensitive Dye (Fluo-4 AM) Assay_Prep->Dye_Loading Compound_Add Pre-incubate with varying [this compound] Dye_Loading->Compound_Add FLIPR Place plate in FLIPR instrument Compound_Add->FLIPR Agonist_Add Add Agonist (αβ-meATP) FLIPR->Agonist_Add Measure Measure Fluorescence Change (Real-time) Agonist_Add->Measure Analyze Calculate % Inhibition Generate Dose-Response Curve Determine IC50 Measure->Analyze End End Analyze->End

Generalized workflow for an in vitro calcium flux assay.

References

Navigating the Landscape of P2X3 Antagonists: A Comparative Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the emergence of P2X3 receptor antagonists marks a significant advancement in the treatment of refractory chronic cough (RCC) and other sensory-related disorders. This guide provides a comprehensive comparative analysis of the safety profiles of key P2X3 antagonists, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the underlying signaling pathway.

The purinergic P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), plays a crucial role in the pathophysiology of cough hypersensitivity.[1][2] ATP, released from airway epithelial cells in response to inflammation or irritation, activates P2X3 receptors on vagal afferent sensory nerves, triggering the cough reflex.[1][2] P2X3 antagonists work by blocking this activation, thereby reducing cough frequency. This guide focuses on the safety and tolerability of both approved and clinical-stage P2X3 and P2X2/3 antagonists, including gefapixant (B1671419), eliapixant (B607290), camlipixant (B8819287), sivopixant (B3326238), and filapixant (B607451).

The P2X3 Signaling Pathway in Chronic Cough

The signaling cascade leading to the cough reflex begins with the release of ATP from airway epithelial cells under conditions of stress, such as inflammation or irritation.[2] This extracellular ATP then binds to and activates P2X3 and P2X2/3 receptors on the terminals of vagal sensory nerves.[2] This activation leads to an influx of cations, causing depolarization of the nerve membrane. If this depolarization reaches the threshold, an action potential is generated and transmitted along the vagal nerve to the brainstem, where the cough reflex is initiated.[2]

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_nerve Sensory Nerve Terminal Stimuli Stimuli Airway Epithelial Cells Airway Epithelial Cells Stimuli->Airway Epithelial Cells Irritation/Inflammation ATP ATP Airway Epithelial Cells->ATP Release P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds to Cation_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Cation_Influx Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brainstem Brainstem Action_Potential->Brainstem Signal Propagation Cough_Reflex Cough_Reflex Brainstem->Cough_Reflex Initiates P2X3_Antagonist P2X3 Antagonist P2X3_Antagonist->P2X3_Receptor Blocks

P2X3 signaling pathway in cough generation.

Comparative Safety Profiles of P2X3 Antagonists

The most common adverse events associated with P2X3 antagonists are taste-related disturbances, including dysgeusia (taste distortion), ageusia (loss of taste), and hypogeusia (reduced ability to taste). The incidence and severity of these side effects vary among the different antagonists, which is thought to be related to their selectivity for the P2X3 receptor over the P2X2/3 heteromer, the latter being implicated in taste perception.[3]

Drug Name (Brand Name)Development StatusMost Common Adverse Events (Incidence)Other Notable Adverse EventsReference(s)
Gefapixant Approved (Japan)Taste-Related: Dysgeusia (16.2-41.1%), Ageusia (4.9-14.6%), Hypogeusia (2.6-10.7%)Headache, Upper respiratory tract infection, Nausea[4][5][6][7]
Eliapixant Development DiscontinuedTaste-Related: Dysgeusia (1-16%)Headache, Fatigue, Diarrhea, Drug-induced liver injury (one case)[8][9][10][11]
Camlipixant Phase 3Taste-Related: Taste alteration (4.8-6.5%)-[12][13]
Sivopixant Phase 2Taste-Related: Dysgeusia (one patient), Hypogeusia (one patient), Oral hypoesthesia (one patient)Drug-induced liver injury (one patient)[14][15][16]
Filapixant Phase 1Taste-Related: Hypo- or dysgeusia (up to 67% at highest dose)-[4][17][18][19]

Detailed Experimental Protocols of Key Clinical Trials

Gefapixant: COUGH-1 (NCT03449134) and COUGH-2 (NCT03449147)

These were two Phase 3, randomized, double-blind, placebo-controlled, parallel-group trials designed to evaluate the efficacy and safety of gefapixant in adults with refractory or unexplained chronic cough.[9][18][20]

  • Participants: Adults (≥18 years) with a diagnosis of refractory or unexplained chronic cough for at least one year and a cough severity Visual Analogue Scale (VAS) score of ≥40 mm.[18]

  • Intervention: Participants were randomized (1:1:1) to receive gefapixant 45 mg twice daily, gefapixant 15 mg twice daily, or placebo.[18]

  • Duration: COUGH-1 had a 12-week main treatment period followed by a 40-week extension, while COUGH-2 had a 24-week main treatment period with a 28-week extension.[9][12]

  • Primary Efficacy Endpoint: Change from baseline in 24-hour cough frequency at week 12 (COUGH-1) and week 24 (COUGH-2).[9][12]

  • Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[9]

Gefapixant_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Gefapixant_45mg_BID Gefapixant 45mg BID Randomization->Gefapixant_45mg_BID Gefapixant_15mg_BID Gefapixant 15mg BID Randomization->Gefapixant_15mg_BID Placebo Placebo Randomization->Placebo Treatment_Period Treatment Period (12 or 24 weeks) Gefapixant_45mg_BID->Treatment_Period Gefapixant_15mg_BID->Treatment_Period Placebo->Treatment_Period Extension_Period Extension Period (up to 52 weeks total) Treatment_Period->Extension_Period Follow_up Follow_up Extension_Period->Follow_up

Gefapixant Phase 3 Trial Workflow.
Eliapixant: PAGANINI (NCT04562155)

This was a Phase 2b, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study to assess the efficacy and safety of eliapixant in patients with refractory chronic cough.[7][11][21][22]

  • Participants: Adults (≥18 years) with refractory chronic cough for ≥12 months and a cough severity VAS score of ≥40 mm.[7][21][22]

  • Intervention: Participants were randomized (1:1:1:1) to receive eliapixant 25 mg, 75 mg, or 150 mg twice daily, or placebo.[7][22]

  • Duration: 12 weeks of treatment.[7][22]

  • Primary Efficacy Endpoint: Change from baseline in 24-hour cough count at 12 weeks.[7][11]

  • Safety Assessments: Monitoring of AEs, SAEs, vital signs, ECGs, and clinical laboratory tests. A significant safety finding was a case of moderate drug-induced liver injury in the 150 mg group, which ultimately led to the discontinuation of the eliapixant development program.[7][11][22]

Camlipixant: SOOTHE (NCT04678206)

This was a Phase 2b, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of camlipixant in adults with refractory or unexplained chronic cough.[13][23]

  • Participants: Adults (≥18 years) with refractory or unexplained chronic cough for at least one year and a baseline awake cough frequency of ≥25 coughs/hour.[13][24]

  • Intervention: Following a 16-day single-blind placebo run-in, participants were randomized (1:1:1:1) to receive camlipixant 12.5 mg, 50 mg, or 200 mg twice daily, or placebo.[13][24]

  • Duration: 4 weeks of treatment.[13][24]

  • Primary Efficacy Endpoint: Change from baseline to Day 28 in objective 24-hour cough frequency.[13][24]

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious AEs, vital signs, ECGs, and clinical laboratory values.[24]

Sivopixant: Phase 2a Crossover Trial

This was a Phase 2a, randomized, double-blind, placebo-controlled, crossover study to evaluate the efficacy and safety of sivopixant in patients with refractory or unexplained chronic cough.[10][14]

  • Participants: Adult patients with refractory or unexplained chronic cough.[10][14]

  • Intervention: Participants received sivopixant 150 mg once daily or placebo for 2 weeks, followed by a 2-3 week washout period, and then crossed over to the other treatment for 2 weeks.[10][14][17]

  • Primary Efficacy Endpoint: Placebo-adjusted ratio of the average hourly number of coughs during the daytime after 2 weeks of treatment compared to baseline.[8]

  • Safety Assessments: Occurrence of AEs and treatment-related AEs.[14]

Filapixant: Phase 1 First-in-Human Study

This was a randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy male volunteers to assess the safety, tolerability, and pharmacokinetics of filapixant.[25]

  • Participants: Healthy male subjects.[25]

  • Intervention: Participants received ascending single oral doses of filapixant or placebo.[25]

  • Primary Endpoints: Safety and tolerability, assessed by monitoring AEs, vital signs, ECGs, and clinical laboratory tests.[25]

Conclusion

The development of P2X3 receptor antagonists represents a targeted approach to managing refractory chronic cough. While these agents have demonstrated efficacy in reducing cough frequency, their safety profiles, particularly the incidence of taste-related adverse events, are a key consideration. Gefapixant, the most extensively studied antagonist, is associated with a higher incidence of taste disturbances compared to the more selective antagonists like camlipixant. However, the development of eliapixant was halted due to a case of drug-induced liver injury, highlighting the importance of thorough safety monitoring for this class of drugs. As more data from ongoing and future clinical trials become available, a clearer picture of the benefit-risk profile of each P2X3 antagonist will emerge, guiding their potential role in clinical practice.

References

Safety Operating Guide

Navigating the Disposal of BLU-5937: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BLU-5937 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guide provides essential, immediate safety and logistical information based on general best practices for the disposal of research-grade pharmaceutical compounds.

Core Principle: Prioritize Safety and Compliance

All laboratory personnel must treat chemical waste, including investigational compounds, as hazardous unless confirmed otherwise by a reliable source such as the compound's SDS or the institution's Environmental Health and Safety (EHS) office.[1] Adherence to federal, state, and local regulations, in addition to institutional policies, is mandatory for the disposal of all chemical waste.[2][3]

General Disposal Procedures for Research Compounds

The disposal of any investigational drug should follow a structured process to ensure safety and environmental protection. Unused or expired investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[2][4]

Key Steps for Disposal:

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the definitive resource for guidance on institutional policies and regulatory requirements for chemical waste disposal.[3][5] They can provide specific instructions for the disposal of this compound and other laboratory chemicals.

  • Segregate Waste Streams: Properly segregate chemical waste to prevent dangerous reactions and to ensure compliant disposal.[6][7] Never mix different types of chemical waste unless explicitly instructed to do so by your EHS office or a validated protocol.

  • Properly Label all Waste Containers: All waste containers must be clearly labeled with the full chemical name, concentration, and any associated hazards.[3][6] This is crucial for safe handling and disposal by EHS personnel.

  • Store Waste in a Designated Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated and properly managed SAA within the laboratory.[7][8] These areas should be inspected regularly for leaks and proper container management.

Summary of Potential Waste Streams and Disposal Methods

The following table summarizes general categories of laboratory waste that may be generated during research involving compounds like this compound and their typical disposal routes. This information is for general guidance only and must be confirmed with your institution's EHS office.

Waste TypeDescriptionGeneral Disposal Procedure
Non-Hazardous Solid Waste Items that have not come into contact with hazardous chemicals, such as clean paper towels and packaging.Dispose of in regular trash, unless institutional policy dictates otherwise.
Non-Hazardous Liquid Waste Aqueous solutions confirmed to be non-hazardous by the SDS and institutional guidelines.Some non-hazardous aqueous solutions may be eligible for drain disposal with approval from the EHS office and local wastewater authorities.[7]
Hazardous Solid Waste Solid this compound, contaminated lab materials (e.g., gloves, weigh boats), and empty containers that held the compound.Collect in a designated, labeled hazardous waste container for pickup by EHS.[1] Empty containers of acutely hazardous waste may require triple-rinsing before disposal as regular trash.[1]
Hazardous Liquid Waste Solutions containing this compound, and solvents used in the research process.Collect in a designated, labeled, and sealed hazardous waste container for pickup by EHS.[3]
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Dispose of in a designated, puncture-resistant sharps container for biohazardous or chemical waste, as appropriate.[6]

Visualizing the Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of a laboratory chemical like this compound.

Chemical Waste Disposal Workflow start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ehs Contact Environmental Health & Safety (EHS) sds->ehs is_hazardous Is the waste hazardous? ehs->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (per EHS guidance) is_hazardous->non_hazardous No segregate Segregate Waste by Hazard Class is_hazardous->segregate Yes label_container Label Waste Container Correctly segregate->label_container store Store in Satellite Accumulation Area (SAA) label_container->store pickup Arrange for EHS Pickup store->pickup

Caption: A flowchart outlining the decision-making process for proper laboratory chemical waste disposal.

By adhering to these general principles and, most importantly, consulting the specific Safety Data Sheet for this compound and your institution's Environmental Health and Safety office, you can ensure the safe and compliant disposal of this and other investigational compounds in your laboratory.

References

Essential Safety and Logistical Information for Handling BLU-5937

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling BLU-5937. The following procedures are based on best practices for handling potent, non-hazardous investigational pharmaceutical compounds in a laboratory setting. A formal risk assessment should be conducted prior to handling any new compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk during the handling of this compound. The required level of PPE depends on the specific laboratory activity being performed.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of fine powders. Full respiratory protection and double gloving provide enhanced safety.[1][2][3][4]
Solution Preparation - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant nitrile gloves.Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[5]
General Laboratory Operations - Lab coat.- Safety glasses.- Nitrile gloves.Standard laboratory practice to protect against incidental contact.

Operational and Disposal Plans

A clear, step-by-step plan for both the handling and disposal of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Before starting any work, ensure the designated work area (e.g., chemical fume hood) is clean and uncluttered. Prepare all necessary equipment and reagents.

  • Donning PPE: Put on the appropriate PPE as specified in the table above, following the correct sequence (e.g., gown, mask/respirator, goggles, gloves).

  • Handling: Conduct all manipulations of this compound, especially as a solid, within a certified chemical fume hood to minimize inhalation exposure.

  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Waste Disposal: Segregate and dispose of all contaminated waste as outlined in the disposal plan below.

Disposal Plan: Step-by-Step Guidance

The disposal of investigational compounds like this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.

  • Segregation of Waste:

    • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, pipette tips, and vials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[5]

    • Liquid Waste: Collect all aqueous waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]

  • Storage: Store hazardous waste in a designated satellite accumulation area. This area should be secure and regularly inspected.[6]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a certified hazardous waste vendor in accordance with local and federal regulations.[7][8][9] Incineration is a common disposal method for pharmaceutical waste.[10]

This compound Mechanism of Action

This compound is a potent and highly selective antagonist of the P2X3 receptor.[11][12][13][14] P2X3 receptors are ATP-gated ion channels located on sensory nerve fibers.[12][13] In the airways, the release of ATP from cells due to irritation or inflammation activates these P2X3 receptors, leading to the initiation of a nerve signal that is transmitted to the brainstem and perceived as the urge to cough.[11][12][13] By selectively blocking the P2X3 receptor, this compound inhibits this signaling pathway, thereby reducing the cough reflex.[11][12][13]

BLU5937_Pathway cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_neuron Sensory Neuron cluster_cns Central Nervous System Airway Irritants Airway Irritants Epithelial Cells Epithelial Cells Airway Irritants->Epithelial Cells Stimulate P2X3 P2X3 Receptor Epithelial Cells->P2X3 Release ATP Depolarization Neuron Depolarization & Action Potential P2X3->Depolarization Activation Brainstem Brainstem (Cough Center) Depolarization->Brainstem Signal Transmission Cough Cough Reflex Brainstem->Cough BLU5937 This compound BLU5937->P2X3 Inhibits

Caption: Mechanism of action of this compound in the cough reflex pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BLU-5937
Reactant of Route 2
Reactant of Route 2
BLU-5937

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.